3-Benzyl-6-bromo-2-chloroquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-benzyl-6-bromo-2-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN/c17-14-6-7-15-12(10-14)9-13(16(18)19-15)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXUDVNBDYIJHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N=C3C=CC(=CC3=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726806 | |
| Record name | 3-Benzyl-6-bromo-2-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654655-68-2 | |
| Record name | 3-Benzyl-6-bromo-2-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Benzyl-6-bromo-2-chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 3-Benzyl-6-bromo-2-chloroquinoline, an important intermediate in the preparation of various aryl quinoline compounds.[1][2] This document delves into the scientific principles behind its synthesis, offers detailed experimental protocols, and outlines the analytical techniques for its thorough characterization.
Introduction: The Significance of Substituted Quinolines
Quinoline and its derivatives are a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological applications include roles as anticancer agents, anti-HIV agents, and antifungal agents.[1] The specific substitution pattern on the quinoline ring is crucial in determining the compound's biological activity and chemical properties. This compound (CAS No: 654655-68-2) is a key building block, notably serving as an intermediate in the synthesis of the anti-tuberculosis drug Bedaquiline.[3] Understanding its synthesis and characterization is therefore of significant interest to the drug discovery and development community.
Strategic Synthesis of this compound
The construction of the this compound scaffold is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern. A common and effective synthetic strategy involves a four-step sequence starting from commercially available reagents.[1][4]
Retrosynthetic Analysis and Synthetic Pathway
A logical retrosynthetic approach to this compound reveals a pathway that systematically builds the substituted quinoline core. The key disconnection points lead back to a substituted acetanilide, which can be cyclized to form the quinoline ring.
Caption: Retrosynthetic analysis of this compound.
Step-by-Step Synthesis and Mechanistic Insights
The forward synthesis involves the following key transformations:
Step 1: Amide Formation
The synthesis initiates with the acylation of 4-bromoaniline with 3-phenylpropanoyl chloride to form N-(4-bromophenyl)-3-phenylpropanamide. This standard amidation reaction proceeds readily under basic conditions to yield the amide intermediate.
Step 2: Cyclization to form the Quinolin-2-ol Core
The crucial quinoline ring system is constructed via a cyclization reaction of the N-aryl amide. While various methods exist for quinoline synthesis, such as the Friedländer annulation[5][6][7] or the Vilsmeier-Haack reaction,[8] this particular route often employs a strong acid-catalyzed cyclization, such as with polyphosphoric acid (PPA), to promote the intramolecular electrophilic aromatic substitution.
Step 3: Chlorination of the Quinolin-2-ol
The hydroxyl group at the 2-position of the quinoline ring is then converted to a chlorine atom. This is a critical step as the 2-chloro substituent is a versatile handle for subsequent nucleophilic substitution reactions.[9] Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, often in the presence of a tertiary amine base.[1]
Step 4: Benzylation at the 3-Position
A benzyl group is introduced at the 3-position. This can be achieved through various methods, including a Vilsmeier-Haack type formylation followed by reduction, or in this case, the cyclization of a precursor already containing the benzyl moiety precursor.[1]
A detailed synthetic protocol is provided in a recent publication.[1] The final step involves reacting the appropriate intermediate with phosphorus oxychloride and DMF, which acts as the Vilsmeier reagent, to afford the target compound.[1]
Comprehensive Characterization of this compound
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data
| Technique | Key Observations and Interpretations |
| ¹H NMR | The proton NMR spectrum provides characteristic signals for the aromatic protons on both the quinoline and benzyl rings, as well as a singlet for the benzylic methylene protons. The expected chemical shifts (in ppm, referenced to a standard) are approximately: 7.90 (d), 7.76 (s), 7.70 (s), 7.38 (d), 7.32 (s), 7.26 (d), and 4.25 (s, 2H, ArCH₂).[1] |
| ¹³C NMR | The carbon NMR spectrum will show distinct signals for all 16 carbon atoms in the molecule. Key signals include those for the carbon bearing the chlorine, the carbon with the benzyl group, and the carbons of the quinoline and benzene rings. Expected chemical shifts (in ppm) are in the range of 151.93 to 39.11.[1] |
| Mass Spec. | Mass spectrometry confirms the molecular weight of the compound. Due to the presence of bromine and chlorine, the mass spectrum will exhibit a characteristic isotopic pattern.[10] Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl (approx. 3:1 ratio), and bromine has two major isotopes, ⁷⁹Br and ⁸¹Br (approx. 1:1 ratio).[10][11] This results in a distinctive M, M+2, and M+4 peak pattern for the molecular ion, confirming the presence of both halogens. The expected m/z for the [M+H]⁺ ion is approximately 331.9837.[1] |
| FTIR | The infrared spectrum will show characteristic absorption bands for the C=C and C=N stretching vibrations of the quinoline ring, as well as C-H stretching and bending vibrations for the aromatic and methylene groups. |
Workflow for Characterization
Caption: Workflow for the purification and characterization of the final product.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, adapted from the literature.[1]
Materials and Reagents:
-
N-(4-bromophenyl)-3-phenylpropanamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a suitable reaction vessel, carefully add phosphorus oxychloride.
-
Cool the vessel in an ice-salt bath and slowly add DMF while maintaining the temperature below 15 °C.
-
After the addition is complete, warm the mixture to approximately 40 °C to dissolve any precipitated solids, resulting in a brown liquid.
-
Add N-(4-bromophenyl)-3-phenylpropanamide to the reaction mixture.
-
Heat the reaction at 80 °C and monitor the progress by a suitable method (e.g., TLC).
-
Upon completion, slowly pour the reaction mixture into a beaker containing ice water with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield pure this compound.
Conclusion
This guide has provided a detailed technical overview of the synthesis and characterization of this compound. By understanding the underlying chemical principles, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry. The provided protocols and characterization data serve as a practical resource for scientists working in this field.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound | 654655-68-2 [chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tutorchase.com [tutorchase.com]
- 11. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to the Physical Properties of 3-Benzyl-6-bromo-2-chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 3-Benzyl-6-bromo-2-chloroquinoline, a key intermediate in the synthesis of pharmacologically active compounds, most notably the anti-tuberculosis drug Bedaquiline. Understanding these properties is crucial for its effective handling, characterization, and application in synthetic chemistry and drug discovery.
Chemical Identity and Molecular Structure
This compound is a substituted quinoline with the systematic IUPAC name 6-bromo-3-benzyl-2-chloroquinoline. Its chemical structure consists of a quinoline core, substituted with a bromine atom at the 6-position, a chlorine atom at the 2-position, and a benzyl group at the 3-position.
Molecular Formula: C₁₆H₁₁BrClN
Molecular Weight: 332.62 g/mol [1]
CAS Number: 654655-68-2
The structural arrangement of this molecule dictates its reactivity and physical characteristics, with the halogenated quinoline core and the benzyl group influencing its solubility, melting point, and spectral properties.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These parameters are essential for designing reaction conditions, purification strategies, and appropriate storage protocols.
| Property | Value | Source |
| Appearance | White to Off-White Solid | [2] |
| Melting Point | 111-112 °C | Not explicitly cited |
| Boiling Point (Predicted) | 435.9 ± 40.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.5 ± 0.1 g/cm³ | [3] |
| Flash Point (Predicted) | 217.4 ± 27.3 °C | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol. Soluble in dichloromethane. | [4] |
Spectral Data for Structural Elucidation
The structural identity and purity of this compound are confirmed through various spectroscopic techniques. The compound has been characterized by FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific chemical shift values require access to the full-text of primary literature, the expected ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the protons and carbons of the quinoline and benzyl moieties. The integration and splitting patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a definitive fingerprint of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule. These would include C-H stretching and bending vibrations for the aromatic rings and the methylene bridge, C=C and C=N stretching vibrations of the quinoline ring, and C-Cl and C-Br stretching vibrations.
Mass Spectrometry
Mass spectrometry is a critical tool for confirming the molecular weight of this compound. The exact mass is 330.976318.[3] The mass spectrum would show a molecular ion peak corresponding to the molecular weight, and the isotopic pattern of this peak would be characteristic of a compound containing one bromine and one chlorine atom.
Synthesis and Purification
This compound is an important synthetic intermediate. A common method for its preparation involves the reaction of N-(4-bromophenyl)-3-phenylpropanamide with a mixture of phosphorus oxychloride and dimethylformamide (DMF).[5]
Synthetic Workflow
The synthesis can be visualized as a two-step process starting from 3-phenylpropanoic acid and 4-bromoaniline.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound:
Step 1: Preparation of N-(4-bromophenyl)-3-phenylpropanamide
-
Heat a mixture of 3-phenylpropanoic acid and thionyl chloride.
-
After the reaction is complete, remove the excess thionyl chloride by distillation, followed by co-distillation with toluene.
-
Dissolve the resulting residue in dichloromethane and cool the solution.
-
Add triethylamine followed by a solution of 4-bromoaniline.
-
After the reaction is complete, evaporate the solvent and add water to precipitate the product.
-
Filter and dry the solid to obtain N-(4-bromophenyl)-3-phenylpropanamide.[5]
Step 2: Preparation of this compound
-
To a reaction vessel, add phosphorus oxychloride and cool it in an ice bath.
-
Slowly add dimethylformamide (DMF) to the cooled phosphorus oxychloride.
-
Add N-(4-bromophenyl)-3-phenylpropanamide to the mixture.
-
Heat the reaction mixture and stir overnight.
-
After completion, slowly pour the reaction mixture into ice water with vigorous stirring.
-
The crude product can be purified by extraction with a suitable organic solvent such as dichloromethane.[4] The organic layers are combined, dried over a drying agent (e.g., MgSO₄), and the solvent is evaporated.[4] Further purification can be achieved by crystallization from a solvent like methanol.[4]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Applications in Research and Development
The primary application of this compound is as a crucial intermediate in the synthesis of Bedaquiline (TMC207).[6] Bedaquiline is a diarylquinoline antibiotic used for the treatment of multi-drug-resistant tuberculosis. The 3-benzyl and 6-bromo substituents are key features that are further elaborated in the subsequent synthetic steps to yield the final drug molecule.
The following diagram illustrates the logical relationship of this compound as a building block in the synthesis of more complex molecules.
Caption: Role of the compound as a key synthetic intermediate.
Conclusion
This compound is a well-characterized compound with defined physical and spectral properties. Its significance as a building block in the synthesis of the anti-tuberculosis drug Bedaquiline underscores the importance of a thorough understanding of its chemical characteristics. This guide provides essential information for researchers and scientists working with this compound, facilitating its safe handling, effective use in synthesis, and contribution to the development of new therapeutic agents.
References
- 1. This compound | C16H11BrClN | CID 57471585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:654655-68-2 | Chemsrc [chemsrc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]
- 5. WO2020161743A1 - Process for the preparation of bedaquiline fumarate - Google Patents [patents.google.com]
- 6. 3-benzyl-6-bromo-2-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]
1H and 13C NMR spectral data of 3-Benzyl-6-bromo-2-chloroquinoline
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Benzyl-6-bromo-2-chloroquinoline
Introduction
This compound is a key intermediate in the synthesis of Bedaquiline, a diarylquinoline derivative that represents a significant advancement in the treatment of multidrug-resistant tuberculosis.[1][2] As with any critical synthetic intermediate in drug development, unambiguous structural confirmation is paramount to ensure the integrity of the final active pharmaceutical ingredient. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution.
Molecular Structure and Electronic Considerations
To accurately predict the NMR spectrum, we must first analyze the molecule's constituent parts and the electronic influence of each substituent on the quinoline core.
The molecule comprises three key regions whose electronic properties dictate the resulting NMR chemical shifts:
-
2-Chloroquinoline Core : The nitrogen atom and the chlorine atom at the C-2 position are strongly electronegative. The chlorine atom exerts a powerful electron-withdrawing inductive effect, which significantly deshields nearby nuclei, most notably the proton at C-4 and the carbon at C-2.[4]
-
6-Bromo Substituent : The bromine atom at the C-6 position is also electron-withdrawing via induction but can act as a weak electron-donating group through resonance. Its primary effect will be observed on the adjacent protons (H-5, H-7) and carbons of the carbocyclic ring.[5]
-
3-Benzyl Substituent : The benzyl group consists of a methylene (CH₂) bridge and a phenyl ring. The CH₂ group is attached directly to the quinoline core, and its protons and carbon will be influenced by the aromatic system. The phenyl ring protons are generally shielded compared to the quinoline protons and are expected to resonate in a relatively narrow range.[6]
Predicted ¹H NMR Spectral Data
Based on the structural analysis and data from analogous compounds, a predicted ¹H NMR spectrum (in CDCl₃ at 400 MHz) is summarized below. The aromatic region of quinoline derivatives is often complex, and first-order analysis (n+1 rule) may not be perfectly applicable; some signals are best described as multiplets.[5]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale & Notes |
|---|---|---|---|---|---|
| H-4 | 8.15 - 8.25 | s | - | 1H | Strongly deshielded by the adjacent C-2 chloro substituent and the ring nitrogen. No ortho or meta protons to couple with, hence a singlet. |
| H-8 | 7.95 - 8.05 | d | ³JH8-H7 ≈ 8.5 - 9.0 | 1H | Deshielded due to its peri-relationship with the ring nitrogen. Appears as a doublet due to ortho coupling with H-7. |
| H-5 | 7.85 - 7.95 | d | ³JH5-H7 ≈ 2.0 - 2.5 | 1H | Deshielded by the adjacent bromine atom at C-6. Appears as a doublet due to meta coupling with H-7. |
| H-7 | 7.70 - 7.80 | dd | ³JH7-H8 ≈ 8.5 - 9.0, ⁴JH7-H5 ≈ 2.0 - 2.5 | 1H | Exhibits ortho coupling to H-8 and meta coupling to H-5, resulting in a doublet of doublets. |
| Benzyl-H (Ph) | 7.20 - 7.40 | m | - | 5H | Protons of the benzyl's phenyl ring. Expected to overlap in a complex multiplet, typical for a monosubstituted benzene ring.[6] |
| Benzyl-CH₂ | 4.20 - 4.30 | s | - | 2H | Benzylic protons are deshielded by the quinoline ring system. Expected to be a sharp singlet as there are no adjacent protons.[7] |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a map of the carbon framework. The chemical shifts are highly sensitive to the electronic environment created by the substituents.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |
|---|---|---|
| C-2 | 150 - 152 | Strongly deshielded by direct attachment to both the electronegative nitrogen and chlorine atoms.[4] |
| C-8a | 146 - 148 | Quaternary carbon at the ring junction, adjacent to the nitrogen. |
| C-4 | 138 - 140 | Deshielded by the adjacent nitrogen and C-2 chloro group. |
| Benzyl-C (ipso) | 137 - 139 | The quaternary carbon of the phenyl ring attached to the methylene group. |
| C-3 | 135 - 137 | Quaternary carbon bearing the benzyl group. |
| C-4a | 132 - 134 | Quaternary carbon at the ring junction. |
| C-7 | 130 - 132 | deshielded by the adjacent C-8 and influenced by the para-bromo substituent. |
| Benzyl-C (ortho) | 128.5 - 129.5 | The two ortho carbons of the benzyl's phenyl ring. |
| Benzyl-C (meta) | 128.0 - 129.0 | The two meta carbons of the benzyl's phenyl ring. |
| C-5 | 127.5 - 128.5 | Influenced by the adjacent bromo-substituted C-6. |
| C-8 | 126.5 - 127.5 | Carbon adjacent to the ring junction. |
| Benzyl-C (para) | 126.0 - 127.0 | The para carbon of the benzyl's phenyl ring. |
| C-6 | 121 - 123 | Carbon directly attached to bromine; its shift is significantly influenced by the heavy atom effect.[8] |
| Benzyl-CH₂ | 38 - 40 | Aliphatic carbon, but deshielded due to its benzylic position attached to an aromatic system. |
Workflow for Unambiguous Spectral Assignment
While 1D NMR provides essential information, signal overlap in the aromatic region can make definitive assignments challenging.[5] A multi-faceted approach using 2D NMR spectroscopy is the industry standard for validating such complex structures.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It would be crucial to confirm the ³J coupling between H-7 and H-8, and the ⁴J (meta) coupling between H-7 and H-5, definitively establishing the connectivity within the carbocyclic ring of the quinoline system.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It allows for the unambiguous assignment of all protonated carbons (C-4, C-5, C-7, C-8, Benzyl-CH₂, and the five carbons of the benzyl phenyl ring).[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular puzzle. It shows correlations between protons and carbons over two or three bonds. Key expected correlations for this molecule would include:
-
The Benzyl-CH₂ protons (δ ~4.25 ppm) correlating to C-2 , C-3 , and C-4 of the quinoline, and to the ipso-carbon of the phenyl ring. This definitively places the benzyl group at the C-3 position.
-
H-4 (δ ~8.2 ppm) correlating to C-2 , C-4a , and C-8a , confirming its position.
-
H-5 (δ ~7.9 ppm) correlating to C-4a , C-7 , and the bromo-substituted C-6 . This confirms the position of the bromine atom.
-
Standard Experimental Protocol for Data Acquisition
Adherence to a robust experimental protocol is essential for acquiring high-quality, reproducible NMR data.
-
Sample Preparation
-
Accurately weigh 10-15 mg of purified this compound for ¹H NMR and 40-50 mg for ¹³C NMR.
-
Select a high-purity deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a standard choice for this class of compounds.[9]
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry 5 mm NMR tube.
-
Cap the tube and gently invert several times to ensure the solution is homogeneous.
-
-
¹H NMR Acquisition Parameters (400 MHz Spectrometer)
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width (SW): 16 ppm (from approx. -2 to 14 ppm).
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds to ensure full T1 relaxation for accurate integration.
-
Number of Scans (NS): 16 to 64 scans, averaged to achieve a signal-to-noise ratio >100:1 for the smallest signal.
-
Referencing: Calibrate the spectrum to the residual solvent peak of CDCl₃ at δ = 7.26 ppm.[9]
-
-
¹³C NMR Acquisition Parameters (100 MHz Spectrometer)
-
Pulse Program: Standard proton-decoupled pulse sequence with a 30° pulse angle (e.g., 'zgpg30' on Bruker instruments) to allow for shorter relaxation delays.[9]
-
Temperature: 298 K (25 °C).
-
Spectral Width (SW): ~220-240 ppm (from approx. -10 to 210 ppm).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): ≥1024 scans are typically required to achieve adequate signal-to-noise due to the low natural abundance of the ¹³C isotope.
-
Referencing: Calibrate the spectrum to the solvent peak of CDCl₃ at δ = 77.16 ppm.[9]
-
Conclusion
This technical guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectral analysis of this compound. The predicted chemical shifts and coupling constants are grounded in fundamental NMR principles and comparative data from related structures. We have outlined how the distinct electronic environments created by the chloro, bromo, and benzyl substituents manifest in the spectrum. Critically, we have also presented a logical workflow, emphasizing the necessity of 2D NMR experiments like COSY, HSQC, and HMBC for the rigorous and unambiguous structural verification required in a professional drug development setting. The provided experimental protocol serves as a reliable starting point for acquiring high-quality data for this important synthetic intermediate.
References
- 1. This compound | 654655-68-2 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spectrabase.com [spectrabase.com]
- 9. benchchem.com [benchchem.com]
Mass spectrometry fragmentation pattern of 3-Benzyl-6-bromo-2-chloroquinoline
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Benzyl-6-bromo-2-chloroquinoline
Abstract
This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound (C₁₆H₁₁BrClN). As a Senior Application Scientist, this document synthesizes foundational mass spectrometry principles with specific insights into the fragmentation of halogenated and benzyl-substituted quinoline systems. We will explore the characteristic isotopic signature of the molecular ion, delineate the primary fragmentation pathways including benzylic cleavage and sequential halogen loss, and propose the structures of key fragment ions. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and characterization of complex heterocyclic compounds. The methodologies and interpretations presented herein are grounded in established chemical principles and supported by authoritative references.
The Molecular Ion: A Unique Isotopic Signature
The initial step in EI-MS is the bombardment of the molecule with high-energy electrons, ejecting one electron to form a positively charged radical cation known as the molecular ion (M⁺•).[1] For this compound, the molecular formula is C₁₆H₁₁BrClN.[2]
The most critical diagnostic feature of the molecular ion peak for this compound is its complex isotopic pattern, arising from the natural abundance of isotopes for both bromine and chlorine.[3]
-
Chlorine Isotopes: Naturally occurring chlorine consists of ³⁵Cl (~75%) and ³⁷Cl (~25%), producing an M to M+2 peak ratio of approximately 3:1 for any chlorine-containing fragment.[4]
-
Bromine Isotopes: Bromine exists as ⁷⁹Br (~50%) and ⁸¹Br (~50%), resulting in an M to M+2 peak ratio of nearly 1:1 for any bromine-containing fragment.[4]
When a molecule contains both one chlorine and one bromine atom, these patterns combine. This creates a distinctive cluster of peaks for the molecular ion at M, M+2, and M+4. The relative intensities of this cluster are a powerful diagnostic tool for confirming the presence of both halogens in the molecule and its fragments.[5]
Table 1: Predicted Molecular Ion Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁BrClN | [2] |
| Molecular Weight (Monoisotopic) | 330.976 g/mol (for ¹²C₁₆¹H₁₁⁷⁹Br³⁵Cl¹⁴N) | [2][6] |
| Predicted Isotopic Pattern | M⁺• | [M+2]⁺• |
| Contributing Isotopes | ⁷⁹Br, ³⁵Cl | ⁸¹Br, ³⁵Cl / ⁷⁹Br, ³⁷Cl |
Primary Fragmentation Pathways
The molecular ion of this compound is energetically unstable and will undergo fragmentation to form more stable ions.[7] The fragmentation is not random; it is dictated by the relative strengths of the chemical bonds and the stability of the resulting charged fragments and neutral radicals. The primary fragmentation routes involve the cleavage of the benzyl group and the loss of the halogen substituents.
Pathway A: Benzylic Cleavage and Tropylium Ion Formation
The bond between the quinoline ring and the benzyl group's methylene bridge is a labile site. Cleavage at this benzylic position is highly favored due to the formation of the resonance-stabilized benzyl cation, which often rearranges to the highly stable tropylium ion (C₇H₇⁺).[8]
-
Formation of Tropylium Ion (m/z 91): The most common fragmentation for benzyl-substituted compounds is the formation of the tropylium ion. This pathway involves the cleavage of the C-C bond, leaving the charge on the benzyl fragment. This will produce a very prominent peak at m/z 91 .[8] The other product is an uncharged radical of the substituted quinoline.
-
Formation of Quinoline Cation ([M-C₇H₇]⁺): Alternatively, the charge can be retained by the quinoline portion of the molecule, resulting in the loss of a neutral benzyl radical (•C₇H₇). This creates a fragment ion corresponding to the 6-bromo-2-chloroquinolinyl cation.
-
m/z 240/242/244: [C₉H₄BrClN]⁺
-
Pathway B: Halogen Loss
Cleavage of the carbon-halogen bond is a common fragmentation pathway for halogenated aromatic compounds.[9][10] This can occur either from the molecular ion or from fragments formed after initial cleavages.
-
Loss of Bromine Radical (Br•): The C-Br bond is generally weaker than the C-Cl bond, making the loss of a bromine radical a highly probable initial fragmentation step.
-
[M-Br]⁺ at m/z 251/253: Loss of •Br from the molecular ion yields the [C₁₆H₁₁ClN]⁺ cation, which will still show the characteristic 3:1 isotopic pattern for chlorine.
-
-
Loss of Chlorine Radical (Cl•): The loss of a chlorine radical is also possible, though often less favorable than bromine loss.
-
[M-Cl]⁺ at m/z 295/297: Loss of •Cl from the molecular ion produces the [C₁₆H₁₁BrN]⁺ cation, which will exhibit the 1:1 isotopic pattern for bromine.
-
-
Sequential Halogen Loss: Fragmentation can proceed with sequential losses. For example, the [M-Br]⁺ fragment (m/z 251/253) can subsequently lose a chlorine radical to form a cation at m/z 216 ([C₁₆H₁₁N]⁺).
Pathway C: Quinoline Ring Fission
The quinoline ring system itself is relatively stable, but it can fragment, especially after the loss of substituents. A characteristic fragmentation of the quinoline nucleus is the expulsion of a neutral hydrogen cyanide (HCN) molecule.[11] This typically occurs from fragments that have already lost their primary substituents.
-
[M-Br-Cl-HCN]⁺ at m/z 189: Following the loss of both halogens, the resulting fragment at m/z 216 may lose HCN (27 Da) to yield a fragment ion at m/z 189 .
Summary of Key Predicted Fragment Ions
The following table summarizes the most probable and diagnostically significant fragment ions in the EI mass spectrum of this compound.
Table 2: Predicted Key Fragment Ions and Their Origins
| m/z (Monoisotopic) | Proposed Structure / Formula | Fragmentation Pathway |
| 331 / 333 / 335 | [C₁₆H₁₁⁷⁹Br³⁵ClN]⁺• (Molecular Ion) | N/A (Initial Ionization) |
| 295 / 297 | [M - Cl]⁺ | Pathway B: Loss of •Cl radical |
| 251 / 253 | [M - Br]⁺ | Pathway B: Loss of •Br radical |
| 240 / 242 / 244 | [M - C₇H₇]⁺ | Pathway A: Loss of benzyl radical |
| 216 | [M - Br - Cl]⁺ | Pathway B: Sequential loss of •Br and •Cl |
| 189 | [M - Br - Cl - HCN]⁺ | Pathway C: HCN loss from quinoline core |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Pathway A: Benzylic cleavage |
Experimental Protocol: Acquiring the Mass Spectrum
To validate the proposed fragmentation pathways, the following experimental protocol for Electron Ionization Mass Spectrometry is recommended. This protocol is designed to be a self-validating system, ensuring robust and reproducible data.
Objective: To acquire a high-quality electron ionization mass spectrum of this compound for structural confirmation and fragmentation analysis.
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a magnetic sector, quadrupole, or time-of-flight (TOF) mass spectrometer.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of 10-100 µg/mL, suitable for GC-MS injection.
-
-
GC-MS Parameters (Recommended):
-
Injector: Split/splitless injector, operated in splitless mode at 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5, or equivalent), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase temperature at 20 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5-10 minutes to ensure elution of the compound.
-
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Parameters (EI Mode):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.[12]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 500 to ensure capture of both small fragments and the full molecular ion cluster.
-
Scan Speed: At least 2 scans/second to obtain sufficient data points across the chromatographic peak.
-
-
Data Acquisition and Analysis:
-
Acquire data using the instrument's control software.
-
Identify the chromatographic peak corresponding to the target compound.
-
Extract the mass spectrum from the apex of the peak.
-
Analyze the spectrum to identify the molecular ion cluster and major fragment ions. Compare the observed m/z values and isotopic patterns with the predicted data in Tables 1 and 2.
-
Visualizing the Fragmentation and Workflow
Diagrams created using Graphviz provide a clear visual representation of the complex chemical processes.
Caption: Workflow for the MS Analysis of this compound.
Caption: Proposed EI-MS Fragmentation Pathways for this compound.
Conclusion
The mass spectrometry fragmentation of this compound is characterized by several predictable and diagnostically useful pathways. The molecular ion exhibits a unique isotopic cluster at M, M+2, and M+4, confirming the presence of one bromine and one chlorine atom. The primary fragmentation events are dominated by benzylic cleavage, leading to the formation of a highly stable tropylium ion at m/z 91, and the sequential loss of bromine and chlorine radicals. Subsequent fragmentation of the quinoline core via the loss of HCN can also be observed. By understanding these fragmentation patterns and employing a robust experimental protocol, mass spectrometry serves as an unequivocal tool for the structural elucidation and identification of this complex heterocyclic compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound | C16H11BrClN | CID 57471585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS#:654655-68-2 | Chemsrc [chemsrc.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chempap.org [chempap.org]
- 12. pubs.aip.org [pubs.aip.org]
IUPAC name and CAS number for 3-Benzyl-6-bromo-2-chloroquinoline
An In-Depth Technical Guide to 3-Benzyl-6-bromo-2-chloroquinoline
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a critical intermediate in pharmaceutical synthesis. It is intended for researchers, chemists, and professionals in the field of drug development, offering detailed information on its chemical identity, synthesis, and significance.
Chemical Identity and Properties
IUPAC Name: this compound[1] CAS Number: 654655-68-2[1][2][3][4][5][6]
This compound is a substituted quinoline, featuring a benzyl group at the 3-position, a bromine atom at the 6-position, and a chlorine atom at the 2-position. These substitutions are crucial for its role as a precursor in more complex molecular architectures.
Physicochemical Data Summary
For clarity and comparative analysis, the key physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁BrClN | [1][7] |
| Molecular Weight | 332.62 g/mol | [1][7] |
| Canonical SMILES | C1=CC=C(C=C1)CC2=C(N=C3C=CC(=CC3=C2)Br)Cl | [1][6] |
| InChIKey | UGXUDVNBDYIJHJ-UHFFFAOYSA-N | [1] |
Significance and Core Application
The primary and most significant application of this compound is its role as a key intermediate in the synthesis of Bedaquiline (trade name Sirturo).[2][5][7] Bedaquiline is a diarylquinoline antimycobacterial drug that represents a major advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB).[2][5][7] The specific arrangement of the benzyl, bromo, and chloro substituents on the quinoline core of this intermediate is foundational for constructing the final, complex structure of the active pharmaceutical ingredient.
Synthesis Protocol: A Mechanistic Approach
The synthesis of this compound is a multi-step process that demands precise control over reaction conditions. The following protocol is based on established laboratory syntheses, with an emphasis on the rationale behind each step.[8]
Experimental Protocol
Objective: To synthesize this compound from its precursor, 3-benzyl-6-bromoquinolin-2-one.
Step 1: Preparation of the Vilsmeier-Haack Reagent
-
In a 250 mL two-necked flask equipped with a magnetic stirrer and under an inert atmosphere, cool 71.4 mL of phosphorus oxychloride (POCl₃) in an ice-salt bath.
-
Slowly add 27.2 mL of N,N-dimethylformamide (DMF) dropwise to the cooled POCl₃.
-
Causality: This exothermic reaction forms the Vilsmeier-Haack reagent, an electrophilic chlorinating agent. Maintaining a low temperature (below 15°C) is critical to control the reaction rate and prevent the decomposition of the reagent. A pink solid may precipitate initially.[8]
-
-
After the addition is complete, warm the mixture to approximately 40°C until the solid dissolves, resulting in a brown liquid. This ensures the complete formation and solubilization of the reagent for the subsequent step.[8]
Step 2: Chlorination of the Quinolinone Precursor
-
To the prepared Vilsmeier-Haack reagent, add 34.3 g (0.11 mol) of the starting material, 3-benzyl-6-bromoquinolin-2-one.
-
Heat the reaction mixture to 80°C and maintain this temperature overnight with continuous stirring.
-
Causality: The hydroxyl group at the 2-position of the quinolinone tautomer is converted into a chloro group by the Vilsmeier-Haack reagent. The elevated temperature provides the necessary activation energy for this nucleophilic substitution to proceed to completion over an extended period.[8]
-
Step 3: Work-up and Isolation
-
After the overnight reaction, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction solution into 800 mL of ice water with vigorous stirring.
-
Causality: This step quenches the reaction by hydrolyzing any remaining phosphorus oxychloride and precipitates the crude product, which is insoluble in water. The use of ice water helps to dissipate the heat generated during quenching.[8]
-
-
The precipitated solid is the crude this compound. It can then be collected by filtration, washed with water to remove inorganic impurities, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Structural Elucidation and Validation
The identity and purity of synthesized this compound are confirmed through a suite of spectroscopic techniques. Each method provides unique information about the molecule's structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule. Key vibrational frequencies would confirm the presence of the C-Cl, C-Br, and C=N bonds within the quinoline ring system, as well as the aromatic C-H stretching from the benzyl and quinoline rings.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique provides information about the number and chemical environment of protons. The spectrum would show distinct signals for the protons on the benzyl group and the aromatic protons on the quinoline and phenyl rings, with their specific chemical shifts and splitting patterns confirming the substitution pattern.
-
¹³C NMR: This analysis identifies all unique carbon atoms in the molecule, confirming the carbon skeleton of the quinoline and benzyl moieties.[8][9]
-
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound. The analysis would show a molecular ion peak corresponding to the calculated molecular weight (332.62 g/mol ), and the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio) would provide definitive confirmation of their presence.[8][9]
-
Single Crystal X-ray Diffraction: For definitive structural proof, X-ray crystallography can be performed. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and overall molecular conformation.[8][9]
Conclusion
This compound is more than a simple chemical; it is an enabling fragment for the synthesis of life-saving pharmaceuticals. Its synthesis requires careful control of reactive intermediates and conditions, and its structure is validated by a combination of modern analytical techniques. For researchers in medicinal chemistry and drug development, a thorough understanding of this intermediate's properties and synthesis is essential for the ongoing efforts to combat diseases like tuberculosis.
References
- 1. This compound | C16H11BrClN | CID 57471585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 654655-68-2|this compound|BLD Pharm [bldpharm.com]
- 4. This compound, CAS No. 654655-68-2 - iChemical [ichemical.com]
- 5. This compound | 654655-68-2 [chemicalbook.com]
- 6. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 7. This compound , 97% , 654655-68-2 - CookeChem [cookechem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
Substituted Quinolines: A Technical Guide to Their Diverse Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold, a fused aromatic heterocycle of benzene and pyridine, stands as a quintessential "privileged structure" in medicinal chemistry.[1][2][3] Its remarkable synthetic versatility and ability to interact with a multitude of biological targets have cemented its role as a foundational core for drug discovery.[4] This guide provides an in-depth technical exploration of the diverse biological activities exhibited by substituted quinolines. We will dissect the critical structure-activity relationships (SAR), elucidate key mechanisms of action, and present field-proven experimental protocols for evaluating their therapeutic potential. By bridging molecular structure with biological function, this document serves as a comprehensive resource for professionals engaged in the discovery and development of next-generation quinoline-based therapeutics.
The Quinoline Scaffold: A Privileged Core in Drug Design
The quinoline ring system is not merely a molecular backbone but an electronically versatile and structurally rigid framework that allows for precise, multi-positional modifications. This inherent "druggability" is why numerous quinoline-based compounds have progressed from laboratory curiosities to clinically approved medicines.[5]
The synthetic accessibility of quinolines, through classic name reactions like the Skraup, Friedländer, and Pfitzinger syntheses, as well as modern transition-metal-catalyzed methods, allows for the systematic generation of diverse chemical libraries.[6][7][8][9] Functionalization at key positions—most notably C2, C3, C4, C6, C7, and C8—dramatically influences the molecule's physicochemical properties (e.g., lipophilicity, basicity) and its pharmacological profile. This ability to fine-tune activity through targeted substitution is the cornerstone of quinoline-based drug design.
Caption: Key substitution points on the quinoline scaffold.
Major Biological Activities and Mechanisms of Action
The true power of the quinoline scaffold lies in its functional diversity. By altering substituents, researchers can direct these molecules to combat a vast array of diseases.
Anticancer Activity
Substituted quinolines represent one of the most successful classes of anticancer agents, acting on a variety of well-established oncogenic targets.[5]
-
Mechanism of Action: Tyrosine Kinase Inhibition: Many cancers are driven by aberrant signaling from receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and PDGFR.[10] Quinoline derivatives have been expertly designed to function as ATP-competitive inhibitors, occupying the kinase hinge region and preventing the signal transduction cascades that lead to cell proliferation, angiogenesis, and metastasis.[11][12][13] Several FDA-approved drugs, including Bosutinib , Cabozantinib , and Lenvatinib , are quinoline-based kinase inhibitors.[13][14]
Caption: Quinoline-based inhibitors block ATP binding to tyrosine kinases.
-
Structure-Activity Relationship (SAR):
-
Position 2: Substitution with aryl groups often imparts significant anticancer activity.[15]
-
Positions 6 & 7: Dimethoxy groups are frequently found in potent PDGF-RTK inhibitors.[10]
-
Position 4: Aniline moieties are crucial for the activity of many EGFR and VEGFR inhibitors.
-
Carboxamide Linkages: Incorporating a carboxamide group has proven to be an effective strategy for enhancing anticancer potency, often by targeting topoisomerases or protein kinases.[16]
-
Table 1: Cytotoxicity of Representative Substituted Quinolines Against Cancer Cell Lines
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Quinoline 7 | 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy) | T47D (Breast) | 16 ± 3 | [17] |
| Foretinib | 6,7-bis(2-methoxyethoxy) quinoline-3-carbonitrile | MKN45 (Gastric) | 93 | [13] |
| Compound 15d | 6,7-dimethoxy-3-(4-methoxyphenyl)quinoline | PDGF-RTK (cell-free) | < 20 | [10] |
| Compound 17m | 6,7-dimethoxy-3-(3-fluoro-4-methoxyphenyl)quinoline | PDGF-RTK (cell-free) | < 20 |[10] |
Antimalarial Activity
The history of quinolines in medicine began with the antimalarial alkaloid quinine. This legacy continues with synthetic 4-aminoquinolines like chloroquine.
-
Mechanism of Action: The primary target is the food vacuole of the Plasmodium parasite. During hemoglobin digestion, the parasite releases toxic free heme. It detoxifies this heme by polymerizing it into an inert crystal called hemozoin. Quinoline drugs, being weak bases, accumulate to high concentrations in the acidic food vacuole.[18][19] There, they bind to free heme and cap the growing hemozoin crystal, preventing further polymerization.[20] The resulting buildup of toxic heme disrupts membrane integrity and leads to parasite death.[18][21]
Caption: Antimalarial quinolines inhibit heme detoxification in the parasite.
-
Structure-Activity Relationship (SAR):
-
Position 7: The presence of a chlorine atom (an electron-withdrawing group) is critical for high antimalarial potency.
-
Position 4: A basic aminoalkylamino side chain is essential for accumulation in the acidic food vacuole and overall activity.
-
Modifications to the side chain can modulate activity and overcome resistance.
-
Antimicrobial and Antiviral Activities
-
Antibacterial: The fluoroquinolone class of antibiotics functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. This leads to rapid bacterial cell death. SAR studies have shown that substituents at C1, C7, and C8 are key to defining the spectrum and potency of these agents.
-
Antiviral: Substituted quinolines have demonstrated a broad spectrum of antiviral activity against viruses including Dengue, HIV, and Influenza.[22][23][24][25][26] Mechanisms are varied and can involve inhibiting viral replication, blocking viral entry, or interfering with viral enzymes like reverse transcriptase.[22][26] For example, certain derivatives have been shown to impair the accumulation of the dengue virus envelope glycoprotein in infected cells.[23][24]
Anti-inflammatory Activity
Quinoline derivatives can modulate inflammatory pathways by targeting key enzymes and receptors.[27] The pharmacological target is highly dependent on the substitution pattern.[28][29]
-
Quinolines with a carboxylic acid moiety have shown activity as Cyclooxygenase (COX) inhibitors.[28]
-
Those possessing an aniline moiety at C-4 and an aryl group at C-8 have been developed as Phosphodiesterase 4 (PDE4) inhibitors.[28][29]
-
Derivatives with a carboxamide function have been identified as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.[28][29]
Field-Proven Experimental Protocols
Evaluating the biological activity of novel substituted quinolines requires robust and reproducible assays. The following protocols represent industry-standard methods for initial screening.
Protocol: MTT Cytotoxicity Assay for Anticancer Screening
This protocol is a self-validating system for assessing a compound's effect on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[30][31]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals.[32][33] The amount of formazan produced, once solubilized, is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., T47D, MCF-7) in a 96-well flat-bottom plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the substituted quinoline compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (typically 48–72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[30][34]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to reduce the MTT to purple crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[34]
-
Absorbance Reading: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[33] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Standard workflow for the MTT cytotoxicity assay.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antibacterial agent that prevents the visible in-vitro growth of a microorganism, a key metric of potency.[35][36]
Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the lowest concentration showing no visible growth (turbidity) is recorded as the MIC.[37][38]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the substituted quinoline in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.[38]
-
Inoculum Preparation: Select several colonies of the test bacterium (e.g., Staphylococcus aureus) from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[38]
-
Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.[37] Include a positive control (bacteria, no compound) and a negative/sterility control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16–24 hours under ambient air conditions.[37]
-
Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Perspectives
The quinoline scaffold is a testament to the power of privileged structures in drug discovery. Its continued success across a wide range of therapeutic areas, from infectious diseases to oncology, underscores its chemical and biological significance.[1][3][4] The journey from the natural product quinine to rationally designed kinase inhibitors highlights a remarkable evolution in medicinal chemistry.
Future research will likely focus on several key areas:
-
Target Selectivity: Designing derivatives with high selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and improve safety profiles.
-
Hybrid Molecules: Conjugating the quinoline scaffold with other pharmacophores to create hybrid molecules with dual or synergistic mechanisms of action.[39]
-
Overcoming Resistance: Developing novel quinoline structures that can circumvent known resistance mechanisms, particularly in antimalarial and antibacterial applications.
The synthetic tractability and proven track record of the quinoline core ensure that it will remain a perpetual and invaluable scaffold for the development of innovative medicines to address current and future health challenges.[1]
References
- 1. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US6630489B1 - Quinoline derivatives as tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 15. benchchem.com [benchchem.com]
- 16. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.co.za [journals.co.za]
- 22. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthetic and medicinal perspective of quinolines as antiviral agents: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 26. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 31. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 32. clyte.tech [clyte.tech]
- 33. MTT assay protocol | Abcam [abcam.com]
- 34. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. protocols.io [protocols.io]
- 36. microbe-investigations.com [microbe-investigations.com]
- 37. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 38. benchchem.com [benchchem.com]
- 39. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
The Strategic Core: A Technical Guide to 3-Benzyl-6-bromo-2-chloroquinoline as a Precursor for Novel Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The persistent global threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, necessitates the urgent development of novel therapeutics with unique mechanisms of action. The quinoline scaffold has emerged as a privileged structure in this pursuit, culminating in the development of Bedaquiline, the first new anti-TB drug approved in over 40 years. This technical guide provides an in-depth exploration of 3-benzyl-6-bromo-2-chloroquinoline , a pivotal precursor in the synthesis of Bedaquiline and its next-generation analogs. We will dissect the synthetic rationale, key derivatization strategies, structure-activity relationships (SAR), and the ultimate mechanistic implications of compounds derived from this strategic core, offering a comprehensive resource for researchers in the field of antitubercular drug discovery.
Introduction: The Imperative for New Antitubercular Scaffolds
Tuberculosis remains a leading cause of death from a single infectious agent worldwide.[1] The lengthy and complex treatment regimens for drug-susceptible TB, coupled with the poor efficacy of existing drugs against resistant strains, underscore the critical need for new chemical entities.[2][3] Heterocyclic compounds, particularly those containing a quinoline nucleus, have a rich history in medicinal chemistry, demonstrating a wide array of pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[4][5] This proven biological versatility has positioned the quinoline core as a foundational element in the design of novel antitubercular agents.[4][6] The clinical success of Bedaquiline, a diarylquinoline, has validated this approach and intensified research into related structures.[7]
The this compound scaffold represents a highly strategic starting point for medicinal chemists. Each substituent on the quinoline core offers a vector for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. This guide will illuminate the critical role of this precursor, from its synthesis to its elaboration into potent mycobacterial inhibitors.
Synthesis of the Core Precursor: this compound
The construction of the this compound core is a multi-step process that leverages established organic chemistry reactions. The primary route involves a Vilsmeier-Haack type cyclization, a powerful method for constructing quinoline rings.[8][9]
Rationale Behind the Synthetic Pathway
The chosen pathway is designed for efficiency and the strategic installation of key functional groups. The synthesis begins with readily available starting materials, p-bromoaniline and 3-phenylpropionic acid, and proceeds through the formation of an amide intermediate. The subsequent cyclization using a Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) is a critical step that forms the chloro-substituted pyridine ring of the quinoline system. This method is advantageous as it directly installs the reactive chloro group at the C2 position, a key handle for further derivatization.
Experimental Protocol: A Step-by-Step Synthesis
The synthesis can be broken down into three primary stages as detailed in the literature.[10][11]
Step 1: Synthesis of N-(4-bromophenyl)-3-phenylpropanamide
-
Dissolve p-bromoaniline in a suitable aprotic solvent, such as dichloromethane.
-
Add a base, typically triethylamine, to the solution.
-
Slowly add 3-phenylpropionyl chloride to the reaction mixture at room temperature.
-
Stir the reaction overnight, allowing for the formation of the amide bond.
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization.
Step 2: Vilsmeier-Haack Cyclization to form 3-Benzyl-6-bromo-1,2-dihydroquinolin-2-one intermediate This step is often followed immediately by chlorination and is part of the one-pot cyclization/chlorination process.
Step 3: Chlorination to yield this compound
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cooled dimethylformamide (DMF).
-
Add the N-(4-bromophenyl)-3-phenylpropanamide from Step 1 to the freshly prepared Vilsmeier reagent.
-
Heat the reaction mixture (e.g., at 80°C) and monitor its progress until completion (typically overnight).[11] This step facilitates both the cyclization to form the quinoline ring and the chlorination of the C2 position.
-
Carefully pour the reaction mixture into ice water with vigorous stirring to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water, and dry to obtain the crude this compound.
-
Purify the product via recrystallization from a suitable solvent like ethyl acetate.
The structure of the final product is confirmed using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[11]
Caption: Synthetic workflow for this compound.
The Precursor in Action: Derivatization for Antitubercular Activity
The this compound scaffold is a versatile platform for generating diverse analogs. The chloro, bromo, and benzyl substituents serve as key points for modification.
The Chloro Group at C2: A Gateway to Bedaquiline and Beyond
The chlorine atom at the C2 position is an excellent leaving group, making it the primary site for nucleophilic substitution. This reactivity is the cornerstone of its use in synthesizing diarylquinolines like Bedaquiline.
Nucleophilic Alkoxylation: The most prominent derivatization is the reaction with sodium methoxide to replace the chloro group with a methoxy group, yielding 3-benzyl-6-bromo-2-methoxyquinoline . This is a critical intermediate in the synthesis of Bedaquiline.[12][13]
Caption: Conversion of the precursor to the Bedaquiline core intermediate.
Amination Reactions: The C2-chloro group can also be displaced by various amines to introduce diverse functionalities. This allows for the synthesis of 2-aminoquinoline derivatives. While not as extensively explored for this specific precursor in the context of TB, the introduction of amino groups is a common strategy in medicinal chemistry to modulate solubility, basicity, and hydrogen bonding potential.
Hydrazine Displacement: Reaction with hydrazine hydrate can yield 2-hydrazinylquinolines. These intermediates are highly valuable as they can be further reacted with aldehydes, ketones, or other electrophiles to form hydrazones and other complex heterocyclic systems, significantly expanding the chemical diversity of the resulting library.[14][15][16]
The Bromo Group at C6: Modulating Lipophilicity and Potency
The bromine atom at the C6 position plays a crucial role in the activity of Bedaquiline analogs. It is situated in a region that allows for modification to fine-tune the drug's properties.
Bioisosteric Replacement: High lipophilicity is a concern with Bedaquiline, contributing to a long half-life and potential for off-target effects.[7] The 6-bromo substituent can be replaced with other groups to address this. A notable example is the substitution with a cyano (-CN) group. This bioisosteric replacement reduces lipophilicity while largely maintaining antitubercular potency, representing a key strategy for developing safer, second-generation diarylquinolines.[7]
The Benzyl Group at C3: A Key Pharmacophoric Element
The benzyl group at the C3 position is integral to the diarylquinoline pharmacophore, contributing to the necessary hydrophobic interactions within the binding site of its target, ATP synthase. Modifications to this group, such as substitution on the phenyl ring, can be explored to optimize these interactions and improve the overall activity profile.
Structure-Activity Relationship (SAR) of Derived Compounds
The extensive research into Bedaquiline analogs provides a rich dataset for understanding the SAR of compounds derived from the this compound core.
| Modification Site | Change | Impact on Activity/Properties | Rationale |
| C6-Quinoline | Bromo (Br) to Cyano (CN) | Maintained potent anti-TB activity, significantly decreased lipophilicity (clogP).[6][7] | The cyano group is a polar but electron-withdrawing substituent that reduces lipophilicity, potentially leading to a better safety profile and pharmacokinetic properties.[7] |
| C6-Quinoline | Bromo (Br) to Hydrogen (H) | Reduced potency compared to halogenated analogs.[6] | Halogen substitution at C6 generally improves potency, suggesting a favorable interaction or electronic effect in the target binding site. |
| C2-Quinoline | Chloro (Cl) to Methoxy (OCH₃) | Essential for the final coupling step in Bedaquiline synthesis and part of the final active structure. | The methoxy group is a key feature of the Bedaquiline pharmacophore. |
| Quinoline Core | Replacement with Pyridine | Anti-tubercular activity was retained in some analogs.[2][8] | Demonstrates that the core bicyclic aromatic system can be modified, opening new avenues for scaffold hopping and exploring novel chemical space.[8] |
Mechanism of Action: Targeting Mycobacterial Energy Metabolism
Derivatives of the this compound core, particularly the diarylquinoline class exemplified by Bedaquiline, exhibit a novel mechanism of action. They specifically target the F₀ subunit of mycobacterial ATP synthase.[7]
Inhibition of ATP Synthase: ATP synthase is a crucial enzyme for energy production in M. tuberculosis. By binding to the proton pump of this enzyme, Bedaquiline and its analogs effectively shut down the cell's energy supply, leading to bactericidal activity against both replicating and non-replicating mycobacteria.[3] This unique mechanism means there is no cross-resistance with existing anti-TB drugs, making it highly effective against MDR- and XDR-TB strains.[7]
Caption: Mechanism of action for diarylquinolines derived from the precursor.
In Vitro Evaluation: Protocols for Activity and Toxicity Assessment
The evaluation of novel compounds derived from this compound involves a standardized cascade of in vitro assays.
Antitubercular Activity: Minimum Inhibitory Concentration (MIC)
The primary measure of a compound's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits 90% of bacterial growth (MIC₉₀).
Protocol: Microplate Alamar Blue Assay (MABA)
-
Prepare a serial dilution of the test compounds in a 96-well microplate using a suitable broth medium (e.g., Middlebrook 7H9).
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
-
Include positive controls (e.g., Isoniazid, Rifampicin) and negative controls (no drug).
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Assess the color change visually or with a spectrophotometer. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial viability. The MIC is the lowest drug concentration that prevents the color change.
Cytotoxicity Assessment
It is crucial to assess the toxicity of potential drug candidates against mammalian cells to determine their therapeutic index.
Protocol: MTT Assay on a Mammalian Cell Line (e.g., Vero or HepG2)
-
Seed mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate for 48-72 hours at 37°C in a CO₂ incubator.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
The Selectivity Index (SI) , calculated as CC₅₀ / MIC, is a critical parameter for prioritizing compounds for further development. A higher SI value indicates greater selectivity for the mycobacteria over host cells.
Conclusion and Future Directions
This compound has proven to be a cornerstone precursor in modern antitubercular drug discovery. Its synthetic accessibility and strategically placed reactive sites have enabled the development of the life-saving drug Bedaquiline and a host of second-generation analogs aimed at improving safety and pharmacokinetic profiles. The derivatization potential at the C2, C3, and C6 positions offers a robust platform for generating chemical diversity.
Future research efforts should continue to leverage this scaffold. Exploration of novel substitutions at the C2 position beyond methoxy, systematic modification of the benzyl ring at C3, and the introduction of a wider range of polar groups at C6 could yield compounds with improved drug-like properties. As our understanding of the ATP synthase target deepens, rational design based on this precursor will continue to be a vital strategy in the global fight against tuberculosis. This guide serves as a foundational resource for scientists dedicated to this critical mission, providing the chemical logic and practical methodologies to build upon this powerful quinoline core.
References
- 1. Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 3. Synthesis and in vitro antitubercular activity of a series of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08362H [pubs.rsc.org]
- 7. Synthesis and 3D-QSAR analysis of 2-chloroquinoline derivatives as H37 RV MTB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of Novel Isatin-Tethered Quinolines as Anti-Tubercular Agents against Multi and Extensively Drug-Resistant Mycobacterium tuberculosis. [repository.cam.ac.uk]
- 11. The synthesis and evaluation of quinolinequinones as anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Searching for New Leads for Tuberculosis: Design, Synthesis, and Biological Evaluation of Novel 2-Quinolin-4-yloxyacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. idr.nitk.ac.in [idr.nitk.ac.in]
- 15. scispace.com [scispace.com]
- 16. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Suzuki coupling reactions with 3-Benzyl-6-bromo-2-chloroquinoline
An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 3-Benzyl-6-bromo-2-chloroquinoline: Protocols and Mechanistic Insights
Authored by a Senior Application Scientist
This technical guide is designed for researchers, medicinal chemists, and professionals in drug development. It provides a comprehensive exploration of the Suzuki-Miyaura coupling reaction, specifically focusing on the versatile yet challenging substrate, this compound. This document moves beyond simple protocols to explain the underlying principles that govern reaction success, particularly the critical aspect of regioselectivity.
Introduction: The Convergence of a Privileged Scaffold and a Powerful Reaction
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] The ability to functionalize this "privileged scaffold" at specific positions is paramount for fine-tuning pharmacological profiles and developing new chemical entities. This compound, an important intermediate in the synthesis of diarylquinoline derivatives like the anti-tuberculosis drug Bedaquiline, serves as a prime example of such a scaffold.[4]
The Suzuki-Miyaura coupling, a Nobel Prize-winning transformation, stands as one of the most robust and versatile methods for forming carbon-carbon bonds.[5][6] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool in modern drug discovery.[7]
This guide focuses on the strategic application of the Suzuki coupling to this compound, a substrate featuring two distinct halogen atoms. This di-halogenation presents both a challenge and an opportunity: the potential for controlled, site-selective functionalization.
The Core Challenge: Achieving Regioselectivity
The primary consideration when using this compound as a substrate is controlling which halogen participates in the coupling reaction. The molecule possesses a C6-Br bond and a C2-Cl bond, each with different reactivities.
The Principles of Halide Reactivity
In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[8] The reactivity of aryl halides in this step generally follows the order: C-I > C-Br > C-OTf > C-Cl .[5][9]
Based on this fundamental principle, the C6-Br bond in our substrate is inherently more reactive than the C2-Cl bond. Therefore, by selecting appropriate reaction conditions, we can achieve highly selective coupling at the C6 position, leaving the C2-chloro group untouched for potential subsequent transformations.[9]
The Decisive Role of the Catalyst and Ligand System
While the inherent reactivity of C-Br vs. C-Cl provides a strong basis for selectivity, the choice of the palladium catalyst and its associated phosphine ligand is the most critical experimental parameter for controlling the reaction's outcome.[10]
-
For Selective C6-Br Coupling: To favor reaction at the more reactive bromide, a catalyst system that is effective for aryl bromides but less so for the more challenging aryl chlorides is ideal. Catalysts like Pd(dppf)Cl₂ are often excellent choices. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a good balance of electron-donating properties and steric bulk to facilitate the coupling of bromides efficiently without aggressively activating the C-Cl bond under controlled temperatures.[11]
-
For C2-Cl Coupling: Activating the less reactive C-Cl bond requires a more potent catalyst system. This is typically achieved using bulky and highly electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos ) or N-heterocyclic carbenes (NHCs).[7][12] These ligands form highly active, low-coordinate Pd(0) species that can readily undergo oxidative addition into the strong C-Cl bond.[13] Interestingly, for some dihaloquinolines, catalysts like Pd(PPh₃)₄ have been shown to favor coupling at the C2 position, overriding the typical halide reactivity trend, likely due to the electronic properties of the quinoline ring itself.[11]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][8][14]
// Edges for the main cycle pd0 -> pd_complex [label=" Oxidative\n Addition", color="#EA4335"]; pd_complex -> transmetalation_complex [label=" Transmetalation", color="#4285F4"]; transmetalation_complex -> pd0 [label=" Reductive\n Elimination", color="#34A853"];
// Edges for boronate formation boronic_acid -> boronate [style=dashed, arrowhead=none, color="#5F6368"]; base -> boronate [style=dashed, color="#5F6368"]; boronate -> pd_complex [style=dashed, dir=back, label=" Activates", color="#5F6368"];
// Input/Output arrows aryl_halide -> pd0 [style=invis]; {rank=same; aryl_halide pd0} edge [style=solid, color="#202124"]; aryl_halide -> pd_complex; product -> transmetalation_complex [style=invis]; {rank=same; product transmetalation_complex} transmetalation_complex -> product; } dot Caption: A generalized schematic of the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the Ar-X (in our case, the C6-Br) bond, forming a Pd(II) complex. This is typically the rate-limiting step.
-
Transmetalation: The organic group (R) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex.[12][15]
-
Reductive Elimination: The two organic fragments (Ar and R) on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Experimental Protocols and Optimization
The following section provides a detailed, step-by-step protocol for the selective Suzuki coupling at the C6-bromo position of this compound. A subsequent table outlines key parameters for reaction optimization.
General Experimental Workflow
Protocol: Selective C6-Arylation of this compound
Materials:
-
This compound (1.0 equiv) [Note: Synthesis protocols are available in the literature].[16][17]
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) bis(1,1'-bis(diphenylphosphino)ferrocene) dichloride, [Pd(dppf)Cl₂] (0.02 - 0.05 equiv)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv), finely ground
-
Anhydrous 1,4-Dioxane
-
Deionized Water
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base (K₂CO₃ or K₃PO₄), and the Pd(dppf)Cl₂ catalyst.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using a syringe, add the degassed solvent system (e.g., a 4:1 or 5:1 mixture of 1,4-dioxane and water). The mixture should be sparged with the inert gas for 10-15 minutes prior to addition to remove dissolved oxygen.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 6-aryl-3-benzyl-2-chloroquinoline product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Optimization Parameters
The success and efficiency of the Suzuki coupling are highly dependent on the interplay of several factors. The following table provides a starting point for optimizing conditions for your specific arylboronic acid partner.
| Parameter | Variation 1 (Standard) | Variation 2 (Alternative) | Variation 3 (For difficult couplings) | Rationale & Causality |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2 mol%) | The choice of catalyst/ligand system is crucial for reactivity and selectivity. dppf is robust, while bulky phosphines can activate more challenging substrates. |
| Ligand | - (included in catalyst) | - (included in catalyst) | XPhos or SPhos (4 mol%) | Bulky, electron-rich biarylphosphine ligands enhance catalytic activity, especially for less reactive partners.[7][10] |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.5 equiv) | Cs₂CO₃ (2.0 equiv) | The base activates the boronic acid.[18] K₃PO₄ is stronger than K₂CO₃ and can accelerate the reaction. Cs₂CO₃ is highly soluble and effective but more expensive. |
| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (5:1) | THF / H₂O (4:1) | The solvent system must solubilize both organic and inorganic components. Dioxane and Toluene are common for higher temperatures. |
| Temperature | 90 °C | 80 °C | 110 °C | Higher temperatures increase the reaction rate but may also lead to side reactions like deboronation or catalyst decomposition. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful strategy for synthesizing complex, functionalized quinoline derivatives. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds and carefully selecting the palladium catalyst system, researchers can achieve excellent regioselectivity, preferentially functionalizing the C6 position. The protocols and optimization guidelines presented here provide a robust framework for successfully employing this reaction in the synthesis of novel molecules for drug discovery and development.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Chloroquinolines
Foreword: The Strategic Importance of Functionalized Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including antimalarial, anticancer, and anti-inflammatory agents.[1][2] The ability to selectively functionalize the quinoline ring is paramount for expanding chemical space and fine-tuning pharmacological profiles.[3] Among various precursors, 2-chloroquinolines represent a readily available, cost-effective, and versatile electrophilic partner for palladium-catalyzed cross-coupling reactions. These reactions provide a powerful platform for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, C-O) bonds with high efficiency and functional group tolerance.[4][5]
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 2-chloroquinolines. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying mechanistic principles and field-proven insights to empower successful experimentation. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative scientific literature.
The Challenge and Opportunity of C–Cl Bond Activation
The primary hurdle in the cross-coupling of 2-chloroquinolines is the inherent strength and low reactivity of the C(sp²)–Cl bond compared to its bromide or iodide counterparts.[6] The oxidative addition of the C–Cl bond to a palladium(0) center is often the rate-limiting step of the catalytic cycle.[7] This challenge is compounded by the electron-deficient nature of the quinoline ring, particularly at the 2-position, which can further hinder this crucial activation step.
However, the evolution of sophisticated palladium catalysis, particularly the development of sterically hindered and electron-rich ligands, has transformed this challenge into a synthetic opportunity. These advanced catalyst systems enhance the electron density at the palladium center, promoting the oxidative addition of the otherwise reluctant C–Cl bond and enabling a broad spectrum of transformations under manageable conditions.[8][9]
Mechanistic Underpinnings: The Palladium Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for rational optimization and troubleshooting. While specific intermediates may vary, the core of these transformations is a catalytic cycle involving Pd(0) and Pd(II) oxidation states.
General Catalytic Cycle
The cycle universally begins with the oxidative addition of the 2-chloroquinoline to a coordinatively unsaturated Pd(0) species, forming a Pd(II) intermediate. This is followed by a coupling-specific step (e.g., transmetalation for Suzuki, amine coordination/deprotonation for Buchwald-Hartwig) and concludes with reductive elimination to yield the 2-substituted quinoline and regenerate the active Pd(0) catalyst.
Caption: Fig. 1: Generalized Pd(0)/Pd(II) Catalytic Cycle.
Part 1: C-C Bond Formation Protocols
Suzuki-Miyaura Coupling: Synthesis of 2-Arylquinolines
The Suzuki-Miyaura reaction is one of the most robust methods for forming C-C bonds, valued for its mild conditions and the low toxicity of boronic acid reagents.[10]
Expertise & Experience: The key to successfully coupling 2-chloroquinoline is the use of a highly active catalyst system. Electron-rich, bulky phosphine ligands like SPhos or XPhos are often essential. They accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps. The choice of base is also critical; weaker bases like carbonates are often sufficient, but stronger phosphate bases can be more effective for challenging substrates by facilitating the transmetalation step.[11][12]
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Scheme: 2-Chloroquinoline + Arylboronic Acid → 2-Arylquinoline
| Component | Role | Recommended Reagents & Conditions |
| Palladium Source | Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) |
| Ligand | Catalyst Activation | SPhos (2-4 mol%) or XPhos (2-4 mol%) |
| Base | Boronate Activation | K₃PO₄ (2.0 equiv.) or K₂CO₃ (2.0 equiv.) |
| Solvent | Reaction Medium | 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) |
| Temperature | Reaction Rate | 80-110 °C |
| Atmosphere | Prevent Catalyst Oxidation | Nitrogen or Argon |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add 2-chloroquinoline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0 equiv.), the palladium precatalyst, and the phosphine ligand.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) for three cycles.
-
Add the degassed solvent mixture via syringe.
-
Place the flask in a preheated oil bath and stir vigorously at the specified temperature for 8-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[11][13]
Sonogashira Coupling: Synthesis of 2-Alkynylquinolines
The Sonogashira coupling enables the synthesis of valuable 2-alkynylquinoline scaffolds by reacting 2-chloroquinoline with a terminal alkyne.[14][15]
Expertise & Experience: This reaction typically requires a dual-catalyst system: a palladium complex for the main cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium center.[16] An amine base, such as triethylamine or diisopropylamine, serves both as the base and often as the solvent. For chloroarenes, a phosphine ligand is crucial.
Experimental Protocol: Sonogashira Coupling
Reaction Scheme: 2-Chloroquinoline + Terminal Alkyne → 2-Alkynylquinoline
| Component | Role | Recommended Reagents & Conditions |
| Palladium Catalyst | Main Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) |
| Copper Co-catalyst | Alkyne Activation | CuI (4-10 mol%) |
| Base | Deprotonation | Triethylamine (Et₃N) or Diisopropylamine (DIPA) |
| Solvent | Reaction Medium | THF or DMF |
| Temperature | Reaction Rate | 50-80 °C |
| Atmosphere | Prevent Catalyst Oxidation | Nitrogen or Argon |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-chloroquinoline (1.0 equiv.), the palladium catalyst, and CuI.
-
Add the degassed solvent, followed by the terminal alkyne (1.2 equiv.) and the amine base (2.0-3.0 equiv.).
-
Stir the mixture at the specified temperature until TLC or LC-MS indicates complete consumption of the starting material.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove metal salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
Heck-Mizoroki Reaction: Synthesis of 2-Vinylquinolines
The Heck reaction couples 2-chloroquinoline with an alkene, such as styrene or an acrylate, to form a new C-C bond with high stereoselectivity, typically favoring the trans isomer.[19][20]
Expertise & Experience: A key challenge in the Heck reaction is controlling the regioselectivity of the alkene insertion. For electron-deficient alkenes like acrylates, the coupling occurs at the unsubstituted carbon.[20] The choice of base is important; organic bases like triethylamine are common, but inorganic bases like potassium carbonate can also be effective. Phosphine-free catalyst systems can sometimes be employed, but ligands are often necessary for activating C-Cl bonds.[12][21]
Experimental Protocol: Heck-Mizoroki Reaction
Reaction Scheme: 2-Chloroquinoline + Alkene → 2-Vinylquinoline
| Component | Role | Recommended Reagents & Conditions |
| Palladium Source | Catalyst | Pd(OAc)₂ (2-5 mol%) |
| Ligand (optional) | Catalyst Stabilization | P(o-tol)₃ (4-10 mol%) or PPh₃ (4-10 mol%) |
| Base | HX Scavenger | Et₃N (1.5 equiv.) or K₂CO₃ (1.5 equiv.) |
| Solvent | Reaction Medium | DMF, NMP, or Toluene |
| Temperature | Reaction Rate | 100-140 °C |
| Atmosphere | Prevent Catalyst Oxidation | Nitrogen or Argon |
Step-by-Step Procedure:
-
Charge a reaction vessel with 2-chloroquinoline (1.0 equiv.), the palladium source, the ligand (if used), and the base.
-
Add the degassed solvent and the alkene (1.2-1.5 equiv.).
-
Heat the mixture under an inert atmosphere with vigorous stirring for 12-48 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Part 2: C-Heteroatom Bond Formation Protocols
Buchwald-Hartwig Amination: Synthesis of 2-Aminoquinolines
This reaction is a powerful tool for forming C-N bonds and is widely used in the synthesis of pharmaceuticals.[23][24] It allows for the coupling of 2-chloroquinoline with a wide range of primary and secondary amines.
Expertise & Experience: The success of the Buchwald-Hartwig amination of 2-chloroquinoline is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or ferrocenyl-based ligands (e.g., QPhos) are state-of-the-art.[25] These ligands promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step. A strong, non-nucleophilic base, typically a metal alkoxide like sodium tert-butoxide (NaOtBu), is required to deprotonate the amine in the catalytic cycle.[26]
Caption: Fig. 2: Experimental Workflow for Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination
Reaction Scheme: 2-Chloroquinoline + R¹R²NH → 2-(R¹R²N)quinoline
| Component | Role | Recommended Reagents & Conditions |
| Palladium Source | Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) |
| Ligand | Catalyst Activation | XPhos (2-4 mol%) or RuPhos (2-4 mol%) |
| Base | Amine Deprotonation | NaOtBu (1.5 equiv.) or LiHMDS (1.5 equiv.) |
| Solvent | Reaction Medium | Toluene or 1,4-Dioxane (anhydrous) |
| Temperature | Reaction Rate | 80-110 °C |
| Atmosphere | Prevent Catalyst Oxidation | Nitrogen or Argon |
Step-by-Step Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the 2-chloroquinoline (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous, degassed solvent.
-
Seal the vessel and heat with stirring for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude product by column chromatography.[27][28]
C-S Cross-Coupling: Synthesis of 2-Thioquinolines
The formation of aryl thioethers via palladium catalysis provides a valuable route to sulfur-containing quinoline derivatives.
Expertise & Experience: C-S coupling reactions can be challenging because thiols and thiolates are notorious for binding strongly to palladium, potentially poisoning the catalyst.[29] Historically, chelating bisphosphine ligands were used to prevent ligand displacement. However, recent advances have shown that bulky, electron-rich monophosphine ligands can be highly effective, enabling reactions at lower temperatures.[29] The choice of base is crucial for generating the active thiolate nucleophile without degrading the catalyst or substrates.
Experimental Protocol: C-S Cross-Coupling (Thiolation)
Reaction Scheme: 2-Chloroquinoline + Thiol → 2-(Arylthio)quinoline
| Component | Role | Recommended Reagents & Conditions |
| Palladium Source | Precatalyst | Pd(OAc)₂ (2-5 mol%) |
| Ligand | Catalyst Activation | DPEPhos or Xantphos (4-10 mol%) |
| Base | Thiol Deprotonation | K₃PO₄ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.) |
| Solvent | Reaction Medium | Toluene or 1,4-Dioxane |
| Temperature | Reaction Rate | 90-120 °C |
| Atmosphere | Prevent Catalyst Oxidation | Nitrogen or Argon |
Step-by-Step Procedure:
-
To a reaction vessel, add 2-chloroquinoline (1.0 equiv.), the thiol (1.1-1.3 equiv.), the palladium catalyst, the ligand, and the base.
-
Purge the vessel with an inert gas.
-
Add the degassed solvent and heat the mixture with stirring.
-
Monitor the reaction's progress. Upon completion, cool to room temperature.
-
Dilute with an organic solvent and filter through Celite.
-
Wash the filtrate with water and brine, dry the organic phase, and concentrate.
-
Purify the product via column chromatography.[30]
Troubleshooting and Optimization
Low yields or failed reactions are common when developing new cross-coupling methods, especially with challenging substrates like 2-chloroquinolines. A systematic approach to troubleshooting is essential.
Caption: Fig. 3: Systematic Troubleshooting Workflow.
Common Issues & Solutions:
-
Catalyst Deactivation: The quinoline nitrogen can coordinate to the palladium center, inhibiting catalysis.
-
Solution: Use bulky ligands that shield the metal center and promote the desired catalytic steps over inhibitory coordination. Increasing ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can sometimes help.[11]
-
-
Low Reactivity (C-Cl bond): Oxidative addition is sluggish.
-
Solution: Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to a Buchwald-type ligand). Increase the reaction temperature, but be mindful of potential decomposition.[9]
-
-
Homocoupling of Boronic Acid (Suzuki): A common side reaction, especially in the presence of oxygen.
-
Solution: Ensure rigorous degassing of all solvents and maintain a positive inert gas pressure. Sometimes, slow addition of the boronic acid can minimize its concentration and disfavor homocoupling.[14]
-
-
Protodeboronation (Suzuki): The boronic acid reacts with trace water/protons, leading to loss of the nucleophile.
-
Solution: Use anhydrous solvents and reagents. Using boronic esters (e.g., pinacol esters) can increase stability.[10]
-
-
Dehalogenation: The 2-chloroquinoline is reduced to quinoline.
-
Solution: This can arise from side reactions with the base or solvent. Ensure the solvent is pure and consider screening different bases.[11]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. Mizoroki-Heck Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules [dspace.mit.edu]
- 25. research.rug.nl [research.rug.nl]
- 26. The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o -aminocinnamonitriles with arylhydrazines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01043J [pubs.rsc.org]
- 27. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. reddit.com [reddit.com]
- 30. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the C2 Position of the Quinoline Ring
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of natural products and synthetic pharmaceuticals.[1] Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The strategic functionalization of the quinoline ring is a pivotal approach in drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile to enhance efficacy, selectivity, and safety.[4] Among the various positions on the quinoline ring, the C2 position is of particular interest due to its profound influence on the biological activity of the resulting compounds.[5] This guide provides an in-depth exploration of the key synthetic strategies for introducing diverse functional groups at the C2 position, complete with detailed experimental protocols and mechanistic insights to empower researchers in their quest for novel therapeutics.
Strategic Approaches to C2 Functionalization: A Mechanistic Overview
The functionalization of the C2 position of the quinoline ring can be broadly categorized into three primary strategies: transition-metal-catalyzed C-H activation, radical-mediated reactions (Minisci-type reactions), and metal-free deoxygenative functionalization of quinoline N-oxides. Each approach offers unique advantages and is suited for different synthetic goals.
Transition-Metal-Catalyzed C-H Activation: Precision and Versatility
Direct C-H activation has emerged as a powerful and atom-economical strategy for forging new bonds at the C2 position of quinolines. This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes.[1] Transition metals such as palladium, rhodium, copper, and iron are commonly employed, each exhibiting distinct catalytic activities and substrate scopes.
A general mechanistic pathway for transition-metal-catalyzed C2-H functionalization, particularly with palladium, often involves the coordination of the metal to the nitrogen of the quinoline (or the oxygen of a quinoline N-oxide), followed by a concerted metalation-deprotonation (CMD) step to form a key metallacyclic intermediate. This intermediate then undergoes oxidative addition with a coupling partner, followed by reductive elimination to yield the C2-functionalized product and regenerate the active catalyst.[1]
Figure 1: Generalized workflow for transition-metal-catalyzed C2-H functionalization.
This protocol details a highly selective method for the introduction of aryl groups at the C2 position of quinoline N-oxides using a palladium catalyst. The N-oxide group acts as a directing group, facilitating the C-H activation.[6]
Materials:
-
Quinoline N-oxide (1.0 mmol)
-
Aryl bromide (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add quinoline N-oxide, aryl bromide, Pd(OAc)₂, and K₂CO₃.
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the C2-arylated quinoline N-oxide.
Causality Behind Experimental Choices:
-
Palladium(II) acetate: A common and effective palladium precursor for C-H activation catalysis.
-
Potassium carbonate: Acts as a base to facilitate the deprotonation step in the catalytic cycle.
-
Toluene: A high-boiling, non-polar solvent suitable for this reaction temperature.
-
Inert atmosphere: Prevents the oxidation and deactivation of the palladium catalyst.
Minisci-Type Radical Reactions: A Powerful Tool for C-C Bond Formation
The Minisci reaction is a classic and powerful method for the alkylation and acylation of electron-deficient N-heterocycles, including quinolines.[7] This reaction involves the addition of a nucleophilic radical to the protonated quinoline ring, which is highly electrophilic at the C2 and C4 positions. Modern advancements have introduced photocatalytic and electrochemical methods for radical generation, offering milder and more controlled reaction conditions.[8]
The general mechanism involves the generation of a radical species, which then attacks the protonated quinoline. The resulting radical cation is then oxidized to restore aromaticity, yielding the C2-substituted product.[7]
Figure 2: Workflow of the Minisci-type radical alkylation of quinoline.
This protocol describes a classic Minisci reaction for the C2-alkylation of quinoline using a carboxylic acid as the alkyl radical precursor.
Materials:
-
Quinoline (1.0 mmol)
-
Carboxylic acid (e.g., pivalic acid, 3.0 mmol)
-
Silver nitrate (AgNO₃, 0.2 mmol)
-
Ammonium persulfate ((NH₄)₂S₂O₈, 3.0 mmol)
-
Acetonitrile/Water (1:1 v/v, 10 mL)
-
Sulfuric acid (H₂SO₄, concentrated, 1.0 mmol)
Procedure:
-
In a round-bottom flask, dissolve quinoline and the carboxylic acid in the acetonitrile/water mixture.
-
Carefully add concentrated sulfuric acid to the solution while stirring.
-
Add silver nitrate to the reaction mixture.
-
In a separate flask, dissolve ammonium persulfate in a small amount of water.
-
Add the ammonium persulfate solution dropwise to the reaction mixture over 30 minutes at room temperature. The reaction is often exothermic.
-
After the addition is complete, stir the mixture at 60-80 °C for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction to room temperature and quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the C2-alkylated quinoline.
Causality Behind Experimental Choices:
-
Sulfuric acid: Protonates the quinoline, increasing its electrophilicity and directing the radical attack to the C2/C4 positions.
-
Silver nitrate/Ammonium persulfate: This combination generates sulfate radical anions, which then abstract a carboxylate group from the carboxylic acid to form the desired alkyl radical.
-
Acetonitrile/Water: A common solvent system for Minisci reactions, allowing for the dissolution of both organic and inorganic reagents.
Metal-Free Deoxygenative Functionalization of Quinoline N-Oxides
This strategy offers an attractive alternative to transition-metal-catalyzed methods, avoiding potential metal contamination in the final products. The activation of the N-oxide moiety, typically with an electrophilic reagent, renders the C2 position highly susceptible to nucleophilic attack. Subsequent deoxygenation and rearomatization lead to the C2-functionalized quinoline.[9]
Figure 3: Workflow for metal-free deoxygenative C2-functionalization of quinoline N-oxides.
This protocol describes a highly efficient, metal-free method for the synthesis of C2-triazolylquinolines at room temperature.[9]
Materials:
-
Quinoline N-oxide (0.2 mmol)
-
4-Phenyl-1-tosyl-1H-1,2,3-triazole (0.24 mmol)
-
1,2-Dichloroethane (DCE, 2 mL)
Procedure:
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add quinoline N-oxide and 4-phenyl-1-tosyl-1H-1,2,3-triazole.
-
Add DCE via syringe.
-
Stir the reaction mixture at room temperature for 15-20 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (ethyl acetate/petroleum ether 1:9) to afford the desired C2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline.
Causality Behind Experimental Choices:
-
N-sulfonyl-1,2,3-triazole: Acts as both the activating agent for the N-oxide and the source of the heteroaryl nucleophile. The tosyl group is a good leaving group, facilitating the reaction.
-
1,2-Dichloroethane (DCE): A suitable solvent that dissolves the reactants and is inert under the reaction conditions.
-
Room temperature: The high reactivity of the system allows the reaction to proceed under mild conditions, which is advantageous for substrates with sensitive functional groups.
Applications in Drug Discovery and Development
The C2-functionalization of the quinoline ring is a key strategy in the development of numerous therapeutic agents. The introduced substituent can modulate the compound's binding affinity to its biological target, as well as its pharmacokinetic properties.
Case Study: Duvelisib (Copiktra®)
Duvelisib is an FDA-approved dual inhibitor of PI3K-δ and PI3K-γ, used for the treatment of certain types of lymphoma and leukemia.[10] The core of Duvelisib is a substituted quinoline. While the final drug is an isoquinoline derivative, the synthetic strategies for related quinoline and isoquinoline cores often involve similar C2-functionalization principles. The synthesis of the core structure often relies on building the quinoline ring with the desired substituents already in place or through late-stage functionalization.
Case Study: Cabotegravir (Vocabria®)
Cabotegravir is an integrase strand transfer inhibitor (INSTI) used for the treatment of HIV-1 infection.[11] Its structure contains a complex quinoline-derived core. The synthesis of Cabotegravir involves the construction of a functionalized quinoline ring system, where precise control over substitution patterns is crucial for its biological activity.[11]
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the described C2-functionalization methods.
| Method | Catalyst/Reagent | Typical Substrates | Temperature (°C) | Time (h) | Yield Range (%) | Key Advantages |
| Pd-Catalyzed Arylation | Pd(OAc)₂, Base | Quinoline N-oxides, Aryl halides | 110-130 | 12-24 | 60-95 | High regioselectivity, broad substrate scope.[1] |
| Minisci Alkylation | AgNO₃, (NH₄)₂S₂O₈ | Quinolines, Carboxylic acids | 60-80 | 2-4 | 50-85 | Utilizes readily available starting materials.[7] |
| Metal-Free Heteroarylation | N-sulfonyl-1,2,3-triazoles | Quinoline N-oxides | Room Temp. | 0.25-0.5 | 80-95 | Metal-free, mild conditions, rapid reaction.[9] |
Conclusion and Future Outlook
The functionalization of the C2 position of the quinoline ring is a vibrant and continually evolving field in synthetic organic chemistry. The development of novel catalytic systems, including those based on earth-abundant metals and photocatalysis, continues to expand the toolkit available to medicinal chemists. These advancements enable the synthesis of increasingly complex and diverse quinoline derivatives with enhanced therapeutic potential. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers dedicated to harnessing the power of the quinoline scaffold in the pursuit of new medicines.
References
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 4. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. soc.chim.it [soc.chim.it]
- 9. BJOC - Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Waste-minimized synthesis of C2 functionalized quinolines exploiting iron-catalysed C–H activation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Utilization of 3-Benzyl-6-bromo-2-chloroquinoline in Kinase Inhibitor Synthesis
Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition
The quinoline core is a prominent heterocyclic scaffold in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in numerous biologically active compounds, including a significant number of FDA-approved drugs.[1][2] Its rigid, planar structure and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal framework for designing molecules that can fit into the ATP-binding pocket of protein kinases.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[3][4]
The strategic functionalization of the quinoline ring is paramount for achieving potent and selective kinase inhibition. The subject of this guide, 3-benzyl-6-bromo-2-chloroquinoline , is a versatile building block designed for the synthesis of diverse libraries of potential kinase inhibitors. Its unique substitution pattern, featuring a benzyl group at the 3-position, a bromine atom at the 6-position, and a chlorine atom at the 2-position, offers multiple reactive sites for controlled chemical modifications. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the pharmacological properties of the final compounds.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of novel kinase inhibitors. We will delve into the reactivity of this key intermediate, provide detailed, field-proven protocols for its derivatization, and outline subsequent biological evaluation methodologies.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties and reactivity of this compound is essential for designing successful synthetic strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₁BrClN | [5] |
| Molecular Weight | 332.62 g/mol | [5] |
| CAS Number | 654655-68-2 | [5] |
| Appearance | Off-white to yellow solid | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Dioxane) | - |
The reactivity of this compound is dictated by the electronic nature of the quinoline ring and the distinct properties of the halogen substituents. The chlorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogen.[6] The bromine atom at the 6-position is less reactive towards SNAr but is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. This differential reactivity allows for selective and sequential functionalization of the molecule.
Synthetic Workflow for Kinase Inhibitor Development
The following diagram illustrates a general workflow for the synthesis and evaluation of kinase inhibitors starting from this compound.
Caption: General workflow for kinase inhibitor synthesis and evaluation.
Protocols for the Derivatization of this compound
The following protocols provide detailed, step-by-step methodologies for the key transformations of this compound. These protocols are designed to be self-validating, with clear explanations for each step.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
This protocol describes the substitution of the C2-chloro group with an amine, a common modification in the synthesis of kinase inhibitors that often feature an amino group at this position to interact with the hinge region of the kinase ATP-binding site.
Rationale: The C2-position of the quinoline ring is electron-deficient, making the chloro substituent an excellent leaving group for SNAr reactions.[6] The reaction is typically carried out at elevated temperatures to overcome the activation energy required for the formation of the Meisenheimer complex intermediate.[7]
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Desired amine (1.2 - 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried round-bottom flask, add this compound (e.g., 333 mg, 1.0 mmol) and the desired amine (e.g., 1.2 mmol).
-
Add anhydrous DMF (or Dioxane) to achieve a concentration of approximately 0.1-0.2 M.
-
Seal the flask and heat the reaction mixture in a preheated oil bath to 80-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aminoquinoline derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C6-Position
This protocol details the introduction of an aryl or heteroaryl group at the C6-position via a Suzuki-Miyaura coupling, a versatile method for creating C-C bonds.[8] This modification is often used to explore the solvent-exposed region of the kinase active site.
Rationale: The C6-bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and esters.[8]
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a Schlenk tube, combine this compound (e.g., 333 mg, 1.0 mmol), the arylboronic acid (e.g., 1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 23 mg, 0.02 mmol), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1, 5 mL).
-
Heat the reaction mixture in a preheated oil bath to 90-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-2-chloroquinoline derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination at the C6-Position
This protocol describes the formation of a C-N bond at the C6-position, another powerful tool for introducing diversity and modulating the physicochemical properties of the synthesized compounds.
Rationale: The Buchwald-Hartwig amination is a highly efficient method for the formation of aryl amines.[1] The choice of palladium catalyst and ligand is crucial for achieving high yields and can be tailored to the specific amine coupling partner.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.4 - 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 9 mg, 0.01 mmol), the ligand (e.g., XPhos, 19 mg, 0.04 mmol), and the base (e.g., NaOtBu, 135 mg, 1.4 mmol).
-
Add this compound (333 mg, 1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture in a preheated oil bath to 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-amino-2-chloroquinoline derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Sequential Functionalization Strategy
The differential reactivity of the C2-chloro and C6-bromo positions can be exploited for sequential functionalization to create highly complex and diverse kinase inhibitor scaffolds. A typical strategy would involve the initial, more facile SNAr reaction at the C2-position, followed by a palladium-catalyzed cross-coupling reaction at the C6-position.
Caption: Sequential functionalization of this compound.
Biological Evaluation of Synthesized Kinase Inhibitors
Once a library of compounds has been synthesized, the next crucial step is to evaluate their biological activity.
Protocol 4: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This protocol outlines a general method for determining the in vitro inhibitory activity of the synthesized compounds against a specific kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a common target in cancer therapy.[9][10]
Rationale: A direct measurement of the compound's ability to inhibit the enzymatic activity of the target kinase is essential for establishing its potency (typically expressed as the IC₅₀ value). Various assay formats are available, including luminescence-based, fluorescence-based, and radioactivity-based methods.
Materials:
-
Synthesized quinoline derivatives
-
Recombinant human VEGFR-2 kinase
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Assay buffer (containing MgCl₂, MnCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Positive control inhibitor (e.g., Sorafenib)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds and the positive control in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the detection reagent, following the manufacturer's protocol.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its distinct reactive sites allow for a wide range of chemical modifications through well-established synthetic protocols such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The ability to perform selective and sequential functionalization enables the creation of diverse chemical libraries for the systematic exploration of structure-activity relationships. This guide provides a solid foundation for researchers to design and execute efficient synthetic strategies and to evaluate the biological activity of the resulting compounds, ultimately contributing to the discovery of new and effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-benzyl-6-bromo-2-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. Bedaquiline fumarate synthesis - chemicalbook [chemicalbook.com]
- 4. WO2020161743A1 - Process for the preparation of bedaquiline fumarate - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides | MDPI [mdpi.com]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
Protocol for Nucleophilic Substitution on 2-Chloroquinolines: A Detailed Guide for Researchers
Introduction: The Strategic Importance of 2-Substituted Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional dyes. The ability to strategically functionalize the quinoline ring is paramount for developing novel compounds with tailored properties. Among the various positions on the quinoline nucleus, the C2-position is particularly activated towards nucleophilic attack, making 2-chloroquinoline a versatile and highly valuable synthetic intermediate.
This comprehensive guide provides detailed application notes and protocols for conducting nucleophilic substitution reactions on 2-chloroquinolines. We will delve into the underlying mechanistic principles, explore the diverse range of applicable nucleophiles, and present field-proven, step-by-step protocols. This document is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.
Mechanistic Underpinnings: Understanding Reactivity
The reactivity of 2-chloroquinoline in nucleophilic substitution is primarily governed by the electron-withdrawing effect of the ring nitrogen. This effect renders the C2 and C4 positions electron-deficient and thus susceptible to attack by nucleophiles. The most prevalent mechanism for this transformation is the Nucleophilic Aromatic Substitution (SNAr) .
The SNAr Pathway
The SNAr mechanism is a two-step addition-elimination process.[1]
-
Nucleophilic Addition: The nucleophile attacks the electron-deficient C2 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The aromaticity of the quinoline ring is temporarily disrupted in this step. The negative charge is delocalized over the quinoline ring system, with significant density on the electronegative nitrogen atom, which stabilizes the intermediate.
-
Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the 2-substituted quinoline product.
The presence of the nitrogen atom in the ring is crucial as it stabilizes the negative charge in the Meisenheimer complex, thereby facilitating the reaction.[2]
Diagram: SNAr Mechanism on 2-Chloroquinoline
Caption: The two-step addition-elimination SNAr pathway.
Transition Metal-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination
For the introduction of amine nucleophiles, the Buchwald-Hartwig amination has become a powerful and widely adopted method.[3] This palladium-catalyzed cross-coupling reaction offers a broader substrate scope and greater functional group tolerance compared to traditional SNAr conditions.[3]
The catalytic cycle generally involves:
-
Oxidative Addition: The 2-chloroquinoline adds to a Pd(0) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, yielding the 2-aminoquinoline product and regenerating the Pd(0) catalyst.[3]
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocols
The following protocols are provided as robust starting points. Optimization of reaction parameters such as temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Synthesis of 2-Aminoquinolines via Buchwald-Hartwig Amination
This protocol is a general procedure for the palladium-catalyzed amination of 2-chloroquinoline with primary and secondary amines.[3][4]
Materials:
-
2-Chloroquinoline
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-chloroquinoline (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen). Add anhydrous toluene or dioxane (5 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture at 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Typical Range | Notes |
| Catalyst Loading | 1-5 mol% Pd | Higher loadings may be needed for less reactive amines. |
| Ligand | Xantphos, SPhos, XPhos | Ligand choice can significantly impact yield.[5] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | NaOtBu is a strong, non-nucleophilic base suitable for many amines. |
| Solvent | Toluene, Dioxane, DMF | Anhydrous conditions are crucial for catalyst stability. |
| Temperature | 80-120 °C | Microwave irradiation can often reduce reaction times.[6] |
Synthesis of 2-Thioquinolines (Quinoline-2-thiones)
This protocol describes a classical SNAr approach for the synthesis of quinoline-2-thiones using a sulfur nucleophile.[7]
Materials:
-
2-Chloroquinoline derivative
-
Sodium sulfide (Na₂S) or Sodium hydrosulfide (NaSH)
-
N,N-Dimethylformamide (DMF) or Ethanol
Procedure:
-
Dissolution: Dissolve the 2-chloroquinoline derivative (1.0 mmol) in dry DMF (5 mL).
-
Nucleophile Addition: Add powdered sodium sulfide (1.5 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: After completion, pour the reaction mixture into ice-water (50 mL).
-
Precipitation: Acidify the mixture with a weak acid, such as acetic acid, to protonate the thiolate and precipitate the product.
-
Isolation: Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum to obtain the quinoline-2-thione.[7]
| Parameter | Typical Value | Notes |
| Nucleophile | Na₂S, NaSH, Thiourea[8] | The choice of nucleophile may depend on the substrate and desired outcome. |
| Solvent | DMF, Ethanol, Water[7] | DMF is a good polar aprotic solvent for SNAr reactions. |
| Temperature | Room Temperature to 80°C | Heating may be required for less reactive substrates. |
| Workup | Acidification | This step is crucial for isolating the neutral thione product. |
Synthesis of 2-Alkoxyquinolines
The synthesis of 2-alkoxyquinolines can be achieved through a Williamson ether synthesis-type reaction, which is a form of SNAr.
Materials:
-
2-Chloroquinoline
-
Alcohol (e.g., methanol, ethanol, benzyl alcohol)
-
Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOtBu))
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous THF (5 mL). Add the alcohol (1.1 mmol) dropwise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to form the sodium alkoxide.
-
Substrate Addition: Add a solution of 2-chloroquinoline (1.0 mmol) in anhydrous THF (3 mL) to the alkoxide solution.
-
Reaction: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and carefully quench with water.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Expert Insight: The reactivity of 2-chloroquinoline is generally higher than that of 4-chloroquinoline towards alkoxides.[9] For less reactive alcohols or hindered substrates, a copper-catalyzed Ullmann-type coupling can be an effective alternative.
Troubleshooting and Considerations
-
Low Yields:
-
Amination: Screen different palladium catalysts and phosphine ligands. Ensure strictly anhydrous and anaerobic conditions.
-
General SNAr: Increase the reaction temperature or consider using microwave assistance.[10] Ensure the base is sufficiently strong to deprotonate the nucleophile if necessary.
-
-
Side Reactions:
-
If other reactive functional groups are present on the quinoline ring, consider their compatibility with the reaction conditions. For instance, with multiple halogen substituents, selectivity can sometimes be achieved based on the differential reactivity of C-X bonds (e.g., C-I > C-Br > C-Cl).[11]
-
-
Purification Challenges:
-
Basic products like aminoquinolines may streak on silica gel. Adding a small amount of triethylamine (0.1-1%) to the eluent can improve chromatography.
-
Conclusion
The nucleophilic substitution of 2-chloroquinolines is a robust and versatile synthetic tool for the elaboration of the quinoline core. By understanding the underlying mechanistic principles of SNAr and transition metal-catalyzed cross-coupling, researchers can effectively employ a wide range of nucleophiles to generate diverse libraries of 2-substituted quinolines. The protocols provided herein serve as a validated starting point for these important transformations, empowering further discovery in medicinal chemistry and materials science.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: Synthesis and Evaluation of Novel Quinoline-Based Anticancer Agents
Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology
The quinoline ring system, a bicyclic aromatic heterocycle, stands as a "privileged structure" in medicinal chemistry and drug discovery.[1][2] Its inherent planarity, combined with its ability to engage in various non-covalent interactions, makes it an ideal scaffold for designing molecules that can interact with key biological targets implicated in cancer.[3][4] Quinoline derivatives have demonstrated a remarkable breadth of anticancer activities, functioning through diverse mechanisms such as DNA intercalation, inhibition of critical cellular enzymes like topoisomerases and kinases, and disruption of microtubule dynamics.[5][6][7] This versatility has led to the development of numerous quinoline-based compounds, some of which are approved anticancer drugs or are currently in clinical investigation.[1][2]
This guide provides a comprehensive overview of the design, synthesis, and evaluation of novel quinoline-based anticancer agents. It is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds. We will delve into the rationale behind popular synthetic strategies, provide detailed experimental protocols for synthesis and biological evaluation, and discuss the interpretation of results.
I. Design & Synthesis Strategies: The Art of Molecular Hybridization
A prevalent and highly successful strategy in the design of potent quinoline-based anticancer agents is molecular hybridization . This approach involves covalently linking the quinoline scaffold with other known pharmacophores to create a single molecule with potentially synergistic or enhanced activity.[8][9] This can lead to improved target affinity, better pharmacokinetic profiles, and the ability to overcome drug resistance mechanisms.[10]
Quinoline-Chalcone Hybrids: Dual-Action Agents
Chalcones, characterized by an α,β-unsaturated ketone system, are another class of compounds with well-documented anticancer properties.[11] The hybridization of quinoline and chalcone moieties has yielded numerous potent anticancer agents.[8][12]
Rationale: The planar quinoline core can act as a DNA intercalating agent, while the chalcone fragment can interfere with various signaling pathways, including the PI3K/Akt/mTOR pathway, or inhibit tubulin polymerization.[10][11][13] This dual mechanism of action can lead to enhanced cytotoxicity and a broader spectrum of activity.
Representative Synthetic Scheme: A common route to quinoline-chalcone hybrids involves the Claisen-Schmidt condensation of a substituted acetophenone with a quinoline-carboxaldehyde derivative in the presence of a base.
Caption: General workflow for the synthesis of quinoline-chalcone hybrids.
Quinoline-Combretastatin Analogs: Targeting Microtubules
Combretastatin A-4 (CA-4) is a potent natural product that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[14] However, its clinical utility is hampered by its poor solubility and isomerization of the active cis-stilbene bridge to the inactive trans-isomer.[14] Replacing parts of the CA-4 structure with a quinoline ring has emerged as a successful strategy to create more stable and potent analogs.[15][16][17]
Rationale: The quinoline ring can mimic one of the aromatic rings of CA-4, while a suitable linker and another substituted aromatic ring complete the pharmacophore required for binding to the colchicine-binding site on tubulin.[14][18] This modification can improve the compound's stability and pharmacological properties.
II. Experimental Protocols
The following protocols are generalized and may require optimization based on the specific substrates and desired products.
General Protocol for the Synthesis of a Quinoline-Chalcone Hybrid
Objective: To synthesize a quinoline-chalcone hybrid via Claisen-Schmidt condensation.
Materials:
-
Substituted 2-acetylquinoline (1.0 mmol)
-
Substituted benzaldehyde (1.2 mmol)
-
Ethanol (10 mL)
-
Aqueous solution of NaOH (40%, 2 mL)
-
Stirring bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the substituted 2-acetylquinoline and substituted benzaldehyde in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add the aqueous NaOH solution dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.
-
If no precipitate forms, neutralize the mixture with dilute HCl. Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoline-chalcone hybrid.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Protocol for In Vitro Cytotoxicity Evaluation: The MTT Assay
Objective: To determine the cytotoxic potential of synthesized quinoline derivatives against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[19][20][21]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[8]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Synthesized quinoline compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the synthesized quinoline compounds in the complete medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol for Cell Cycle Analysis by Flow Cytometry
Objective: To investigate the effect of a synthesized quinoline compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells treated with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
After treating the cells with the quinoline compound, harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content of the cells in different phases (G0/G1, S, and G2/M) will be quantified.
III. Data Presentation and Interpretation
Quantitative data from biological assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: In Vitro Cytotoxicity of Novel Quinoline Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) ± SD |
| QC-1 | MGC-803 | 1.38 ± 0.12[8] |
| HCT-116 | 5.34 ± 0.45[8] | |
| MCF-7 | 5.21 ± 0.38[8] | |
| CAQ-1 | HL-60 | 0.040 ± 0.005[15] |
| MCF-7 | 0.026 ± 0.003[15] | |
| HCT-116 | 0.022 ± 0.002[15] | |
| Doxorubicin | MCF-7 | 0.5 ± 0.05 |
QC-1 represents a quinoline-chalcone hybrid, while CAQ-1 represents a quinoline-combretastatin analog. Data is representative and sourced from cited literature.
Interpretation: A lower IC₅₀ value indicates higher cytotoxic potency. In the example above, the quinoline-combretastatin analog (CAQ-1) shows significantly higher potency than the quinoline-chalcone hybrid (QC-1) against the tested cell lines.
IV. Mechanistic Insights: Visualizing the Pathways of Action
Understanding the mechanism of action is crucial for rational drug design. Quinoline-based agents often target key signaling pathways involved in cell proliferation and survival.
Caption: Key signaling pathways targeted by quinoline-based anticancer agents.
V. Conclusion and Future Directions
The quinoline scaffold continues to be a highly valuable platform for the development of novel anticancer therapeutics.[3][5] The synthetic versatility of the quinoline ring allows for extensive structural modifications, enabling the fine-tuning of activity against specific cancer targets.[4] Future research in this area will likely focus on the development of multi-target agents, the use of quinolines as scaffolds for proteolysis-targeting chimeras (PROTACs), and the exploration of novel quinoline-based hybrids with improved efficacy and reduced toxicity. The protocols and insights provided in this guide offer a solid foundation for researchers to contribute to this exciting and impactful field of cancer drug discovery.
References
- 1. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potent Quinoline-Containing Combretastatin A-4 Analogues: Design, Synthesis, Antiproliferative, and Anti-Tubulin Activity [mdpi.com]
- 16. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]
- 17. Potent Quinoline-Containing Combretastatin A-4 Analogues: Design, Synthesis, Antiproliferative, and Anti-Tubulin Activi… [ouci.dntb.gov.ua]
- 18. Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] MTT assay to evaluate the cytotoxic potential of a drug | Semantic Scholar [semanticscholar.org]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of 3-Benzyl-6-bromo-2-chloroquinoline for Structure-Activity Relationship (SAR) Studies
Abstract
The quinoline nucleus is a cornerstone scaffold in medicinal chemistry, integral to a wide array of therapeutic agents.[1][2][3] This application note provides a detailed guide for the strategic derivatization of 3-benzyl-6-bromo-2-chloroquinoline, a key intermediate for creating diverse chemical libraries for Structure-Activity Relationship (SAR) studies. We present validated protocols for selective functionalization at the C2 and C6 positions, leveraging modern synthetic methodologies including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). This guide is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space around this privileged scaffold to discover novel bioactive molecules.
Introduction: The Quinoline Scaffold and the Rationale for Derivatization
Quinoline and its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antimalarial properties.[4][5][6] The versatility of the quinoline ring system allows for extensive modification of its substituents, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic profiles.[7] The starting scaffold, this compound, is a particularly valuable intermediate as it possesses two distinct and orthogonally reactive handles for diversification.[8][9]
-
The C2-Chloro Position: The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen.[10] This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols.
-
The C6-Bromo Position: The bromine atom at the C6 position is well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. This enables the formation of C-C and C-N bonds, respectively, introducing a wide range of aryl, heteroaryl, and amino substituents.[11][12]
Strategic and selective modification at these two positions allows for a systematic exploration of the chemical space around the quinoline core, which is fundamental for establishing a robust SAR.[13][14]
Synthetic Strategy Overview
The derivatization of this compound can be approached in a stepwise manner to selectively functionalize either the C2 or C6 position first. The choice of the initial reaction site depends on the desired final compounds and the compatibility of the functional groups to be introduced.
}
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.
Protocol 1: C6-Arylation via Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of an arylboronic acid with the C6-bromo position of the quinoline scaffold. This reaction is a robust method for forming C-C bonds.[15][16]
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[17][18]
}
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H₂O mixture, Toluene)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
In-process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: C6-Amination via Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed C-N bond formation between the C6-bromo position and a primary or secondary amine.[11]
Reaction Principle: Similar to the Suzuki coupling, this reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[11][19][20]
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 - 2.0 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., Xantphos, BINAP, 2-6 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.5 - 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the ligand (e.g., Xantphos, 0.04 eq), and the base (e.g., NaOtBu, 1.5 eq) to an oven-dried Schlenk tube.
-
Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[11]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: C2-Functionalization via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the displacement of the C2-chloro group with various nucleophiles. The electron-deficient nature of the quinoline ring facilitates this reaction.[21][22][23]
Reaction Principle: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the C2 carbon, forming a high-energy anionic intermediate (Meisenheimer complex), which is stabilized by the nitrogen atom. Subsequent elimination of the chloride ion restores aromaticity.[10]
Materials:
-
This compound (or its C6-derivatized analogue)
-
Nucleophile (e.g., primary/secondary amine, alcohol, thiol; 1.5 - 3.0 equivalents)
-
Base (if required, e.g., K₂CO₃, Et₃N for amines; NaH, KOtBu for alcohols)
-
Solvent (e.g., DMF, DMSO, NMP, or neat for amines)
Procedure (using an amine nucleophile):
-
To a reaction vial, add this compound (1.0 eq) and the amine nucleophile (3.0 eq).
-
A solvent such as NMP or DMSO can be used, or the reaction can be run neat if the amine is a liquid.
-
If the amine salt is used, or if the amine is not a strong enough base, an additional non-nucleophilic base like K₂CO₃ or DIPEA (2.0 eq) can be added.
-
Seal the vial and heat the reaction mixture to 100-150 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
If necessary, purify the crude product by recrystallization or flash column chromatography.
Application in SAR Studies
The systematic application of these protocols allows for the generation of a matrix of compounds, enabling a thorough investigation of the SAR.
Table 1: Representative Library of Derivatized 3-Benzyl-quinolines for SAR Studies
| Compound ID | R¹ (at C6) | R² (at C2) | Synthetic Route | Potential Target Class |
| Core | -Br | -Cl | - | - |
| LIB-A1 | 4-methoxyphenyl | -Cl | Protocol 1 | Kinase Inhibitors |
| LIB-A2 | 3-pyridyl | -Cl | Protocol 1 | Kinase Inhibitors |
| LIB-B1 | -morpholino | -Cl | Protocol 2 | CNS Agents |
| LIB-B2 | -NH(cyclopropyl) | -Cl | Protocol 2 | Antiviral Agents |
| LIB-C1 | -Br | -NH(benzyl) | Protocol 3 | Anticancer Agents |
| LIB-C2 | -Br | -O(phenyl) | Protocol 3 | Anti-inflammatory |
| LIB-D1 | 4-methoxyphenyl | -NH(benzyl) | Protocol 1 then 3 | Kinase Inhibitors |
| LIB-D2 | -morpholino | -O(phenyl) | Protocol 2 then 3 | CNS/Anti-inflammatory |
By correlating the structural modifications at the R¹ and R² positions with biological activity data (e.g., IC₅₀ values from enzymatic or cellular assays), researchers can deduce key pharmacophoric features.[24][25] For instance, SAR studies on quinoline derivatives have revealed that the nature and position of substituents significantly influence their target specificities and pharmacological activities.[4][13]
Conclusion
This application note provides a comprehensive and actionable framework for the derivatization of this compound. The detailed protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution offer reliable methods for accessing a diverse range of analogues. The strategic application of these synthetic routes will empower researchers to conduct thorough SAR studies, accelerating the discovery and optimization of novel quinoline-based therapeutic agents.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review on quinoline based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 7. nbinno.com [nbinno.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | CoLab [colab.ws]
- 20. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable Vilsmeier-Haack Approach for the Synthesis of 3-Benzyl-6-bromo-2-chloroquinoline
Abstract: This document provides a comprehensive, field-tested protocol for the large-scale synthesis of 3-Benzyl-6-bromo-2-chloroquinoline, a key intermediate in the development of advanced aryl quinoline compounds and therapeutic agents.[1][2][3] Notably, this quinoline derivative serves as a crucial precursor in the synthesis of Bedaquiline, a diarylquinoline antimycobacterial agent used in the treatment of tuberculosis.[4][5] The described methodology is based on a multi-step sequence culminating in a Vilsmeier-Haack cyclization reaction, a robust and versatile method for forming functionalized quinoline rings.[6] This guide details the reaction mechanism, step-by-step experimental procedures, purification techniques, and critical safety considerations necessary for successful and safe execution at scale.
Introduction and Scientific Background
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[7][8] The target compound, this compound, is a highly functionalized intermediate that allows for subsequent chemical modifications at several key positions, making it invaluable for drug discovery programs.[1][3]
The synthetic strategy detailed herein employs a classical organic chemistry pathway that builds the necessary precursor, N-(4-bromophenyl)-3-phenylpropionamide, followed by a Vilsmeier-Haack reaction for the critical ring-closing and chlorination step.[2] The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect a cyclization of an activated acetanilide derivative.[6][9] This reaction is highly effective for producing 2-chloroquinoline systems, which are versatile synthons for further molecular elaboration.[10]
Overall Synthetic Scheme
The synthesis is accomplished via a three-step process starting from commercially available materials.
Caption: Overall workflow for the synthesis.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| N-(4-bromophenyl)-3-phenylpropionamide | C₁₅H₁₄BrNO | 304.18 | ≥98% | Commercial |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Commercial |
| Ice | H₂O | 18.02 | --- | --- |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated Solution | Commercial |
| Brine | NaCl(aq) | --- | Saturated Solution | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ≥97% | Commercial |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Commercial |
| Hexanes | C₆H₁₄ | --- | ACS Grade | Commercial |
Note: The precursor N-(4-bromophenyl)-3-phenylpropionamide can be synthesized from p-bromoaniline and 3-phenylpropionyl chloride.[2]
Equipment
-
Large-volume, multi-neck, round-bottom flasks (jacketed flask recommended for large scale)
-
Overhead mechanical stirrer
-
Temperature controller with thermocouple
-
Addition funnel
-
Reflux condenser with gas bubbler (connected to a scrubber)
-
Ice-salt bath and heating mantle
-
Large separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Flash chromatography system (for high purity) or Buchner funnel (for recrystallization)
Detailed Experimental Protocol
WARNING: Phosphorus oxychloride is extremely corrosive, toxic if inhaled, and reacts violently with water.[11][12][13] This entire procedure must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, face shield, and heavy-duty chemical-resistant gloves (e.g., neoprene), is mandatory.[14][15]
Step 1: Preparation of the Vilsmeier Reagent
-
Set up a 2 L three-neck flask equipped with an overhead stirrer, a thermocouple, and an addition funnel. Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon).
-
To the flask, add N,N-Dimethylformamide (DMF, 27.2 mL) .
-
Cool the flask to 0 °C using an ice-salt bath.
-
Causality Check: This initial cooling is critical to control the highly exothermic reaction that occurs upon addition of POCl₃, preventing thermal decomposition of the reagent and runaway reactions.
-
Slowly add Phosphorus Oxychloride (POCl₃, 71.4 mL) dropwise via the addition funnel over a period of 45-60 minutes. Maintain the internal temperature below 15 °C throughout the addition.[1]
-
A light-colored solid may precipitate during the addition. This is the solid Vilsmeier reagent complex.
-
After the addition is complete, remove the ice bath and allow the mixture to warm. Gently heat to approximately 40 °C until all the solid dissolves, resulting in a brown liquid.[1]
Step 2: Vilsmeier-Haack Cyclization
-
To the freshly prepared Vilsmeier reagent, add N-(4-bromophenyl)-3-phenylpropionamide (34.3 g, 0.11 mol) in one portion.
-
Causality Check: The electron-rich aromatic ring of the amide acts as a nucleophile, attacking the electrophilic Vilsmeier reagent, which initiates the cyclization cascade.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature overnight (approx. 12-16 hours) with vigorous stirring.[1][9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Isolation
-
Prepare a large beaker (e.g., 4 L) containing approximately 800 mL of crushed ice and water.
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
CRITICAL STEP: Very slowly and carefully, pour the reaction mixture into the ice-water slurry with rapid stirring. This quenching step is extremely exothermic and will release HCl gas. Perform this in the back of the fume hood.
-
Causality Check: The ice-water quenches the reaction, hydrolyzes any remaining Vilsmeier reagent, and precipitates the crude organic product.
-
Stir the resulting slurry for 30 minutes. The crude product should precipitate as a solid.
-
Neutralize the acidic slurry by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Extract the aqueous slurry with dichloromethane (DCM) or ethyl acetate (3 x 300 mL).
-
Combine the organic layers, wash with brine (1 x 200 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
The crude product can be purified by either recrystallization or column chromatography.
Method A: Recrystallization
-
Dissolve the crude solid in a minimal amount of hot solvent, such as ethanol or an ethyl acetate/hexanes mixture.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Method B: Flash Column Chromatography
-
Prepare a silica gel column using a solvent system of ethyl acetate and hexanes (e.g., starting with 5% EtOAc in hexanes and gradually increasing polarity).
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the silica onto the column and elute with the solvent gradient to isolate the pure product.
Characterization Data (as reported in literature[1]):
-
Appearance: Solid
-
¹H NMR (600 MHz, CDCl₃): δ 7.90 (d, J = 9.1 Hz, 2H), 7.76 (s, 1H), 7.70 (s, 1H), 7.38 (d, J = 7.5 Hz, 2H), 7.32 (s, 1H), 7.26 (d, J = 7.4 Hz, 2H), 4.25 (s, 2H).
-
¹³C NMR (150 MHz, CDCl₃): δ 151.93, 144.96, 137.58, 137.02, 134.45, 133.39, 129.79, 129.27, 128.89, 128.54, 126.97, 120.92, 39.11.
-
Mass Spec (ESI): m/z = 331.9837 [M+H]⁺.
Safety and Waste Disposal
Caption: Critical safety and engineering controls.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing heat and toxic HCl gas. Handle only in a chemical fume hood with appropriate PPE.[11][13] Emergency eyewash and safety showers must be readily accessible.[12][14]
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
-
Dichloromethane (DCM): A suspected carcinogen. Minimize exposure by handling in a fume hood.
-
Waste Disposal: All liquid and solid waste must be disposed of according to institutional and local regulations. Halogenated organic waste (containing POCl₃ and DCM) must be collected separately from non-halogenated waste. The neutralized aqueous layer should be disposed of in the appropriate aqueous waste container.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | 654655-68-2 [chemicalbook.com]
- 6. chemijournal.com [chemijournal.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. tandfonline.com [tandfonline.com]
- 9. chemijournal.com [chemijournal.com]
- 10. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. opcw.org [opcw.org]
- 14. nj.gov [nj.gov]
- 15. assets.thermofisher.com [assets.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Benzyl-6-bromo-2-chloroquinoline
Welcome to the dedicated technical support guide for the synthesis of 3-Benzyl-6-bromo-2-chloroquinoline, an important intermediate in pharmaceutical development.[1] This resource is designed for researchers, chemists, and process development scientists to navigate the common challenges encountered during this synthesis, with a focus on improving reaction yield and product purity. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through a multi-step process culminating in a cyclization and chlorination reaction of an N-(4-bromophenyl)-3-phenylpropanamide precursor. This key transformation is generally accomplished using a Vilsmeier-Haack or a Bischler-Napieralski-type reaction, employing phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2] While effective, this step is prone to several side reactions and operational challenges that can significantly impact the overall yield and purity of the final product.
This guide will focus on troubleshooting and optimizing this critical final step.
Core Reaction Workflow
The final step in the synthesis involves the reaction of N-(4-bromophenyl)-3-phenylpropanamide with the Vilsmeier reagent, formed in situ from POCl₃ and DMF. This reagent facilitates the cyclization of the amide onto the aromatic ring, followed by chlorination to yield the desired 2-chloroquinoline derivative.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Deactivated Aromatic Ring: The electron-withdrawing nature of the bromine atom on the phenyl ring can hinder the electrophilic aromatic substitution required for cyclization.[3][4] | a. Increase Reaction Temperature/Time: Carefully increase the reaction temperature (e.g., to 90-100°C) and monitor the reaction progress by TLC. Prolonged reaction times may be necessary. b. Use of a Co-reagent: The addition of a stronger Lewis acid, such as P₂O₅ along with POCl₃, can enhance the reactivity of the cyclizing agent.[5] |
| 2. Inefficient Vilsmeier Reagent Formation: An incorrect ratio of POCl₃ to DMF or the presence of moisture can lead to incomplete formation of the active chloroiminium salt.[6] | a. Optimize Reagent Stoichiometry: While the theoretical ratio is 1:1, an excess of POCl₃ (relative to the amide substrate) is often used to drive the reaction. A common starting point is 3-5 equivalents of POCl₃. b. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous DMF and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of a Dark Tar or Polymeric Material | 1. Excessive Reaction Temperature: Overheating can lead to the decomposition of the starting material, intermediates, or the final product.[7][8] | a. Precise Temperature Control: Maintain a stable and controlled reaction temperature. For the Vilsmeier reagent formation, keep the temperature below 10°C. For the cyclization, gradually increase the temperature to the desired point (e.g., 80-90°C) and maintain it consistently.[8] |
| 2. Prolonged Reaction Time: Leaving the reaction for an extended period after completion can promote side reactions and degradation. | a. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. Quench the reaction once it has reached completion. | |
| Difficult or Hazardous Work-up | 1. Uncontrolled Quenching of Excess POCl₃: POCl₃ reacts violently with water in a highly exothermic reaction, which can be dangerous if not controlled properly.[9][10] | a. Reverse Quench: Slowly add the reaction mixture to a vigorously stirred beaker of crushed ice or an ice-cold aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide). Never add water or base directly to the reaction mixture.[9][11] b. Buffered Quench: For better control, quench the reaction mixture by slowly adding it to a warm (35-40°C) and vigorously stirred aqueous solution of sodium acetate. This method promotes instantaneous and controlled hydrolysis of unreacted POCl₃.[11] |
| 2. Product Remains in Aqueous Layer: The quinoline product can be protonated by the acidic conditions generated during the work-up, making it water-soluble.[7] | a. Careful Basification: After quenching, carefully basify the aqueous mixture with a suitable base (e.g., NaOH or Na₂CO₃) to a pH of 7-8. This will deprotonate the quinoline and cause it to precipitate or be extractable into an organic solvent.[7] | |
| Impure Final Product After Purification | 1. Co-eluting Impurities: The presence of side products with similar polarity to the desired product can make purification by column chromatography challenging. | a. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) may improve separation. b. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step. |
| 2. Formation of Styrene Side Product: A potential side reaction in Bischler-Napieralski type syntheses is the retro-Ritter reaction, which can lead to the formation of a styrene derivative.[5] | a. Milder Reaction Conditions: Using alternative, milder dehydrating agents like triflic anhydride (Tf₂O) with a non-nucleophilic base at lower temperatures can sometimes suppress this side reaction.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier reagent and why is it crucial for this reaction?
The Vilsmeier reagent is a chloroiminium salt, typically formed from the reaction of a substituted amide like DMF with POCl₃.[13] It is a weak electrophile that is highly effective for the formylation of electron-rich aromatic compounds and, in this case, for promoting the intramolecular cyclization of the N-(4-bromophenyl)-3-phenylpropanamide.[14][15] The reagent activates the amide for the subsequent electrophilic attack on the aromatic ring.
Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.
This precursor can be synthesized in a straightforward manner by reacting p-bromoaniline with 3-phenylpropionyl chloride in the presence of a base like triethylamine. The 3-phenylpropionyl chloride, in turn, can be prepared from 3-phenylpropionic acid and a chlorinating agent such as thionyl chloride (SOCl₂).
Q3: How critical is the temperature control during the addition of POCl₃ to DMF?
Temperature control at this stage is highly critical. The reaction between POCl₃ and DMF is exothermic. Adding the POCl₃ too quickly or at a higher temperature can lead to the formation of side products and a decrease in the yield of the active Vilsmeier reagent. It is recommended to perform this addition at 0-5°C with efficient stirring.[8]
Q4: Can I use other chlorinating agents instead of POCl₃?
While other reagents like thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride (PCl₅) can also react with DMF to form similar iminium salts, POCl₃ is the most commonly used and cited reagent for this type of transformation due to its reliability and effectiveness.[5][16]
Q5: What are the key safety precautions I should take during this synthesis?
-
Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water.[10] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The quenching of POCl₃ is highly exothermic and can lead to a runaway reaction if not performed correctly. Always use the "reverse quench" method as described in the troubleshooting guide.[9]
-
Ensure the reaction setup is secure and allows for efficient stirring and temperature control.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
N-(4-bromophenyl)-3-phenylpropanamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Ice
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask to 0-5°C in an ice bath.
-
Slowly add POCl₃ (3-5 equivalents relative to the amide) dropwise to the cooled DMF under constant stirring, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the mixture at 0-5°C for 15-20 minutes.
-
Add N-(4-bromophenyl)-3-phenylpropanamide (1 equivalent) portion-wise to the reaction mixture.
-
Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90°C.
-
Maintain the reaction at this temperature and monitor its progress using TLC (e.g., in a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water.
-
Slowly and carefully pour the reaction mixture into the ice-water slurry (reverse quench).
-
Continue stirring and slowly add a saturated solution of NaHCO₃ or a dilute solution of NaOH until the pH of the aqueous layer is neutral to slightly basic (pH 7-8).
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Phosphorus Oxychloride [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. grokipedia.com [grokipedia.com]
- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 14. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 16. ijpcbs.com [ijpcbs.com]
Technical Support Center: Purification of Crude 3-Benzyl-6-bromo-2-chloroquinoline
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-benzyl-6-bromo-2-chloroquinoline. As an important intermediate in the synthesis of pharmaceuticals like Bedaquiline, a potent anti-tuberculosis drug, achieving high purity of this compound is critical.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guide: Navigating Purification Challenges
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Recrystallization Issues
Question: I'm having trouble getting my crude this compound to crystallize. What are the common causes and solutions?
Answer: Challenges with crystallization are common and can often be resolved by systematically addressing potential causes.[3][4]
-
Issue: No crystals form upon cooling.
-
Possible Causes:
-
Solutions:
-
Concentrate the solution by boiling off some of the solvent and then allow it to cool again.[3]
-
Induce crystallization by adding a less polar "anti-solvent" dropwise until the solution becomes slightly cloudy. Then, heat the solution until it is clear and allow it to cool slowly.[3]
-
Create nucleation sites by scratching the inside of the flask at the solvent line with a glass rod.[3][5][6]
-
If available, add a seed crystal of pure this compound.[3]
-
-
-
Issue: The product "oils out" instead of forming crystals.
-
Possible Causes:
-
Solutions:
-
Switch to a solvent or solvent system with a lower boiling point.[3]
-
Ensure the solution cools slowly. You can insulate the flask to slow down the cooling process.[3]
-
If impurities are the issue, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.
-
-
-
Issue: The resulting crystals are colored, but the pure compound should be a white solid.[7]
-
Possible Causes:
-
Solutions:
-
Question: What is a good starting solvent system for the recrystallization of this compound?
Answer: Based on the structure of this compound and general practices for quinoline derivatives, a good starting point for recrystallization is a mixed solvent system. Common choices include ethanol/water, or a non-polar solvent like hexanes or petroleum ether mixed with a more polar solvent such as ethyl acetate.[8][9] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[4][5][8]
A patent describing the synthesis of a related compound suggests that crystallization from anhydrous methanol can be effective after initial workup.[10] Another source mentions the use of anhydrous diethyl ether for recrystallization of a similar intermediate.[10]
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility when heated.[6][11]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude this compound to achieve complete dissolution.[3][5]
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and gently boil the solution for a few minutes.[3][8]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.[4][8]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[5][8][11]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5][11]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[4][5]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[3]
Column Chromatography Issues
Question: I'm trying to purify my compound using column chromatography, but I'm not getting good separation. What can I do?
Answer: Poor separation in column chromatography can be frustrating, but there are several parameters you can adjust to improve the outcome.
-
Issue: The compound is stuck on the column.
-
Possible Causes:
-
The eluent is not polar enough to move the compound down the column.
-
The compound may be acidic or basic and is strongly interacting with the silica gel.
-
-
Solutions:
-
Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[12] If the compound is still not eluting, you can try a more polar solvent like methanol.[12]
-
If your compound is basic, it might be binding to the acidic silica gel. You can try adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent to improve elution.[12][13]
-
-
-
Issue: The compound comes off the column too quickly with the solvent front.
-
Possible Cause: The eluent is too polar.
-
Solution: Decrease the polarity of your eluent system. For instance, increase the proportion of the non-polar solvent (e.g., hexane).
-
-
Issue: All the components of the mixture are eluting together.
-
Possible Causes:
-
The chosen eluent system has the wrong polarity.
-
The column was not packed properly, leading to channeling.
-
The sample was loaded in too large a volume of solvent.
-
-
Solutions:
-
Optimize your solvent system using Thin Layer Chromatography (TLC) first. A good solvent system will give your desired compound an Rf value of around 0.2-0.4.[14]
-
Ensure your column is packed uniformly without any air bubbles. A properly packed column is crucial for good separation.[3]
-
Dissolve your sample in the minimum amount of solvent and load it onto the column in a concentrated band.[3]
-
-
Question: What is a recommended starting eluent system for column chromatography of this compound?
Answer: For quinoline derivatives, a common stationary phase is silica gel.[8] A good starting eluent system would be a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate.[8] You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.[3] A publication on the synthesis of this compound mentions the use of column chromatography for purification after the initial reaction.[7]
Experimental Protocol: Column Chromatography Purification
-
Prepare the Column: Prepare a slurry of silica gel in your initial, low-polarity eluent. Pack a glass column with the slurry, ensuring there are no air bubbles.[3]
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). You can either load this solution directly onto the column or adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[3]
-
Elution: Begin eluting with your starting solvent system, collecting fractions.
-
Gradient Elution (Optional): If your compounds are not separating well, you can gradually increase the polarity of the eluent over time.
-
Fraction Analysis: Monitor the collected fractions using TLC to identify which fractions contain your purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound.
Preparative HPLC Issues
Question: When should I consider using preparative HPLC for purification?
Answer: Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving very high purity, especially when dealing with impurities that are structurally very similar to the target compound and difficult to separate by other methods.[8][15] It is often used for the final purification step when a high degree of purity is required, for example, for pharmaceutical applications.[16]
Question: What are some common issues encountered with preparative HPLC and how can they be resolved?
Answer:
-
Issue: Poor peak shape (e.g., tailing or fronting).
-
Possible Causes:
-
Column overload.
-
Inappropriate mobile phase pH for an ionizable compound.
-
Secondary interactions with the stationary phase.
-
-
Solutions:
-
Reduce the amount of sample injected onto the column.
-
Adjust the pH of the mobile phase to ensure your compound is in a single, non-ionized form.
-
Add a modifier to the mobile phase to block active sites on the stationary phase.
-
-
-
Issue: Low recovery of the compound.
-
Possible Causes:
-
The compound is irreversibly adsorbed onto the column.
-
The compound is unstable under the HPLC conditions.
-
-
Solutions:
-
Try a different stationary phase or a more aggressive mobile phase to elute the compound.
-
Modify the mobile phase (e.g., change pH or solvent composition) to improve stability.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound sample?
A1: Impurities can arise from unreacted starting materials, side products from the synthesis, or degradation products.[17] In the synthesis of this compound, which often involves the reaction of N-(4-bromophenyl)-3-phenylpropanamide with a Vilsmeier-Haack type reagent (e.g., phosphorus oxychloride and DMF), potential impurities could include:
-
Unreacted N-(4-bromophenyl)-3-phenylpropanamide.
-
Partially reacted intermediates.
-
Side products from undesired reactions of the starting materials or intermediates.
Q2: How can I assess the purity of my this compound after purification?
A2: Several analytical techniques can be used to assess the purity of your compound. Thin Layer Chromatography (TLC) provides a quick qualitative check.[3] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are commonly used.[3][18] To confirm the structure of your purified compound and identify any remaining impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable.[3][7]
Q3: My purified product is an oil, but this compound is a solid. What should I do?
A3: If you obtain an oil instead of the expected solid, it is likely due to the presence of residual solvent or impurities that are depressing the melting point.[3] First, try removing any residual solvent under a high vacuum. If the product remains an oil, a more rigorous purification method, such as column chromatography, may be necessary to remove the impurities.[3]
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of crude this compound.
Caption: Purification workflow for this compound.
Quantitative Data Summary
The choice of purification method can significantly impact the final purity and yield of this compound. The following table provides a general comparison of the expected outcomes for each technique.
| Purification Technique | Typical Purity | Expected Yield | Primary Application |
| Recrystallization | 95-98% | 60-80% | Removing minor impurities and obtaining a crystalline solid.[3] |
| Column Chromatography | >99% | 50-75% | Separating complex mixtures and achieving high purity.[3] |
| Preparative HPLC | >99.5% | Variable | Final polishing step for obtaining ultra-pure material.[8][15] |
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 654655-68-2 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. rroij.com [rroij.com]
- 15. benchchem.com [benchchem.com]
- 16. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
How to avoid dehalogenation in reactions with 2-chloroquinolines
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-chloroquinolines. This guide is designed to provide expert insights and practical solutions for a common and often frustrating challenge: unwanted dehalogenation . As a reactive handle, the C2-chlorine is invaluable for diversification, but its propensity to be replaced by a hydrogen atom (hydrodehalogenation) can severely impact reaction yields and complicate purification.
This document moves beyond simple protocols to explain the mechanistic underpinnings of this side reaction, empowering you to make informed decisions in your experimental design. We will explore the causes of dehalogenation across various reaction types and provide detailed, field-proven troubleshooting strategies to ensure your synthesis is successful.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding the dehalogenation of 2-chloroquinolines.
Q1: What is dehalogenation and why is it a problem?
Dehalogenation is a side reaction where the chlorine atom on the quinoline ring is replaced by a hydrogen atom, converting your 2-chloroquinoline starting material into an unsubstituted quinoline byproduct.[1] This process, more specifically termed hydrodehalogenation, is problematic because it consumes your starting material, lowers the yield of your desired functionalized product, and introduces a byproduct that can be difficult to separate during purification.[2]
Q2: What is the primary mechanism of dehalogenation in cross-coupling reactions?
In palladium-catalyzed reactions, the most prevalent mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can be generated from various sources within the reaction mixture, including solvents (like alcohols), bases (especially alkoxides or those containing residual water), or even trace amounts of water in the reaction.[2][3] The Pd-H species can then intercept the key aryl-palladium intermediate (Ar-Pd-X) in the catalytic cycle. Instead of proceeding to the desired coupling, this intermediate undergoes reductive elimination to yield the dehalogenated arene (Ar-H) and regenerate the palladium catalyst.[1][4]
Q3: Why are N-heterocycles like 2-chloroquinoline particularly prone to dehalogenation?
Electron-deficient aryl halides, and especially nitrogen-containing heterocyclic halides like pyridines and quinolines, are known to be more susceptible to dehalogenation.[1] The electron-withdrawing nature of the quinoline ring system can influence the stability of intermediates in the catalytic cycle, potentially making the hydrodehalogenation pathway more competitive.[5]
Q4: Which common reactions are most affected by this side reaction?
Dehalogenation is a significant concern in several critical synthetic transformations:
-
Palladium-Catalyzed Cross-Coupling: This is the most common context. Both Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions are frequently plagued by this issue.[1][4]
-
Nucleophilic Aromatic Substitution (SNAr): While the C2 position is activated for SNAr, under certain conditions, particularly with strong bases or specific hydride sources, reductive dehalogenation can compete with or even dominate the desired substitution.[6][7]
-
Reductive Processes: Any reaction employing reducing agents or conditions that can generate hydride species can inadvertently lead to dehalogenation.[8][9]
Part 2: Troubleshooting Guides for Specific Reactions
Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)
The key to preventing dehalogenation in cross-coupling is to accelerate the desired catalytic cycle, ensuring that the productive reductive elimination of your product outcompetes the undesired hydrodehalogenation pathway.
Problem: High levels of quinoline byproduct detected by LC-MS or NMR.
This indicates that the hydrodehalogenation pathway is dominant. The following diagram illustrates the point of divergence in a typical Pd-catalyzed cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Dehalogenation of aromatics by nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
Navigating the Skraup Quinoline Synthesis: A Technical Support Guide for Exothermic Reaction Management
For Researchers, Scientists, and Drug Development Professionals
The Skraup synthesis, a foundational method for quinoline preparation, is as notorious for its vigorous, exothermic nature as it is celebrated for its utility.[1][2] This guide provides targeted troubleshooting advice and in-depth answers to frequently asked questions, empowering you to manage the reaction's exothermicity, ensure safety, and achieve reproducible, high-yield outcomes.
Troubleshooting Guide: Taming the Exotherm
This section directly addresses the most critical challenge in Skraup synthesis: controlling the reaction's heat evolution.
Issue: The reaction is proceeding too violently or is difficult to control.
Question: My Skraup reaction is extremely exothermic and appears to be heading towards a runaway. What immediate steps should I take, and how can I prevent this in the future?
Answer: A runaway Skraup reaction is a significant safety hazard.[3] Immediate intervention and preventative measures are crucial.
Immediate Actions:
-
If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly reduce the temperature.[3]
-
Ensure adequate ventilation and be prepared for a sudden increase in pressure; proper venting is essential.[3]
-
Always work behind a blast shield.[3]
Preventative Measures:
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a critical step in moderating the reaction's vigor.[4] It is thought to act as an oxygen carrier, which slows down the oxidation step, making the reaction less violent.[3][5] Boric acid can also be used as a moderator.[4][6]
-
Controlled Reagent Addition: The order of reagent addition is paramount. The recommended sequence is: aniline, ferrous sulfate, glycerol, and then a slow, careful addition of sulfuric acid with cooling.[3][7]
-
Gradual Heating: Begin heating the mixture gently.[3] Once the reaction initiates, often indicated by boiling, remove the external heat source.[3][8] The reaction's own exotherm should sustain it for a period.[3] Reapply heat only after this initial, vigorous phase has subsided.[3]
-
Alternative Oxidizing Agents: While nitrobenzene is a traditional choice, it can lead to a very energetic reaction.[6] Arsenic acid is known to result in a less violent reaction, though it is highly toxic.[2][3] Milder and potentially safer alternatives like iodine have also been employed, sometimes in catalytic amounts.[6][9]
Frequently Asked Questions (FAQs)
Q1: What causes the Skraup synthesis to be so exothermic?
A1: The high exothermicity of the Skraup synthesis stems from two main processes:
-
Dehydration of Glycerol: The initial step is the acid-catalyzed dehydration of glycerol to acrolein, which is an endothermic process but sets the stage for the subsequent exothermic steps.[5][10]
-
Michael Addition and Cyclization: The highly reactive acrolein then undergoes a Michael addition with the aniline, followed by an acid-catalyzed cyclization and dehydration to form a dihydroquinoline.[5][6] These steps are significantly exothermic.
-
Oxidation: The final step is the oxidation of the dihydroquinoline to the aromatic quinoline, which releases a substantial amount of energy.[5]
Q2: I'm observing significant tar formation along with the violent reaction. How are these related and how can I minimize it?
A2: Tar formation is a common side reaction and is directly linked to the harsh, highly acidic, and high-temperature conditions of the Skraup synthesis.[3][11] The vigorous, uncontrolled exotherm can lead to the polymerization of acrolein and other reactive intermediates, resulting in the formation of tarry byproducts.[4]
To minimize tarring:
-
Use a Moderator: As with controlling the exotherm, ferrous sulfate can help to control the reaction rate and reduce charring.[4]
-
Optimize Temperature: Avoid excessively high temperatures. Gentle heating to initiate the reaction and careful management of the exothermic phase are key.[4]
-
Purification: Be aware that the crude product is often a dark, tarry residue.[4][12] Purification via steam distillation is a common and effective method to separate the quinoline product from the tar.[3][8]
Q3: Can the choice of solvent influence the exotherm?
A3: In the traditional Skraup synthesis, nitrobenzene can serve as both the oxidizing agent and a high-boiling solvent.[2][6] While it can help to maintain a high reaction temperature, its role as a potent oxidizing agent contributes to the reaction's vigor. More recent modifications have explored the use of ionic liquids, which can act as both a solvent and a catalyst, potentially leading to cleaner and more controlled reactions.[3] Microwave-assisted synthesis has also been shown to reduce reaction times and improve yields, offering another avenue for better control.[3][13]
Experimental Protocols
Controlled Skraup Synthesis of Quinoline
This protocol incorporates measures to manage the exothermic nature of the reaction.
Materials:
-
Aniline (freshly distilled)[6]
-
Glycerol (anhydrous)[6]
-
Concentrated Sulfuric Acid[6]
-
Nitrobenzene[6]
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)[6]
-
Sodium Hydroxide (for workup)[14]
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline, ferrous sulfate heptahydrate, and glycerol.[3]
-
Acid Addition: While cooling the flask in an ice bath and with vigorous stirring, slowly add concentrated sulfuric acid.[4] Monitor the temperature closely during this addition.
-
Initiation of Reaction: Gently heat the mixture with a heating mantle.[3] Once the reaction begins to boil vigorously, immediately remove the heat source.[3][8]
-
Sustained Reaction: Allow the exothermic reaction to proceed under its own heat.[6] If the reaction becomes too vigorous, cool the flask with a wet towel or a cool water bath.[6]
-
Completion: After the initial vigorous reaction subsides (typically 30-60 minutes), heat the mixture to a gentle reflux for an additional 3-5 hours to ensure the reaction goes to completion.[3][8]
-
Workup: Allow the reaction mixture to cool. Carefully make the solution strongly alkaline by adding a concentrated sodium hydroxide solution, ensuring to cool the mixture during this process.[3]
-
Purification: The quinoline can be purified from the tarry residue by steam distillation.[3]
Data Presentation
| Parameter | Recommendation | Rationale |
| Moderator | Ferrous Sulfate (FeSO₄) or Boric Acid | Slows the oxidation step, making the reaction less violent.[3][6] |
| Reagent Addition Order | Aniline, Ferrous Sulfate, Glycerol, then slow addition of Sulfuric Acid | Prevents premature and uncontrolled reaction initiation.[3][7] |
| Initial Heating | Gentle heating until boiling commences, then remove heat source | Allows the reaction's exotherm to sustain it without becoming uncontrollable.[3] |
| Oxidizing Agent | Consider alternatives to nitrobenzene like iodine or arsenic acid (with caution) | Can result in a less violent reaction.[3][6] |
| Temperature Control | Maintain between 100-150°C after the initial exotherm | Ensures the reaction proceeds to completion without excessive side product formation.[6] |
Visualizations
Logical Workflow for Managing Exothermic Risk
Caption: Workflow for managing exothermic risk in Skraup synthesis.
Skraup Synthesis Reaction Mechanism
Caption: Key steps in the Skraup quinoline synthesis mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. youtube.com [youtube.com]
- 9. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. iipseries.org [iipseries.org]
- 11. benchchem.com [benchchem.com]
- 12. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 13. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Palladium-Catalyzed Reactions
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges with palladium-catalyzed cross-coupling reactions. This guide is structured in a question-and-answer format to directly address common issues leading to low conversion rates and to provide actionable, field-proven solutions. Our approach is grounded in explaining the underlying chemical principles to empower you to make informed decisions in your experimental work.
Section 1: Catalyst-Related Issues
The heart of any palladium-catalyzed reaction is the catalyst itself. Issues with its activity, stability, or concentration are often the primary culprits for low conversion.
Q1: My reaction shows little to no conversion. How do I determine if my palladium catalyst is the problem?
A1: When a reaction fails, the catalyst is a prime suspect. Inactivity can stem from several sources. Start your investigation with these critical checks:
-
Catalyst Activation (Pd(II) to Pd(0)): Many common palladium sources, such as Pd(OAc)₂, are Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[1][2] If this reduction is inefficient, the reaction will not proceed.[3][4] Consider the reducing competency of your solvent, ligands, or other reagents.[2][5] In some cases, using a pre-activated Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ may be beneficial.[3][4]
-
Catalyst Decomposition: The active Pd(0) catalyst can be sensitive to air and moisture, leading to decomposition, often observed as the formation of a black precipitate known as "palladium black".[4][6][7] This agglomeration of palladium atoms renders the catalyst inactive.[6] Ensure your reaction is conducted under a rigorously inert atmosphere (e.g., argon or nitrogen) and with anhydrous solvents to maintain catalyst stability.[3][8][9]
-
Catalyst Poisoning: Impurities in your starting materials, solvents, or even from leaching of septa can act as poisons, binding to the palladium center and deactivating it.[9][10] Common poisons include sulfur-containing compounds and other strongly coordinating species.[9] Ensure the purity of all your reagents.
-
Catalyst Leaching and Sintering (for heterogeneous catalysts): For supported palladium catalysts, deactivation can occur through the leaching of palladium nanoparticles into the solution or through sintering, where nanoparticles agglomerate into larger, less active particles, especially at elevated temperatures.[10][11][12][13]
Below is a troubleshooting workflow for catalyst-related issues:
Caption: Troubleshooting workflow for catalyst-related issues.
Q2: I'm observing the formation of palladium black. What causes this and how can I prevent it?
A2: The appearance of a black precipitate ("palladium black") is a clear visual indicator of catalyst deactivation through the agglomeration of Pd(0) species.[4][6] This process is often irreversible and halts the catalytic cycle. The primary causes and preventative measures are:
-
Presence of Oxygen: Oxygen can facilitate the oxidation and subsequent decomposition of the Pd(0) catalyst.[6][8] The most critical preventative measure is to rigorously degas all solvents and reagents and to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[3][6][7]
-
Inadequate Ligand Stabilization: The phosphine ligand plays a crucial role in stabilizing the active Pd(0) species.[4] If the ligand concentration is too low, or if the ligand itself degrades (e.g., through oxidation), the palladium center becomes coordinatively unsaturated and prone to aggregation.[14] Consider increasing the ligand-to-palladium ratio, but be aware that excessive ligand can sometimes inhibit the reaction.[15][16]
-
High Temperatures: While increased temperature can accelerate reaction rates, excessive heat can also promote catalyst decomposition.[1][4] If you observe palladium black formation at higher temperatures, try lowering the temperature and screening for a more active catalyst system that operates under milder conditions.
-
Solvent Effects: The choice of solvent can influence the stability of the catalytic species. Some solvents may not adequately solvate and stabilize the catalyst, leading to precipitation.[6][7]
Section 2: Ligand Selection and Optimization
The ligand is not merely a spectator; it is a critical component that modulates the stability, reactivity, and selectivity of the palladium catalyst.
Q3: My reaction is not proceeding with a standard ligand like PPh₃. How do I choose a more appropriate ligand?
A3: While triphenylphosphine (PPh₃) is a common starting point, many modern cross-coupling reactions require more sophisticated ligands to achieve high conversion, especially with challenging substrates.[2] The choice of ligand directly influences the electronic and steric properties of the catalyst.
-
Electron-Rich and Bulky Ligands: For many cross-coupling reactions, particularly those involving less reactive aryl chlorides or sterically hindered substrates, electron-rich and bulky phosphine ligands are often required.[17][18] These ligands promote the oxidative addition step and stabilize the active catalytic species. Examples include tri-tert-butylphosphine (P(tBu)₃) and Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos).[1][2][14]
-
Ligand Screening: The most effective way to identify an optimal ligand is through systematic screening.[19] Small-scale parallel experiments with a diverse set of ligands can quickly reveal which ligand class is most suitable for your specific substrate combination.[19]
Below is a table summarizing common ligand types and their typical applications:
| Ligand Type | Key Characteristics | Common Applications |
| Trialkylphosphines (e.g., P(tBu)₃, PCy₃) | Very electron-rich, bulky | Heck, Suzuki, Buchwald-Hartwig with challenging substrates.[1] |
| Biarylphosphines (e.g., SPhos, XPhos) | Electron-rich, sterically demanding, flexible | Suzuki, Buchwald-Hartwig, Sonogashira; broad substrate scope.[2][16] |
| Carbene Ligands (NHCs) | Strong σ-donors, sterically tunable | Heck, Suzuki; often provide high thermal stability.[1] |
| Josiphos, Ferrocene-based | Chiral, electron-rich | Asymmetric catalysis, Suzuki.[18] |
Q4: Can the ligand itself cause side reactions?
A4: Yes, under certain conditions, the ligand can be involved in non-productive pathways.
-
Ligand Oxidation: Phosphine ligands are susceptible to oxidation, especially in the presence of trace oxygen.[8] Oxidized phosphine can no longer coordinate to the palladium center, leading to catalyst deactivation.[14] Using air-stable pre-catalysts or ensuring a robust inert atmosphere can mitigate this.
-
Palladium-Catalyzed Protodeboronation: In Suzuki couplings, it has been shown that sterically hindered phosphine ligands can promote the undesired side reaction of protodeboronation, where the boronic acid/ester is replaced by a hydrogen atom.[8][14] This is particularly problematic with electron-deficient boronic acids.[8] If you suspect this is an issue, screening less sterically demanding ligands may improve your yield.[14]
Section 3: Substrate and Reagent Considerations
The purity and reactivity of your starting materials and reagents are paramount for a successful outcome.
Q5: I'm using an aryl chloride, and the reaction is very sluggish. What can I do?
A5: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the strong C-Cl bond.[8][15] Overcoming this challenge often requires more forcing conditions or specialized catalyst systems.
-
Reactivity Order: The general reactivity trend for aryl halides in oxidative addition is I > Br > OTf >> Cl.[7][8]
-
Specialized Catalysts: To activate aryl chlorides, you typically need a highly active catalyst system. This usually involves a combination of a palladium source with a very electron-rich and bulky ligand, such as those mentioned in Q3.[8][20]
-
Higher Temperatures: Reactions with aryl chlorides often require higher temperatures to facilitate the oxidative addition step.[21]
-
Alternative Coupling Partners: If possible, consider if the corresponding aryl bromide or iodide can be synthesized and used instead, as these will generally be much more reactive.[15]
Q6: My Suzuki reaction is plagued by homocoupling of the boronic acid. What is the cause, and how can I prevent it?
A6: The homocoupling of boronic acids (Glaser-type coupling) is a common side reaction in Suzuki couplings that consumes your starting material and complicates purification.[22][23]
-
Presence of Oxygen: The primary culprit for homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[8][22] Rigorous degassing of your solvent and maintaining an inert atmosphere are crucial for minimizing this side reaction.[8]
-
Base and Solvent Choice: The choice of base and solvent can also influence the rate of homocoupling.
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its instantaneous concentration low, thereby suppressing the rate of homocoupling relative to the desired cross-coupling.[8]
Section 4: Optimizing Reaction Conditions
The interplay of solvent, base, temperature, and concentration can dramatically affect the outcome of your reaction.
Q7: How critical is the choice of solvent?
A7: The solvent is a crucial parameter that is often underestimated.[5][24] It influences reagent solubility, catalyst stability, and can even alter the selectivity of a reaction.[5][25][26]
-
Polarity: The polarity of the solvent can have a profound effect. For example, in Suzuki couplings of substrates with multiple reactive sites, nonpolar solvents might favor reaction at one site, while polar solvents favor another.[25][26] Polar aprotic solvents like DMF, DMAc, and THF are commonly used as they are often effective at solubilizing the various components of the reaction.[5][9]
-
Degassing: As mentioned previously, it is critical to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation and side reactions.[7][8]
Here is a table of common solvents used in palladium-catalyzed reactions:
| Solvent | Polarity | Typical Uses | Notes |
| Toluene | Nonpolar | Suzuki, Stille | Good for reactions sensitive to polar solvents. |
| Tetrahydrofuran (THF) | Polar Aprotic | Suzuki, Sonogashira, Buchwald-Hartwig | Common general-purpose solvent.[6][27] |
| 1,4-Dioxane | Polar Aprotic | Suzuki, Buchwald-Hartwig | Higher boiling point than THF. |
| Dimethylformamide (DMF) | Polar Aprotic | Heck, Sonogashira, Suzuki | High boiling point, good solvating power.[4][5][9] |
| Acetonitrile (MeCN) | Polar Aprotic | Suzuki | Can influence selectivity.[26] |
Q8: The choice of base seems overwhelming. Are there general guidelines for selecting the right one?
A8: The base plays multiple roles in palladium-catalyzed reactions, including regenerating the active catalyst in Heck reactions, activating the nucleophile in Suzuki couplings, and deprotonating the amine in Buchwald-Hartwig aminations.[4][28][29] The choice of base can significantly impact the reaction outcome.
-
Strength and Solubility: The required base strength varies depending on the reaction. Strong, non-nucleophilic bases are often preferred. The solubility of the base is also a critical factor; heterogeneous inorganic bases like K₂CO₃ or Cs₂CO₃ are common, but soluble organic bases like DBU or NaOtBu are also frequently used.[28][30][31]
-
Screening: If a standard base (e.g., K₂CO₃ for Suzuki, Et₃N for Sonogashira, NaOtBu for Buchwald-Hartwig) is not effective, a screen of different bases (e.g., phosphates, fluorides, other carbonates, or alkoxides) is recommended.[27][32]
The following diagram illustrates the interconnectedness of reaction parameters:
Caption: Interplay of key parameters in Pd-catalyzed reactions.
Section 5: Experimental Protocol - Ligand Screening
When faced with low conversion, a systematic screening of ligands is a powerful diagnostic and optimization tool.
Protocol: Small-Scale Parallel Ligand Screening for a Suzuki Coupling
Objective: To identify an effective phosphine ligand for the Suzuki coupling of a challenging aryl chloride with a boronic acid.
Materials:
-
Palladium source (e.g., Pd₂(dba)₃)
-
A panel of phosphine ligands (e.g., P(tBu)₃, SPhos, XPhos, PPh₃)
-
Aryl chloride (1.0 eq)
-
Boronic acid (1.5 eq)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Inert atmosphere glovebox or Schlenk line
-
Small reaction vials with stir bars
-
Internal standard for analytical analysis (e.g., dodecane)
Procedure:
-
Preparation (Inert Atmosphere): In a glovebox, prepare a stock solution of the aryl chloride and the internal standard in the reaction solvent. Prepare separate stock solutions for the palladium precatalyst and each ligand.
-
Arraying Reagents: To an array of labeled reaction vials, add the boronic acid and the base as solids.
-
Addition of Solutions:
-
Add the appropriate volume of the palladium stock solution to each vial (e.g., to achieve 2 mol % Pd).
-
Add the appropriate volume of the corresponding ligand stock solution to each vial (e.g., to achieve a 2:1 ligand-to-palladium ratio).
-
Add the stock solution containing the aryl chloride and internal standard to each vial.
-
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a heating block set to the desired temperature (e.g., 100 °C). Stir for a predetermined time (e.g., 12-24 hours).
-
Work-up and Analysis:
-
Cool the reactions to room temperature.
-
Quench each reaction by adding a small amount of water.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a small plug of silica gel to remove inorganic salts and the palladium catalyst.
-
Analyze the crude reaction mixture by GC-MS or LC-MS to determine the conversion to product relative to the internal standard.
-
-
Evaluation: Compare the conversion rates across the different ligands to identify the most effective one for your system.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 17. [PDF] Efficient phosphine ligands for the one-pot palladium-catalyzed borylation/Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. youtube.com [youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. reddit.com [reddit.com]
- 22. Yoneda Labs [yonedalabs.com]
- 23. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 24. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 26. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 27. research.rug.nl [research.rug.nl]
- 28. pubs.acs.org [pubs.acs.org]
- 29. youtube.com [youtube.com]
- 30. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 31. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Conditions for Purifying Quinoline Derivatives
Welcome to the Technical Support Center for the purification of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during column chromatography of this important class of heterocyclic compounds.
Introduction: The Challenge of Purifying Quinolines
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. However, their purification by column chromatography presents a unique set of challenges. The basicity of the quinoline nitrogen atom often leads to strong interactions with the acidic silanol groups on the surface of silica gel, the most common stationary phase. This can result in a host of issues including poor separation, peak tailing, and even decomposition of the target compound on the column.[1][2]
This guide provides a structured approach to overcoming these challenges, focusing on logical method development and systematic troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is my quinoline derivative streaking or tailing on the TLC plate and column?
A1: Tailing is a classic sign of undesirable secondary interactions between your basic quinoline derivative and the acidic stationary phase (silica gel).[1] The basic nitrogen atom of the quinoline ring interacts strongly with the acidic silanol groups on the silica surface, causing the compound to "drag" down the column instead of eluting as a sharp band.
Q2: My quinoline derivative seems to be decomposing during chromatography. What's happening?
A2: The acidic nature of silica gel can catalyze the decomposition of sensitive quinoline derivatives.[1] Prolonged exposure to the stationary phase can lead to significant loss of your product.
Q3: I'm using a very polar solvent system, but my quinoline derivative won't move off the baseline. Why?
A3: This is also a consequence of the strong interaction between the basic quinoline and acidic silica gel.[2] Even with a highly polar mobile phase, the affinity of your compound for the stationary phase can be too high to allow for elution.
Q4: What is a good starting point for selecting a mobile phase?
A4: A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems. Aim for an Rf value of approximately 0.2-0.3 for your target compound.[3] Common solvent systems for quinoline derivatives include gradients of ethyl acetate in hexanes or dichloromethane in methanol.
Troubleshooting Guide: From Symptoms to Solutions
This section is designed to help you diagnose and solve specific problems you may encounter during the purification of quinoline derivatives.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Significant Peak Tailing or Streaking | Strong interaction between the basic quinoline nitrogen and acidic silanol groups on silica gel.[1][2] | 1. Add a Basic Modifier: Incorporate a small amount (0.1-2%) of a tertiary amine like triethylamine (NEt₃) or pyridine into your eluent.[1][3] This will compete with your quinoline for the active sites on the silica gel, masking them and allowing for a more symmetrical peak shape. 2. Optimize Sample Loading: Overloading the column can exacerbate tailing. Use a silica gel to crude product weight ratio of at least 30:1 for simple separations and up to 100:1 for more challenging ones.[2] |
| Product Decomposition on the Column | The acidic nature of the silica gel is likely degrading your compound.[1][4] | 1. Deactivate the Silica Gel: Pre-treat the silica gel by flushing the column with your mobile phase containing a basic modifier (e.g., 1-3% triethylamine) before loading your sample.[3] 2. Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral or basic alumina.[1][2] For particularly sensitive compounds, Florisil or cellulose may be suitable.[1] 3. Work Quickly and at Low Temperatures: Minimize the time your compound spends on the column. Running the column in a cold room can also slow down the rate of decomposition.[2] |
| Poor or No Elution of the Compound | The compound is too strongly adsorbed to the stationary phase.[2] | 1. Systematically Increase Solvent Polarity: If you've tried common solvent systems, consider more polar mixtures like dichloromethane/methanol or ethyl acetate/methanol.[2] 2. Change the Stationary Phase: If even highly polar mobile phases are ineffective on silica, switching to alumina may be necessary.[2] |
| Co-elution of Impurities | The chosen mobile phase does not provide adequate selectivity. | 1. Fine-tune the Mobile Phase: Experiment with different solvent combinations. For example, switching from acetonitrile to methanol as the organic modifier in a reversed-phase system can alter selectivity.[5] 2. Consider a Different Chromatographic Mode: If normal-phase chromatography is not providing the desired separation, reversed-phase chromatography (using a C18 stationary phase) may offer a different and more effective separation mechanism.[1][3] |
Visualizing the Troubleshooting Workflow
Caption: A systematic approach to troubleshooting common issues in quinoline derivative purification.
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Column Chromatography
This protocol is essential for minimizing tailing and preventing the decomposition of acid-sensitive quinoline derivatives.
-
Prepare the Deactivating Solvent: Create a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine.[3]
-
Pack the Column: Prepare and pack your silica gel column as you normally would.
-
Flush the Column: Pass 2-3 column volumes of the deactivating solvent through the packed column.
-
Equilibrate the Column: Flush the column with 2-3 column volumes of your initial elution solvent (without the basic modifier) to remove any excess base.[3]
-
Load and Elute: Proceed with loading your sample and running the chromatography with your optimized solvent system.
Protocol 2: Systematic Mobile Phase Selection using TLC
A logical approach to finding the right mobile phase is crucial for a successful separation.
-
Spot the TLC Plate: Dissolve your crude sample in a suitable solvent and spot it onto several TLC plates.
-
Develop the Plates: Place each plate in a developing chamber containing a different solvent system. Start with a non-polar system (e.g., 9:1 Hexane:Ethyl Acetate) and systematically increase the polarity (e.g., 7:3, 1:1, 3:7 Hexane:Ethyl Acetate, and then consider systems with methanol).
-
Analyze the Results: Identify the solvent system that provides an Rf value of 0.2-0.3 for your desired compound, with good separation from impurities.
-
Add a Modifier if Necessary: If tailing is observed on the TLC plate, add a small amount of triethylamine (0.5-1%) to the promising solvent systems and re-run the TLC to observe the improvement in spot shape.
Visualizing the Mobile Phase Selection Process
References
Technical Support Center: Purification of 3-Benzyl-6-bromo-2-chloroquinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3-Benzyl-6-bromo-2-chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical intermediate, notably used in the synthesis of the tuberculosis drug Bedaquiline.[1] The purification of this compound can present unique challenges, from persistent colored impurities to difficulties in crystallization. This document provides in-depth troubleshooting guides and FAQs to help you navigate these issues effectively, ensuring the high purity required for subsequent synthetic steps.
Section 1: Understanding the Impurity Profile
A successful purification strategy begins with understanding the potential impurities in your crude material. The synthetic route, typically a multi-step process involving a Vilsmeier-Haack type cyclization, can introduce several classes of impurities.[2]
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Your crude product likely contains a mixture of unreacted starting materials, reaction byproducts, and potentially degradation products. Key species to look for include:
-
Unreacted Starting Materials: The primary precursor, N-(4-bromophenyl)-3-phenylpropanamide, may be present if the cyclization reaction did not go to completion.[2][3]
-
Polymeric or Tarry Byproducts: Vilsmeier-Haack and related reactions performed at high temperatures can generate dark, polymeric materials that often account for brownish tints in the crude product.[4]
-
Hydrolyzed Impurity: The 2-chloro group on the quinoline ring is susceptible to hydrolysis, especially in the presence of water during workup, forming 3-Benzyl-6-bromo-quinolin-2(1H)-one.[5][6] This impurity can be particularly challenging to remove due to its different polarity and solubility.
-
Isomeric Byproducts: Although less common, positional isomers can sometimes form depending on the precise reaction conditions.[7]
Q2: What analytical methods are recommended for assessing the purity of my crude product?
A2: A multi-pronged approach is best for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): This is the first and most immediate check. It helps visualize the number of components, identify baseline (highly polar) impurities, and is crucial for developing a column chromatography method.[8] Visualizing spots can be done under UV light (254 nm) or by using stains like potassium permanganate.[8]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC with a UV detector is the industry standard.[7] A C18 reversed-phase column with a gradient of water/acetonitrile (often with 0.1% formic acid) is a good starting point for method development.[7][9] Purity is typically determined by the area percentage of the main product peak.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of your desired product and identifying impurities if they are present in significant amounts (>1-5%).[2] The presence of unexpected signals can provide clues to the structure of byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is extremely powerful for identifying unknown impurities. It provides both the retention time (from LC) and the molecular weight (from MS) of each component, allowing you to propose likely structures for byproducts like the hydrolyzed quinolone.[4]
Section 2: Troubleshooting Purification by Recrystallization
Recrystallization is often the most efficient method for purifying solid organic compounds on a large scale. The key is finding a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[4]
Q3: My crude this compound is a persistent oil or wax and will not crystallize. What should I do?
A3: Oiling out is a common problem when the melting point of the solid is lower than the boiling point of the solvent or when impurities are inhibiting crystal lattice formation.[10]
-
Solution 1: Change Solvent System. If a single solvent fails, try a binary solvent system.[4] Dissolve the crude oil in a minimal amount of a "good" solvent where it is highly soluble (e.g., dichloromethane, ethyl acetate). Then, slowly add a "poor" or "anti-solvent" where it is insoluble (e.g., hexane, pentane) dropwise at room temperature until the solution becomes persistently turbid.[11][12] Warming slightly to redissolve and then allowing it to cool slowly can initiate crystallization.
-
Solution 2: Scratching & Seeding. Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[10] If you have a small amount of pure material from a previous batch, adding a "seed crystal" can induce crystallization.[10]
-
Solution 3: Chromatographic Purification First. If all else fails, the impurity level may be too high for effective crystallization. Purify a small batch by column chromatography to obtain a pure solid. This pure material can then be used as a seed crystal for the rest of the crude batch, or you may find that the chromatographed material crystallizes easily on its own upon solvent removal.[11]
Q4: The purified crystals are yellow or brownish, but the literature reports a white solid. How can I remove these colored impurities?
A4: The color is likely due to high molecular weight, polar, or oxidized byproducts.[4] These can often be removed with activated charcoal.
-
Protocol: Decolorization with Activated Charcoal.
-
Dissolve your crude compound in a suitable recrystallization solvent at an elevated temperature.
-
Remove the solution from the heat source and add a very small amount of activated charcoal (typically 1-2% by weight of your compound). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
Swirl the mixture and gently reheat to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.[10]
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® in a pre-warmed funnel to remove the charcoal.[10]
-
Allow the hot, colorless filtrate to cool slowly to induce crystallization. Be aware that charcoal can also adsorb some of your product, potentially leading to a slight reduction in yield.[10]
-
Protocol 1: Optimized Recrystallization of this compound
This protocol is based on literature procedures for the title compound and related quinolines.[2]
-
Solvent Selection: Based on literature, methanol has been successfully used.[2] Other potential single solvents include ethanol or isopropanol. Binary systems like ethanol/water or ethyl acetate/hexane are also excellent candidates.
-
Dissolution: Place the crude solid (e.g., 10 g) in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., methanol) and heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, follow the charcoal treatment protocol described in Q4.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
| Solvent System Candidates | Ratio (v/v) | Notes | Reference |
| Methanol | N/A | Reported to yield a white solid upon recrystallization. | [2] |
| Ethanol / Water | ~1:1 to 3:1 | A common system for moderately polar compounds. | [4] |
| Ethyl Acetate / Hexane | Varies | Good for compounds that are highly soluble in EtOAc. | [13] |
| Dichloromethane / Hexane | Varies | Effective but requires careful solvent removal. | [11] |
Section 3: Troubleshooting Purification by Column Chromatography
When recrystallization is ineffective, or for small-scale purification, silica gel column chromatography is the method of choice.[8] However, the basic nitrogen in the quinoline ring can lead to challenges.
Q5: My compound is streaking badly on the TLC plate and giving broad, poorly resolved peaks during column chromatography. How can I improve this?
A5: This phenomenon, known as tailing or streaking, is a classic sign of interaction between the basic nitrogen of your quinoline and the acidic silanol (Si-OH) groups on the surface of the silica gel.[14] This interaction leads to non-ideal adsorption/desorption kinetics.
-
Solution: Add a Basic Modifier. The most common solution is to add a small amount of a tertiary amine base to your eluent system.[14]
-
Triethylamine (NEt₃): Add 0.5-1% triethylamine to your solvent system (e.g., hexane/ethyl acetate + 1% NEt₃). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.[14]
-
Pyridine: Can also be used, but it is less volatile and can be harder to remove from the final product.
-
Q6: I suspect my compound is decomposing on the silica gel column. My fractions contain new, unexpected spots on TLC. What should I do?
A6: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds. The 2-chloro group in your molecule could be susceptible to reaction under these conditions.
-
Solution 1: Deactivate the Silica Gel. In addition to adding triethylamine as described above, you can pre-treat the silica gel. Prepare the silica slurry in your starting eluent that already contains 1% triethylamine before packing the column.[14]
-
Solution 2: Use an Alternative Stationary Phase. If deactivation is insufficient, switch to a less acidic support.[14]
-
Neutral or Basic Alumina: Alumina is an excellent alternative for basic compounds. Use Brockmann I grade and deactivate it with water if necessary.
-
Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography (using polar solvents like water/acetonitrile or water/methanol) can be a very effective method to avoid acid-catalyzed decomposition.[14]
-
-
Solution 3: Work Quickly. Minimize the time your compound spends on the column. Use flash chromatography with positive pressure to speed up the elution and reduce contact time with the stationary phase.[14]
Diagram 1: Purification Strategy Decision Tree
This flowchart helps guide the selection of an appropriate purification strategy based on the initial assessment of the crude product.
Caption: A decision tree for troubleshooting common recrystallization issues.
Section 4: Advanced Impurity FAQs
FAQ 1: My mass spec data shows a peak corresponding to the loss of HCl and the addition of H₂O (M-Cl+OH). I suspect hydrolysis of the 2-chloro group. How can I remove the resulting quinolone?
This is a very common byproduct, 3-Benzyl-6-bromo-quinolin-2(1H)-one.[5][6] This quinolone is significantly more polar than your chloro-product due to the amide-like functionality and its ability to hydrogen bond.
-
Confirmation: The quinolone will have a much lower Rf value on a silica TLC plate compared to your product. In the ¹H NMR, the C-H proton next to the carbonyl group will appear at a different chemical shift than the corresponding proton in your starting material.
-
Removal: The significant polarity difference makes this impurity relatively easy to remove using silica gel column chromatography.[8] The quinolone will adhere more strongly to the silica, allowing your desired 2-chloroquinoline to elute first with a less polar solvent system (e.g., Hexane/Ethyl Acetate).
FAQ 2: Could the benzyl group be cleaving during my workup or purification?
N-debenzylation is a known reaction, but C-debenzylation is less common under standard purification conditions.[15] However, if you are using harsh acidic or basic conditions or catalytic methods (like hydrogenation for other functional groups), cleavage is possible. The resulting impurity would be 6-bromo-2-chloroquinoline.
-
Detection: This impurity would be readily identifiable by ¹H NMR (absence of the benzyl CH₂ singlet around 4.25 ppm and the phenyl multiplet) and by mass spectrometry (a molecular ion peak corresponding to the loss of the C₇H₇ benzyl fragment).[2]
-
Removal: This byproduct would be more polar than the starting material and should be separable by silica gel chromatography.
FAQ 3: Is it possible to lose the bromine atom from the quinoline ring?
Yes, dehalogenation (specifically debromination) can occur, though it typically requires specific reagents or catalysts, such as certain transition metals or radical conditions.[16][17] It is less likely to occur during standard extractive workup or recrystallization.
-
Detection: The primary impurity would be 3-Benzyl-2-chloroquinoline. The most definitive way to detect this is by mass spectrometry, where you would see a molecular ion peak pair that is 79/81 mass units lighter than your product's molecular ion. ¹H NMR would also show a different aromatic splitting pattern in the quinoline region.
-
Removal: The polarity difference between the bromo- and de-bromo compounds is small, making separation difficult. Recrystallization is unlikely to be effective. Careful optimization of column chromatography with a shallow gradient may be required. If this impurity is a persistent issue, revisiting the reaction conditions of the preceding synthetic step is recommended.
References
- 1. This compound | 654655-68-2 [chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. rac.ac.in [rac.ac.in]
- 14. benchchem.com [benchchem.com]
- 15. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dehalogenation - Wikipedia [en.wikipedia.org]
- 17. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
Stability and storage conditions for 3-Benzyl-6-bromo-2-chloroquinoline
Welcome to the technical support guide for 3-Benzyl-6-bromo-2-chloroquinoline (CAS No. 654655-68-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. As an important intermediate in the synthesis of pharmacologically active molecules like Bedaquiline, a potent anti-tuberculosis drug, maintaining its purity is paramount.[1][2] This guide provides in-depth answers to frequently asked questions and a troubleshooting guide for common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a refrigerator at 2-8°C.[1][3] It is crucial to keep the compound in a tightly sealed container to prevent exposure to moisture and atmospheric contaminants.[4][5] For enhanced stability, particularly for reference standards or critical starting materials, storage under an inert atmosphere, such as nitrogen or argon, is recommended.[3]
Q2: How should I handle the compound upon receiving it and for routine use?
Upon receipt, it is best practice to allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which could compromise its integrity. All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[4][5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn to avoid contact with skin and eyes.[4][6] Minimize the creation of dust when weighing and transferring the material.[4][5]
Q3: Is this compound sensitive to light or air?
Q4: What solvents are recommended for dissolving this compound?
Based on its synthesis and purification procedures, this compound is soluble in chlorinated solvents like dichloromethane.[7] For experimental use, it is essential to use anhydrous solvents to prevent any potential reactions with the chloro-substituent on the quinoline ring.
Q5: Are there any known incompatibilities for this compound?
Safety data sheets advise storing this compound away from incompatible materials, although specific substances are not always listed.[4][5] As a general precaution for halogenated compounds, avoid strong oxidizing agents and strong bases, as they could potentially react with the chloroquinoline moiety.
Troubleshooting Guide
Unexpected experimental results can often be traced back to the quality and handling of starting materials. This guide will help you troubleshoot potential issues related to the stability of this compound.
| Observed Problem | Potential Cause | Recommended Solution & Rationale |
| Inconsistent reaction yields or appearance of unexpected byproducts. | Degradation of the compound due to improper storage. | Verify Storage Conditions: Ensure the compound has been consistently stored at 2-8°C in a tightly sealed container.[1][3] For sensitive reactions, consider using a freshly opened container or a sample stored under an inert atmosphere.[3] Purity Analysis: Perform a purity check using techniques like HPLC or NMR to confirm the integrity of your starting material. Compare the results with the certificate of analysis. |
| The solid material appears discolored (e.g., darker yellow or brownish) or clumpy. | Exposure to moisture, air (oxidation), or light. | Evaluate Handling Procedures: Review your handling protocol to ensure the container is equilibrated to room temperature before opening to prevent moisture condensation. Minimize exposure to ambient air and light during weighing and transfer. Consider Inert Atmosphere: If not already doing so, purge the container with an inert gas like argon or nitrogen before sealing for storage.[3] |
| Poor solubility in a previously used solvent. | The compound may have degraded into less soluble impurities. | Use Fresh, Anhydrous Solvent: Ensure the solvent is of high purity and anhydrous, as contaminants can affect solubility and reactivity. Check for Impurities: Analyze the material for insoluble impurities. If degradation is suspected, purification by recrystallization or column chromatography may be necessary, though this should be a last resort. |
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a logical workflow for handling and troubleshooting stability-related issues with this compound.
Caption: Troubleshooting workflow for this compound.
References
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 3-Benzyl-6-bromo-2-chloroquinoline: X-ray Crystallography vs. Spectroscopic and Computational Methods
For researchers, scientists, and drug development professionals, the unequivocal determination of a molecule's three-dimensional structure is a critical juncture in chemical research and pharmaceutical development. This guide provides an in-depth comparison of single-crystal X-ray crystallography, the definitive "gold standard" for structural elucidation, with alternative and complementary analytical techniques. Using 3-Benzyl-6-bromo-2-chloroquinoline, an important intermediate in the synthesis of new therapeutic agents, as a case study, we will explore the nuances, strengths, and limitations of each method. [1][2]
The precise arrangement of atoms within this compound is paramount for understanding its reactivity and potential as a precursor in drug synthesis. While spectroscopic methods provide valuable insights into its connectivity, only X-ray crystallography can deliver an unambiguous three-dimensional structure.[3][4]
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful technique for determining the atomic and molecular structure of a crystalline compound.[5][6] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map is generated. From this map, the precise coordinates of each atom, bond lengths, and bond angles can be determined with exceptional accuracy, providing irrefutable proof of the molecule's structure.[3][7]
A study published in Molecular Crystals and Liquid Crystals successfully synthesized this compound and confirmed its structure using single-crystal X-ray diffraction.[8] This experimental data serves as the benchmark against which other analytical methods are compared.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands precision and patience.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | 654655-68-2 [chemicalbook.com]
- 3. X-ray Determination Of Molecular Structure | Research Starters | EBSCO Research [ebsco.com]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. rigaku.com [rigaku.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. tandfonline.com [tandfonline.com]
A Comparative Guide to the Biological Activity of 3-Benzyl-6-bromo-2-chloroquinoline and its 2-Methoxy Derivative
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the biological activities of two structurally related quinoline derivatives: 3-Benzyl-6-bromo-2-chloroquinoline and 3-Benzyl-6-bromo-2-methoxyquinoline. While both compounds are recognized as key intermediates in the synthesis of the anti-tuberculosis drug Bedaquiline, their intrinsic biological profiles are not extensively documented.[1][2] This document outlines a proposed experimental strategy to elucidate and contrast their potential as bioactive agents, grounded in established pharmacological screening principles and the known activities of the broader quinoline class.
Introduction: The Quinoline Scaffold and the Significance of C-2 Substitution
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[3][4][5] The biological effects of quinoline derivatives are highly dependent on the nature and position of their substituents.[6][7]
This guide focuses on two specific analogs distinguished by the substituent at the C-2 position: a chloro group versus a methoxy group.
| Compound ID | Systematic Name | Structure |
| Compound A | This compound |
|
| Compound B | 3-Benzyl-6-bromo-2-methoxyquinoline |
|
The key structural difference—an electron-withdrawing, reactive chloro group versus an electron-donating, more stable methoxy group—is predicted to have a profound impact on their respective biological activities. The 2-chloroquinoline (Compound A) possesses a labile chlorine atom, making it susceptible to nucleophilic displacement. This reactivity could allow it to act as an alkylating agent, potentially forming covalent bonds with biological targets. In contrast, the 2-methoxy derivative (Compound B) is more stable and would likely engage in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. This fundamental chemical distinction forms the basis of our comparative investigation.
Proposed Experimental Framework for Biological Comparison
To objectively compare the bioactivity of these two compounds, a hierarchical screening approach is recommended. This workflow begins with broad cytotoxicity screening to determine general activity and progresses to more specific assays to elucidate the mechanism of action.
Caption: Overall experimental workflow for comparing the biological activities.
Part 1: Cytotoxicity Profiling
The initial step is to assess the general cytotoxicity of both compounds against a panel of human cancer cell lines. This provides a baseline measure of potency and determines if further mechanistic studies are warranted. The MTT or XTT assay is a reliable, colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[8][9]
Illustrative Data Presentation
The results of the cytotoxicity screen should be summarized to provide a clear comparison of potency (IC₅₀ values).
| Compound | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. HCT116 (Colon) | IC₅₀ (µM) vs. A549 (Lung) |
| Compound A (2-Chloro) | Hypothetical: 5.2 | Hypothetical: 8.1 | Hypothetical: 6.5 |
| Compound B (2-Methoxy) | Hypothetical: > 50 | Hypothetical: > 50 | Hypothetical: > 50 |
| Doxorubicin (Control) | Hypothetical: 0.8 | Hypothetical: 1.1 | Hypothetical: 0.9 |
Note: The data in this table is purely illustrative to demonstrate the format of results and does not represent actual experimental data.
Experimental Protocol: MTT Cell Viability Assay[10][11]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of Compound A, Compound B, and a positive control (e.g., Doxorubicin) in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with vehicle control (medium with DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Part 2: Elucidating the Mechanism of Action - Tubulin Polymerization
Many quinoline-based anticancer agents exert their effects by interfering with microtubule dynamics.[10] Microtubules are essential cytoskeletal polymers involved in cell division, and their disruption can lead to cell cycle arrest and apoptosis. An in vitro tubulin polymerization assay is a direct method to determine if the compounds inhibit the formation of microtubules.
Caption: Inhibition of microtubule formation by a tubulin-targeting agent.
Illustrative Data Presentation
The effect on tubulin polymerization can be quantified and compared.
| Compound (at 10 µM) | % Inhibition of Tubulin Polymerization |
| Compound A (2-Chloro) | Hypothetical: 68% |
| Compound B (2-Methoxy) | Hypothetical: 5% |
| Nocodazole (Positive Control) | Hypothetical: 95% |
| DMSO (Vehicle Control) | Hypothetical: 0% |
Note: The data in this table is purely illustrative.
Experimental Protocol: In Vitro Tubulin Polymerization Assay[12][13][14]
This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in turbidity (light scattering) at 340-350 nm.[10][11]
-
Reagent Preparation:
-
Reconstitute lyophilized, high-purity (>99%) tubulin protein (e.g., bovine brain tubulin) in ice-cold General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2-4 mg/mL. Keep on ice.
-
Prepare a 10 mM stock solution of GTP in buffer.
-
Prepare 10X working solutions of the test compounds (Compound A, Compound B) and a known inhibitor (e.g., Nocodazole) in the assay buffer.
-
-
Assay Setup:
-
Pre-warm a 96-well, UV-transparent plate and a spectrophotometer plate reader to 37°C.
-
On ice, add the components to each well in the following order:
-
50 µL of tubulin solution.
-
10 µL of test compound, control compound, or vehicle buffer.
-
5 µL of 10 mM GTP to initiate the reaction.
-
-
-
Data Acquisition:
-
Immediately place the plate into the pre-warmed 37°C plate reader.
-
Measure the absorbance at 350 nm every 60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance (OD) versus time for each concentration.
-
The resulting polymerization curve typically shows a lag phase, a growth phase, and a plateau.
-
Calculate the maximum rate of polymerization (Vmax) and the final polymer mass (plateau OD).
-
Determine the percent inhibition by comparing the Vmax or plateau OD of the compound-treated samples to the vehicle control.
-
Synthesis of Test Compounds
For researchers needing to prepare the compounds, a general synthetic route has been described in the literature.[12][13] The synthesis of this compound (Compound A) is achieved via a three-step process starting from 3-phenylpropionic acid. The methoxy derivative (Compound B) is then synthesized from Compound A via a nucleophilic substitution reaction with sodium methoxide in methanol.[2][12][13]
Conclusion and Expected Insights
This guide presents a structured, hypothesis-driven framework for comparing the biological activities of this compound and its 2-methoxy analog. Based on their chemical structures, it is hypothesized that the 2-chloro derivative (Compound A) may exhibit greater cytotoxicity due to its potential to act as a covalent inhibitor, a mechanism often associated with potent and durable biological effects. In contrast, the more stable 2-methoxy derivative (Compound B) is predicted to be less active.
The proposed experiments—cytotoxicity screening followed by mechanistic assays such as the tubulin polymerization assay—will provide the necessary quantitative data to confirm or refute this hypothesis. By systematically evaluating these compounds, researchers can elucidate their intrinsic biological potential, contribute valuable data to the structure-activity relationship (SAR) of quinoline derivatives, and potentially identify novel applications beyond their current role as synthetic intermediates.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
A Comparative Guide to In Silico Molecular Docking: Investigating 3-Benzyl-6-bromo-2-chloroquinoline Derivatives as Anticancer Agents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting in silico molecular docking studies of 3-benzyl-6-bromo-2-chloroquinoline derivatives. We will navigate the essential steps from target identification to the critical analysis of docking results, comparing methodologies and software to provide a robust understanding of this powerful computational technique in the context of anticancer drug discovery. While direct experimental and extensive in silico data for the specific this compound scaffold are emerging, this guide will draw upon established principles and data from structurally related quinoline derivatives, including analogs of the diarylquinoline antimycobacterial agent bedaquiline, to illustrate a practical and scientifically rigorous approach.
The Rationale: Quinoline Derivatives in Oncology
Quinoline scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous compounds with a wide range of pharmacological activities, including potent anticancer effects.[1] Their mechanism of action is diverse, encompassing the inhibition of critical cellular machinery such as tyrosine kinases, tubulin polymerization, and topoisomerases.[2] The subject of this guide, this compound, possesses a unique substitution pattern that suggests potential interactions with various biological targets implicated in cancer progression. In silico molecular docking provides a rapid and cost-effective initial assessment of these potential interactions, guiding further experimental validation.
Selecting the Right Tools: A Comparison of Molecular Docking Software
The choice of docking software is a critical first step that can significantly influence the outcome of in silico studies. Here, we compare three widely used docking programs: AutoDock Vina, GOLD, and Glide. Each employs different algorithms and scoring functions, leading to variations in performance depending on the biological target and ligand properties.
| Software | Algorithm | Scoring Function | Key Advantages | Considerations |
| AutoDock Vina | Lamarckian Genetic Algorithm | Empirical Free Energy Scoring Function | Open-source and widely used, computationally efficient, good for virtual screening.[3] | Scoring function may be less accurate for certain target classes compared to commercial software. |
| GOLD | Genetic Algorithm | GoldScore, ChemScore, ASP, ChemPLP | High accuracy in pose prediction, considers protein flexibility, multiple scoring functions available.[4] | Commercial software, can be computationally intensive. |
| Glide (Schrödinger) | Hierarchical Search Protocol | GlideScore, Emodel | High accuracy and reliability, user-friendly interface, well-integrated with other Schrödinger modules.[5][6] | Commercial software, requires a significant investment. |
For the purpose of this guide, we will primarily focus on the methodology for AutoDock Vina due to its accessibility, while acknowledging that comparative studies using commercial software like GOLD and Glide can provide valuable cross-validation.[7]
A Step-by-Step Protocol for Molecular Docking of this compound Derivatives
This section outlines a detailed workflow for a typical molecular docking study. We will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a validated target for quinoline-based inhibitors, as our exemplary protein target.[8][9]
Part 1: Preparation of the Receptor and Ligand
Accurate preparation of both the protein (receptor) and the small molecule (ligand) is paramount for obtaining meaningful docking results.
Experimental Protocol: Receptor Preparation
-
Obtain the Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For VEGFR-2, a suitable entry is PDB ID: 4ASD, which is in complex with the inhibitor sorafenib.[10]
-
Clean the PDB File: Remove all non-essential molecules, including water, co-factors, and existing ligands from the PDB file using molecular visualization software such as PyMOL or Chimera.
-
Add Hydrogens and Charges: Add polar hydrogens to the protein, which are crucial for defining hydrogen bond interactions.[11] Assign partial charges using a force field such as Kollman charges. This is typically done using software like AutoDockTools (ADT).[11]
-
Define the Binding Site: Identify the active site of the protein. In the case of PDB ID: 4ASD, the binding site can be defined based on the coordinates of the co-crystallized ligand, sorafenib.[10]
Experimental Protocol: Ligand Preparation
-
Obtain the Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem (CID 57471585).[9]
-
Energy Minimization: Perform energy minimization of the ligand structure using software like Avogadro or via online servers. This ensures a low-energy, stable conformation.
-
Assign Charges and Define Rotatable Bonds: Use ADT to assign Gasteiger charges and define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process.[11]
-
Save in PDBQT Format: Save the prepared ligand file in the PDBQT format, which is the required input format for AutoDock Vina.[12]
Part 2: The Docking Simulation
With the prepared receptor and ligand, the next step is to perform the docking simulation using AutoDock Vina.
Experimental Protocol: AutoDock Vina Docking
-
Grid Box Generation: Define a grid box that encompasses the entire binding site of the receptor. The dimensions and center of the grid box are critical parameters and should be large enough to allow the ligand to move freely within the active site.[11]
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.[12]
-
Run Vina: Execute the AutoDock Vina program from the command line, providing the configuration file as input.[8]
-
Output: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
Visualizing the Workflow
Interpreting the Results: From Docking Scores to Biological Insights
The output of a docking simulation provides a wealth of data that requires careful interpretation.
Binding Affinity and Docking Score
The primary quantitative output from AutoDock Vina is the binding affinity, expressed in kcal/mol. A more negative value indicates a stronger predicted binding affinity between the ligand and the receptor. It is crucial to remember that this is a predicted value and should be interpreted in a comparative context.
Analysis of Binding Poses
Beyond the score, a thorough analysis of the predicted binding poses is essential. This involves visualizing the ligand-receptor complex using software like PyMOL or Discovery Studio to identify key molecular interactions, such as:
-
Hydrogen Bonds: These are strong, directional interactions that are critical for binding affinity and specificity.
-
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and receptor contribute significantly to binding.
-
Pi-Pi Stacking: Aromatic rings in the ligand and receptor can stack on top of each other, providing additional stability.
-
Salt Bridges: Electrostatic interactions between charged groups on the ligand and receptor.
Comparative Analysis with Known Inhibitors and Experimental Data
To build confidence in the docking results, it is crucial to perform a comparative analysis.
Comparative Data: Docking Scores and IC50 Values of Quinoline Derivatives against VEGFR-2
| Compound | Docking Score (kcal/mol) (AutoDock Vina) | Experimental IC50 (µM) | Reference |
| Sorafenib (Reference) | -11.5 | 0.09 | [9] |
| Quinoline Derivative 1 | -14.65 | Not Reported | [8] |
| Quinoline Derivative 2 | -11.31 | Not Reported | [8] |
| Isatin-Quinoline Hybrid 7 | Not Reported | 440 (Vero cells) | [4] |
| Isatin-Quinoline Hybrid 13 | Not Reported | 26.5 (Vero cells) | [4] |
Note: Direct correlation between docking scores and IC50 values can be complex and depends on various factors including the specific assay conditions and the accuracy of the docking protocol.
The table above illustrates the importance of comparing the docking score of the test compound (this compound derivative) with that of a known inhibitor (sorafenib). If the predicted binding affinity of the novel derivative is comparable to or better than the reference compound, it suggests that it may be a promising candidate for further investigation. Furthermore, correlating docking scores with experimental data, such as IC50 values from in vitro assays, is the gold standard for validating in silico predictions.[4]
Visualizing a Potential Signaling Pathway
Conclusion and Future Directions
This guide has provided a comprehensive overview of the principles and practices of in silico molecular docking, with a specific focus on the investigation of this compound derivatives as potential anticancer agents. By following a rigorous and well-validated protocol, researchers can leverage this computational tool to generate valuable hypotheses about the potential biological activity of novel compounds.
It is imperative to reiterate that in silico docking is a predictive tool, and its results must be validated through experimental assays. Promising candidates identified through this workflow should be synthesized and subjected to in vitro testing to determine their actual inhibitory activity against the target protein and their cytotoxic effects on cancer cell lines. The integration of computational and experimental approaches is the cornerstone of modern, efficient drug discovery.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. rcsb.org [rcsb.org]
- 4. youtube.com [youtube.com]
- 5. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 6. schrodinger.com [schrodinger.com]
- 7. rcsb.org [rcsb.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
A Comparative Analysis of Quinoline-Based Kinase Inhibitors: A Guide for Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates. Its rigid, planar structure and ability to form key hydrogen bonds make it an ideal framework for designing potent and selective kinase inhibitors. This guide provides a comparative analysis of prominent quinoline-based kinase inhibitors, focusing on their mechanisms of action, target profiles, and clinical applications. We will delve into the experimental methodologies used to evaluate these compounds and discuss the ever-present challenge of drug resistance.
The Quinoline Core: A Versatile Scaffold for Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Kinase inhibitors have revolutionized the treatment of various malignancies by targeting these aberrant signaling pathways. The quinoline ring system has proven to be a highly effective scaffold for developing these inhibitors due to its ability to mimic the adenine region of ATP and interact with the hinge region of the kinase active site.
Comparative Analysis of Key Quinoline-Based Kinase Inhibitors
Several quinoline-based kinase inhibitors have received regulatory approval and are now standard-of-care treatments for various cancers. This section provides a comparative overview of four prominent examples: Lenvatinib, Sorafenib, Cabozantinib, and Bosutinib.
Table 1: Overview of Selected Quinoline-Based Kinase Inhibitors
| Inhibitor | Primary Targets | Approved Indications | Key Features |
| Lenvatinib | VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT | Differentiated thyroid cancer, renal cell carcinoma, hepatocellular carcinoma | Potent inhibitor of multiple receptor tyrosine kinases involved in angiogenesis and tumor proliferation. |
| Sorafenib | VEGFR2-3, PDGFRβ, RAF kinases (BRAF, CRAF) | Hepatocellular carcinoma, renal cell carcinoma, differentiated thyroid cancer | First-generation multi-kinase inhibitor with a broad spectrum of activity. |
| Cabozantinib | VEGFR2, MET, RET, AXL, KIT, FLT3 | Medullary thyroid cancer, renal cell carcinoma, hepatocellular carcinoma | Targets key drivers of tumor progression, invasion, and metastasis. |
| Bosutinib | BCR-ABL, SRC family kinases | Chronic myeloid leukemia | Dual SRC/ABL inhibitor effective in patients with resistance to other tyrosine kinase inhibitors. |
Mechanism of Action: Targeting Key Signaling Pathways
These inhibitors, while all featuring the quinoline core, exhibit distinct target profiles, leading to their application in different clinical settings.
-
Lenvatinib, Sorafenib, and Cabozantinib are multi-kinase inhibitors that primarily target receptor tyrosine kinases (RTKs) involved in angiogenesis, the process of new blood vessel formation that is crucial for tumor growth. By inhibiting vascular endothelial growth factor receptors (VEGFRs), they effectively cut off the tumor's blood supply.
-
Cabozantinib also potently inhibits MET and AXL, two RTKs implicated in tumor invasion and metastasis, making it particularly effective in aggressive cancers.
-
Bosutinib , on the other hand, is a more targeted inhibitor, primarily designed to inhibit the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML). It also shows activity against SRC family kinases, which are involved in various cellular processes, including proliferation and survival.
Below is a diagram illustrating the VEGFR signaling pathway, a primary target for several of the discussed inhibitors.
Caption: VEGFR signaling pathway and the inhibitory action of Lenvatinib.
Experimental Evaluation of Quinoline-Based Kinase Inhibitors
The development of any kinase inhibitor relies on a cascade of experiments to determine its potency, selectivity, and cellular activity.
In Vitro Kinase Assays
These assays are the first step in characterizing a new inhibitor. They measure the direct inhibitory effect of the compound on the activity of a purified kinase enzyme. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays.
Experimental Protocol: A General In Vitro Kinase Assay
-
Reagents and Materials: Purified recombinant kinase, substrate peptide, ATP, kinase buffer, test compound (quinoline-based inhibitor), detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Prepare a serial dilution of the test compound. b. In a 96-well plate, add the kinase, substrate peptide, and kinase buffer. c. Add the diluted test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at 30°C for 1 hour. f. Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity. g. Measure the luminescence using a plate reader.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assays
These assays evaluate the inhibitor's effect on cellular processes, such as cell proliferation and survival. They provide a more physiologically relevant measure of the compound's activity.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the quinoline-based inhibitor for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Below is a workflow diagram for kinase inhibitor screening.
Caption: A typical workflow for the screening and development of kinase inhibitors.
The Challenge of Drug Resistance
A major hurdle in cancer therapy is the development of drug resistance. Tumors can evolve and develop mechanisms to evade the effects of kinase inhibitors.
Mechanisms of Resistance
-
Gatekeeper Mutations: One of the most common mechanisms of resistance is the acquisition of mutations in the kinase domain that prevent the inhibitor from binding. For example, the T315I mutation in the BCR-ABL kinase confers resistance to most first- and second-generation inhibitors, including bosutinib.
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of the primary target. For instance, upregulation of the PI3K/AKT pathway can promote survival in the presence of EGFR inhibitors.
Strategies to Overcome Resistance
-
Next-Generation Inhibitors: The development of new inhibitors that can bind to the mutated kinase is a key strategy. For example, ponatinib was designed to inhibit the T315I mutant of BCR-ABL.
-
Combination Therapies: Combining a kinase inhibitor with another agent that targets a different pathway can prevent or delay the emergence of resistance.
The diagram below illustrates the EGFR signaling pathway and the impact of a common resistance mutation.
Caption: EGFR signaling and the T790M resistance mutation.
Conclusion
Quinoline-based kinase inhibitors represent a significant class of therapeutic agents that have transformed the treatment landscape for many cancers. Their versatility and tunability have allowed for the development of both multi-targeted and highly selective inhibitors. Understanding their comparative pharmacology, the experimental methods for their evaluation, and the mechanisms of resistance is crucial for the continued development of this important class of drugs. Future efforts will likely focus on designing next-generation inhibitors that can overcome resistance and on developing rational combination therapies to improve patient outcomes.
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 3-Benzyl-6-bromo-2-chloroquinoline by HPLC
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the absolute purity of a synthesized compound is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe pharmacological data are built. For a novel scaffold like 3-Benzyl-6-bromo-2-chloroquinoline, a potential building block for new therapeutic agents, rigorous purity assessment is a non-negotiable step. This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for validating the purity of this specific molecule. We will delve into the causality behind methodological choices, ensuring a self-validating and trustworthy analytical process.
The Imperative of Purity for this compound
This compound is a halogenated, aromatic heterocyclic compound. Its structural complexity suggests a multi-step synthesis, which inherently introduces the risk of impurities. These can include unreacted starting materials, intermediates, by-products from side reactions, or degradation products. Even trace amounts of such impurities can lead to:
-
Erroneous Biological Data: An impurity could be more potent than the target compound, leading to false-positive results in screening assays.
-
Toxicity: Impurities may exhibit their own toxicological profiles, confounding safety assessments.
-
Poor Reproducibility: Batch-to-batch variability in impurity profiles can lead to inconsistent experimental outcomes.
Therefore, a robust analytical method is required to separate, identify, and quantify the main compound from all potential process-related impurities.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for purity assessment of non-volatile, synthesized organic compounds like our target molecule.[1][2][3] Its high resolving power, sensitivity, and quantitative accuracy make it indispensable in pharmaceutical quality control.
Why Reversed-Phase HPLC is the Method of Choice
The structure of this compound—containing a quinoline core, a benzyl group, and halogen substituents—renders it a relatively non-polar, hydrophobic molecule. This makes Reversed-Phase HPLC (RP-HPLC) the ideal separation mode. In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The non-polar analyte interacts more strongly with the stationary phase and is eluted by increasing the organic solvent concentration in the mobile phase.
A Self-Validating HPLC Protocol: Causality and Trustworthiness
A reliable analytical method must be a self-validating system. This is achieved through rigorous method development and the incorporation of System Suitability Testing (SST), as mandated by regulatory bodies and pharmacopeias like the USP.[4][5][6]
Experimental Protocol: RP-HPLC for this compound
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Rationale: A C18 column provides a robust, non-polar stationary phase with strong hydrophobic retention for the analyte, which is essential for good separation from more polar impurities. The 250 mm length ensures high theoretical plates for superior resolution.
-
-
Mobile Phase:
-
A: Water (HPLC Grade)
-
B: Acetonitrile (HPLC Grade)
-
Rationale: Acetonitrile is a common organic modifier that offers low viscosity and good UV transparency. A gradient elution is chosen to ensure that both early-eluting (polar) and late-eluting (non-polar) impurities are effectively separated and eluted as sharp peaks within a reasonable runtime.[7][8]
-
-
Gradient Program:
-
0-5 min: 60% B
-
5-25 min: 60% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Rationale: Maintaining a constant column temperature ensures reproducible retention times by controlling the viscosity of the mobile phase and the kinetics of separation.
-
-
Detection: UV at 254 nm.
-
Rationale: The aromatic quinoline and benzyl rings in the molecule are strong chromophores, exhibiting significant absorbance at 254 nm, which provides high sensitivity for both the main peak and related impurities. A DAD detector is preferable as it can acquire spectra across a range of wavelengths, helping to assess peak purity.
-
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh ~5 mg of the synthesized compound and dissolve in 10 mL of Acetonitrile:Water (1:1) to create a 0.5 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
-
-
System Suitability Testing (SST): The Pre-Analysis Checkpoint
-
Before analyzing any samples, inject a standard solution of this compound five times. The system is deemed suitable for use only if the following criteria are met.[9][10]
-
Precision/Repeatability: The Relative Standard Deviation (%RSD) of the peak area for the five replicate injections must be ≤ 2.0%.[9]
-
Tailing Factor (T): The tailing factor for the main peak should be ≤ 2.0. This ensures peak symmetry, which is crucial for accurate integration.[9]
-
Theoretical Plates (N): A measure of column efficiency. For the main peak, N should be ≥ 2000.
-
Visualizing the HPLC Workflow
Caption: Workflow for HPLC purity validation of this compound.
A Comparative Guide to Alternative Purity Assessment Methods
While HPLC is the primary method, orthogonal techniques provide complementary information and can strengthen the overall purity assessment. The choice of method depends on the specific information required.[3][]
| Technique | Principle | Application for Purity Assessment | Advantages | Limitations |
| HPLC | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Gold standard for quantitative purity (% area), detection of process impurities, and stability studies.[2] | High resolution, high sensitivity, excellent quantitation, applicable to a wide range of non-volatile compounds. | Requires reference standards for impurity identification, can be destructive. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of atomic nuclei.[12][13] | Provides an absolute purity value (mass %) against a certified internal standard without needing standards for each impurity.[14][15] | Primary analytical method, non-destructive, provides structural information, no analyte-specific reference standard needed.[14][16] | Lower sensitivity than HPLC, requires a high-field NMR and a certified internal standard, potential for signal overlap.[16][17] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection.[18] | Analysis of volatile or semi-volatile impurities.[19][20] | Excellent for volatile impurities (e.g., residual solvents), provides structural information from mass spectra.[2] | Not suitable for non-volatile or thermally labile compounds like our target molecule. The compound would likely decompose at typical GC injection temperatures.[19] |
| Melting Point Analysis | The temperature range over which a solid melts. | A preliminary, qualitative indicator of purity.[21][22] | Simple, rapid, and inexpensive. | Not quantitative, insensitive to small amounts of impurities, a sharp melting point does not definitively prove purity (e.g., eutectic mixtures).[23][24][25] |
Data Interpretation and Reporting
HPLC Data: Purity is typically calculated using the area percent method from the resulting chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that all compounds have a similar response factor at the detection wavelength. For a more accurate assessment, especially for regulatory filings, the relative response factors of known impurities should be determined.
A Comprehensive Purity Profile: For a complete understanding, a combination of methods is ideal. HPLC provides the high-resolution separation of impurities, while qNMR can offer a highly accurate, orthogonal measurement of absolute purity.
Caption: Logical flow for comprehensive purity validation.
Conclusion
Validating the purity of a synthesized compound like this compound is a multi-faceted process that demands rigorous and robust analytical methods. While techniques like melting point analysis and GC-MS have their place, Reversed-Phase HPLC stands as the unequivocal gold standard for this application due to its superior resolving power, sensitivity, and quantitative accuracy for non-volatile aromatic compounds.
By implementing a well-developed, self-validating HPLC method that includes stringent System Suitability Testing, researchers can have high confidence in their results. Furthermore, complementing HPLC data with an orthogonal technique like quantitative NMR provides a powerful, comprehensive purity profile that satisfies the highest standards of scientific integrity and regulatory scrutiny, paving the way for successful drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. cal-star.com [cal-star.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. youtube.com [youtube.com]
- 5. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 6. System Suitability for USP Methods - USP's Future Expectations - ECA Academy [gmp-compliance.org]
- 7. ijsred.com [ijsred.com]
- 8. researchgate.net [researchgate.net]
- 9. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 10. pharmaguru.co [pharmaguru.co]
- 12. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 13. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. usp.org [usp.org]
- 16. benchchem.com [benchchem.com]
- 17. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Gas Chromatography Fundamentals | アジレント [agilent.com]
- 20. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 21. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 22. savemyexams.com [savemyexams.com]
- 23. web.pdx.edu [web.pdx.edu]
- 24. chm.uri.edu [chm.uri.edu]
- 25. SSERC | Melting point determination [sserc.org.uk]
A Spectroscopic Journey: Unraveling the Synthesis of 3-Benzyl-6-bromo-2-chloroquinoline Through Comparative Analysis of its Precursors
For Immediate Release
In the intricate world of pharmaceutical development and organic synthesis, the unambiguous characterization of a molecule and its synthetic intermediates is paramount. This guide offers a detailed spectroscopic comparison of the pivotal quinoline derivative, 3-Benzyl-6-bromo-2-chloroquinoline, with its key precursors: N-(4-Bromophenyl)-3-phenylpropionamide and 3-benzyl-6-bromoquinolin-2(1H)-one. Through an in-depth analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), this document provides researchers, scientists, and drug development professionals with a comprehensive roadmap to understanding the structural evolution of this important scaffold.
Introduction: The Significance of Spectroscopic Verification in Synthesis
The synthesis of complex organic molecules is a stepwise process, with each transformation building upon the last. Spectroscopic analysis at each stage is not merely a quality control measure; it is a fundamental aspect of scientific rigor that confirms the identity of each intermediate and provides insights into the chemical changes occurring. In the synthesis of this compound, a compound with potential applications in medicinal chemistry, understanding the spectroscopic signatures of its precursors is crucial for optimizing reaction conditions and ensuring the purity of the final product. This guide will dissect the ¹H NMR, ¹³C NMR, FT-IR, and MS data of the target molecule and its precursors, offering a clear, comparative analysis.
The Synthetic Pathway: A Visual Overview
The synthesis of this compound typically proceeds through the formation of an amide bond followed by cyclization and subsequent chlorination. The logical flow of this process is depicted below.
Caption: Synthetic route to this compound.
Comparative Spectroscopic Analysis
A thorough understanding of the transformations from precursor to final product can be achieved by comparing their respective spectra. Each spectroscopic technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts and coupling patterns of ¹H and ¹³C nuclei, we can map out the connectivity of atoms within a molecule.
The proton NMR spectra of the precursors and the final product reveal key structural changes. The transition from the open-chain amide to the cyclized quinolinone, and finally to the chlorinated quinoline, is marked by distinct shifts in the aromatic and aliphatic regions.
Table 1: Comparative ¹H NMR Data (CDCl₃)
| Compound | Key Chemical Shifts (δ, ppm) |
| N-(4-Bromophenyl)-3-phenylpropionamide | ~7.45 (d, 2H, Ar-H), ~7.30-7.15 (m, 5H, Ar-H), ~7.05 (d, 2H, Ar-H), ~3.05 (t, 2H, -CH₂-), ~2.65 (t, 2H, -CH₂-) |
| 3-Benzyl-6-bromoquinolin-2(1H)-one | ~7.8 (s, 1H, quinoline H4), ~7.5-7.2 (m, Ar-H), ~4.1 (s, 2H, -CH₂-) (Note: Data is based on closely related structures due to the unavailability of a complete experimental spectrum for this specific compound.) |
| This compound | 7.90 (d, J = 9.1 Hz, 2H, Ar-H), 7.76 (s, 1H, Ar-H), 7.70 (s, 1H, Ar-H), 7.38 (d, J = 7.5 Hz, 2H, Ar-H), 7.32 (s, 1H, Ar-H), 7.26 (d, J = 7.4 Hz, 2H, Ar-H), 4.25 (s, 2H, -CH₂-)[1] |
Analysis of ¹H NMR Spectra:
-
From Amide to Quinolinone: The most significant change is the disappearance of the two distinct triplet signals for the -CH₂-CH₂- group in the amide and the appearance of a singlet for the benzylic -CH₂- group in the quinolinone, typically around 4.1 ppm. The formation of the new heterocyclic ring also leads to a more complex aromatic region.
-
From Quinolinone to Chloroquinoline: The introduction of the chloro group at the 2-position causes a general downfield shift of the quinoline ring protons due to its electron-withdrawing nature. The proton at position 4 (H4) is particularly deshielded in the final product.
The ¹³C NMR spectra provide complementary information about the carbon framework of the molecules.
Table 2: Comparative ¹³C NMR Data (CDCl₃)
| Compound | Key Chemical Shifts (δ, ppm) |
| N-(4-Bromophenyl)-3-phenylpropionamide | ~170 (C=O), ~140-126 (aromatic carbons), ~40 (-CH₂-), ~38 (-CH₂-) |
| 3-Benzyl-6-bromoquinolin-2(1H)-one | ~162 (C=O), ~140-115 (aromatic carbons), ~35 (-CH₂-) (Note: Data is based on closely related structures due to the unavailability of a complete experimental spectrum for this specific compound.) |
| This compound | 151.93, 144.96, 137.58, 137.02, 134.45, 133.39, 129.79, 129.27, 128.89, 128.54, 126.97, 120.92, 39.11 (-CH₂-)[1] |
Analysis of ¹³C NMR Spectra:
-
Cyclization: The carbonyl carbon (C=O) of the amide at ~170 ppm is replaced by the quinolinone carbonyl at a slightly upfield position (~162 ppm). The formation of the quinoline ring introduces new aromatic carbon signals.
-
Chlorination: The most dramatic shift is observed for the C2 carbon, which is directly attached to the chlorine atom. This carbon experiences a significant downfield shift in this compound. The benzylic carbon also shows a slight downfield shift.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Table 3: Comparative FT-IR Data (cm⁻¹)
| Compound | Key Absorption Peaks (cm⁻¹) |
| N-(4-Bromophenyl)-3-phenylpropionamide | ~3300 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~3100-3000 (Ar C-H stretch), ~750 & ~700 (Ar C-H bend) |
| 3-Benzyl-6-bromoquinolin-2(1H)-one | ~3200-2800 (N-H stretch, broad), ~1650 (C=O stretch), ~1600 (C=C stretch), ~3100-3000 (Ar C-H stretch) |
| This compound | ~3100-3000 (Ar C-H stretch), ~1600, ~1550, ~1490 (C=C and C=N ring stretching), ~820 (C-Cl stretch) |
Analysis of FT-IR Spectra:
-
Amide to Quinolinone: The characteristic N-H stretch of the secondary amide disappears and is replaced by the broader N-H stretch of the quinolinone. The amide I and II bands are replaced by the quinolinone carbonyl stretch.
-
Quinolinone to Chloroquinoline: The most notable change is the disappearance of the N-H and C=O stretching vibrations of the quinolinone ring. A new absorption band appears in the lower frequency region (around 820 cm⁻¹), which is characteristic of the C-Cl stretching vibration.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural clues.
Table 4: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z values |
| N-(4-Bromophenyl)-3-phenylpropionamide | C₁₅H₁₄BrNO | 304.18 | M⁺ peak showing characteristic isotopic pattern for one bromine atom (m/z 303, 305 in ~1:1 ratio). |
| 3-Benzyl-6-bromoquinolin-2(1H)-one | C₁₆H₁₂BrNO | 314.18 | M⁺ peak with isotopic pattern for one bromine atom (m/z 313, 315 in ~1:1 ratio). |
| This compound | C₁₆H₁₁BrClN | 332.62 | [M+H]⁺ = 331.9837[1]. The molecular ion cluster will exhibit a characteristic isotopic pattern for one bromine and one chlorine atom. |
Analysis of Mass Spectra:
-
Confirmation of Transformation: The molecular weight of each successive compound increases as expected with the chemical transformations. The isotopic patterns are crucial for confirming the presence of bromine and chlorine atoms.
-
Fragmentation Patterns: The fragmentation of N-(4-Bromophenyl)-3-phenylpropionamide would likely involve cleavage of the amide bond. In contrast, the quinoline-based structures are more stable, and their fragmentation would involve the loss of substituents from the ring. The presence of both bromine and chlorine in the final product will result in a complex and highly characteristic M, M+2, and M+4 isotopic pattern.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Use a 400 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm; δC = 77.16 ppm).
FT-IR Spectroscopy
-
Sample Preparation: For solid samples, use the KBr pellet method or Attenuated Total Reflectance (ATR).
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate the mass spectrum.
Conclusion: A Unified Spectroscopic Narrative
The spectroscopic comparison of this compound with its precursors, N-(4-Bromophenyl)-3-phenylpropionamide and 3-benzyl-6-bromoquinolin-2(1H)-one, provides a clear and detailed account of the chemical transformations involved in its synthesis. Each spectroscopic technique offers a unique perspective, and together they form a powerful analytical toolkit for confirming the structure and purity of synthetic intermediates and final products. This guide serves as a valuable resource for researchers in the field, enabling a more profound understanding of the molecular architecture and facilitating the development of robust and reproducible synthetic methodologies.
References
A Comparative Guide to the Efficacy of Palladium Catalysts in Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals and functional materials. The development of efficient and versatile methods for quinoline synthesis is therefore a subject of intense research. Among the various synthetic strategies, palladium-catalyzed reactions have emerged as a powerful tool, offering mild reaction conditions, broad functional group tolerance, and high yields. This guide provides an in-depth comparison of the efficacy of different palladium catalysts and ligand systems in key quinoline synthesis methodologies, supported by experimental data, detailed protocols, and mechanistic insights.
The Central Role of Palladium Catalysis in Modern Quinoline Synthesis
Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions, limiting their substrate scope and functional group compatibility.[1][2][3] Palladium catalysis has revolutionized this field by enabling a diverse array of transformations under milder conditions, including the modified Friedländer synthesis, oxidative annulation reactions, and various cross-coupling strategies. These methods often exhibit high atom economy and provide access to a wider range of substituted quinolines.[4][5][6]
The choice of the palladium source and the ancillary ligands is critical in determining the efficiency and outcome of these reactions. This guide will focus on a comparative analysis of commonly used palladium catalysts and phosphine ligands in three prominent palladium-catalyzed quinoline synthesis routes.
Comparative Efficacy of Palladium Catalysts
The efficacy of a palladium catalyst is not solely dependent on the metal center but is profoundly influenced by its oxidation state, ancillary ligands, and the specific reaction conditions. Here, we compare the performance of three widely used palladium precursors—Palladium(II) Acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Palladium on Carbon (Pd/C)—in the context of quinoline synthesis.
Data Presentation: Catalyst Performance in Quinoline Synthesis
| Catalyst | Synthesis Method | Substrates | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pd(OAc)₂ | Oxidative Annulation | Aniline, Cinnamic Alcohol | None | DMSO | 130 | 12 | 79 (GC) | 7.9 | 0.66 | [2][4] |
| Pd₂(dba)₃ | Buchwald-Hartwig Amination Precursor | 4-bromoanisole, Aniline | XPhos | Toluene | 80 | - | ~95 | - | - | [7] |
| Pd/C | Modified Friedländer | 2-Aminobenzyl alcohol, Ketones | None | Dioxane | 100 | - | up to 88 | - | - | [8][9] |
| PdCl₂ | Oxidative Cyclization | o-Vinylaniline, Alkyne | PPh₃ | MeCN/DMSO | 80 | - | up to 86 | - | - | [10] |
Analysis of Catalyst Performance:
-
Palladium(II) Acetate (Pd(OAc)₂): As a versatile and relatively inexpensive Pd(II) source, Pd(OAc)₂ is widely used in a variety of quinoline syntheses, particularly in oxidative annulation reactions where it can be reduced in situ to the active Pd(0) species.[1][11] Its effectiveness in ligand-free conditions for certain transformations, as demonstrated in the oxidative cyclization of anilines and allyl alcohols, makes it an attractive choice for simplifying reaction setups.[2][4]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): This Pd(0) complex is a common precursor for generating catalytically active Pd(0) species, especially when combined with phosphine ligands.[7] The labile dba ligands are readily displaced, allowing for the formation of the desired catalytic complex. While direct comparative data for a specific quinoline synthesis is sparse in the reviewed literature, its high activity in related C-N bond-forming reactions, a key step in many quinoline syntheses, underscores its potential. The quality and purity of Pd₂(dba)₃ can significantly impact its catalytic performance.[12]
-
Palladium on Carbon (Pd/C): As a heterogeneous catalyst, Pd/C offers significant advantages in terms of ease of separation from the reaction mixture and potential for recycling.[8][9] It has been effectively employed in the modified Friedländer synthesis, where it catalyzes the oxidative cyclization of 2-aminobenzyl alcohols with ketones. While often requiring slightly higher temperatures, the operational simplicity and reusability of Pd/C make it a practical choice for larger-scale synthesis.
The Decisive Role of Phosphine Ligands
The electronic and steric properties of phosphine ligands play a crucial role in modulating the reactivity and selectivity of the palladium catalyst. By tuning the ligand, one can enhance catalyst stability, promote key steps in the catalytic cycle (such as oxidative addition and reductive elimination), and control regioselectivity.
Comparative Analysis of Common Phosphine Ligands:
-
Triphenylphosphine (PPh₃): A workhorse ligand in palladium catalysis, PPh₃ is widely available and effective in many transformations. In the context of quinoline synthesis, it has been successfully used in reactions such as the oxidative cyclization of o-vinylanilines and alkynes.[10] However, for more challenging transformations, more electron-rich and sterically demanding ligands are often required.
-
Xantphos: This bidentate phosphine ligand is known for its wide bite angle, which can promote reductive elimination and stabilize the catalytic species. While highly effective in many cross-coupling reactions, its performance can be surpassed by other ligands in specific applications, such as the Buchwald-Hartwig amination of unactivated aryl chlorides.[13][14]
-
Buchwald Ligands (e.g., XPhos, SPhos): This class of bulky, electron-rich biaryl phosphine ligands has demonstrated exceptional activity in a wide range of palladium-catalyzed cross-coupling reactions, including those involving challenging substrates. Their ability to stabilize monoligated palladium species, which are often the most active catalysts, is a key to their success. For the synthesis of quinolines that rely on C-N bond formation, Buchwald ligands are often the ligands of choice.
Mechanistic Insights into Palladium-Catalyzed Quinoline Synthesis
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and developing new catalytic systems. Below are visualizations of the proposed catalytic cycles for two key palladium-catalyzed quinoline synthesis methodologies.
Oxidative Annulation of Anilines and Allyl Alcohols
This method provides a direct route to quinolines from readily available starting materials. The palladium catalyst plays a dual role in both the oxidation of the allyl alcohol and the subsequent cyclization and aromatization steps.
References
- 1. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06425J [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Palladium Catalyzed Annulation of o-Iodo-Anilines with Propargyl Alcohols: Synthesis of Substituted Quinolines [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]
- 11. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
The Bromine Advantage: A Comparative Guide to the Structure-Activity Relationship of Bromo-Substituted Quinolines in Drug Discovery
For Immediate Release
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents.[1][2][3] Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[3][4][5][6][7][8][9] Among the various substitutions explored, the introduction of a bromine atom has consistently emerged as a pivotal strategy for enhancing biological efficacy. This guide provides a comprehensive comparison of bromo-substituted quinolines, delving into their structure-activity relationships (SAR) and offering insights supported by experimental data for researchers, scientists, and drug development professionals.
The Influence of Bromine Substitution on Anticancer Activity
The strategic placement of bromine atoms on the quinoline ring has been shown to significantly potentiate its anticancer effects.[10][11] This enhancement is often attributed to the unique physicochemical properties of bromine, including its size, electronegativity, and ability to form halogen bonds, which can influence drug-target interactions, membrane permeability, and metabolic stability.
A compelling illustration of this is seen in the comparison of brominated quinoline derivatives with their unsubstituted or alternatively substituted counterparts. For instance, studies have demonstrated that the introduction of bromine at specific positions, often in concert with other functional groups like hydroxyl or methoxy groups, leads to a marked increase in cytotoxicity against various cancer cell lines.[11][12]
Comparative Cytotoxicity of Bromo-Substituted Quinolines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several bromo-substituted quinoline derivatives against a panel of human cancer cell lines, showcasing their potency in comparison to standard chemotherapeutic agents.
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11 | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat Glioma) | 15.4 | [11] |
| HeLa (Cervical Cancer) | 26.4 | [11] | ||
| HT29 (Colon Adenocarcinoma) | 15.0 | [11] | ||
| Compound 17 | 6,8-dibromo-5-nitroquinoline | C6 (Rat Glioma) | 50.0 | [11] |
| HeLa (Cervical Cancer) | 26.2 | [11] | ||
| HT29 (Colon Adenocarcinoma) | 24.1 | [11] | ||
| 5-FU (Reference Drug) | C6 (Rat Glioma) | 240.4 | [11] | |
| HeLa (Cervical Cancer) | 258.3 | [11] | ||
| HT29 (Colon Adenocarcinoma) | 252.9 | [11] | ||
| 5,7-dibromo-8-hydroxyquinoline | 5,7-dibromo-8-hydroxy | C6 (Rat Glioma) | 6.7 µg/mL | [12] |
| HeLa (Cervical Cancer) | 25.6 µg/mL | [12] | ||
| HT29 (Colon Adenocarcinoma) | 10.2 µg/mL | [12] |
The data clearly indicates that specific bromination patterns on the quinoline scaffold can lead to compounds with significantly lower IC50 values, and therefore higher potency, than the widely used anticancer drug 5-fluorouracil (5-FU).[11] Notably, the presence of a hydroxyl group at the C-8 position in conjunction with bromine substitution appears to be a key determinant of enhanced anticancer potential.[12]
Mechanism of Action: Targeting Key Cellular Processes
The anticancer activity of bromo-substituted quinolines is not merely a matter of enhanced potency; it is also linked to their ability to interfere with critical cellular pathways essential for cancer cell survival and proliferation. Several studies have pointed towards the inhibition of topoisomerase I, a crucial enzyme involved in DNA replication and repair, as a key mechanism of action.[11][12]
The following diagram illustrates the proposed mechanism of action for certain bromo-substituted quinolines, highlighting their role as topoisomerase I inhibitors.
Caption: Proposed mechanism of action for anticancer bromo-substituted quinolines.
Antimicrobial Potential of Bromo-Substituted Quinolines
The utility of bromo-substituted quinolines extends beyond oncology into the realm of infectious diseases. The quinoline core is a well-established pharmacophore in antimicrobial drug discovery, and the addition of bromine has been shown to enhance activity against a range of bacterial and fungal pathogens.[2][5][13][14][15]
For instance, a series of 9-bromo substituted indolizinoquinoline-5,12-dione derivatives demonstrated potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen.[13] One compound in this series exhibited a minimum inhibitory concentration (MIC) value of 2 µg/mL against E. coli and S. pyrogens, and an even more potent 0.031 µg/mL against S. aureus.[13]
The following diagram outlines the general workflow for evaluating the antimicrobial activity of novel compounds.
Caption: Experimental workflow for antimicrobial screening of bromo-quinolines.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, the following are detailed, step-by-step methodologies for key experiments.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the bromo-substituted quinoline compounds and a reference drug (e.g., 5-FU) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Grow the bacterial or fungal strain in an appropriate broth medium overnight. Dilute the culture to achieve a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Dilution: Prepare a two-fold serial dilution of the bromo-substituted quinoline compounds in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (medium with no microbes).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]
Conclusion
The strategic incorporation of bromine into the quinoline scaffold represents a highly effective approach for the development of potent therapeutic agents. The evidence strongly suggests that the position and number of bromine substituents, in combination with other functional groups, are critical determinants of biological activity. The enhanced anticancer and antimicrobial properties of bromo-substituted quinolines, coupled with their diverse mechanisms of action, underscore their potential as lead compounds in drug discovery. Further exploration of the vast chemical space of bromoquinolines is warranted to unlock their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. apjhs.com [apjhs.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neuroquantology.com [neuroquantology.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Benzyl-6-bromo-2-chloroquinoline
This document provides comprehensive, step-by-step guidance for the safe handling and disposal of 3-Benzyl-6-bromo-2-chloroquinoline (CAS No. 654655-68-2). As an integral intermediate in pharmaceutical research, particularly in the synthesis of novel therapeutic agents, its management demands a rigorous adherence to safety and regulatory protocols.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety principles to ensure personnel safety and environmental compliance.
Core Chemical Hazard Profile & Regulatory Classification
Understanding the intrinsic properties of a chemical is the foundation of its safe management. This compound is a halogenated heterocyclic aromatic compound.[3] Its hazard profile, as defined by the Globally Harmonized System (GHS), mandates specific handling and disposal considerations.
According to its Safety Data Sheet (SDS), this compound is classified under "Acute toxicity, oral (Category 4), H302," meaning it is harmful if swallowed.[4] While comprehensive toxicological data is limited, related quinoline structures are known to be irritants and may pose risks to the liver.[5][6]
Table 1: Physicochemical & Hazard Data
| Property | Value | Source |
| CAS Number | 654655-68-2 | [3][4] |
| Molecular Formula | C₁₆H₁₁BrClN | [3] |
| Molecular Weight | 332.62 g/mol | [3] |
| GHS Classification | Acute Toxicity, Oral (Category 4) | [4] |
| Hazard Statement | H302: Harmful if swallowed | [4] |
| Signal Word | Warning | [4] |
The critical feature for disposal is its chemical structure: it contains both bromine and chlorine atoms. This classifies it as a halogenated organic compound . According to the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), wastes containing halogenated organic compounds are subject to stringent disposal regulations to prevent environmental contamination.[7][8] Disposing of this chemical is not merely a suggestion; it is a regulatory mandate.
Pre-Disposal Safety: Engineering Controls & Personal Protective Equipment (PPE)
Before any disposal procedure begins, ensuring the safety of laboratory personnel is paramount. Exposures must be kept As Low As Reasonably Achievable (ALARA).[9]
-
Primary Engineering Control: All handling of this compound, including weighing, transfers, and the preparation of waste containers, must be conducted within a certified chemical fume hood. This is the most effective way to minimize inhalation exposure.[10]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is non-negotiable. The OSHA Personal Protective Equipment Standard (29 CFR 1910.132) requires employers to provide, and employees to use, appropriate protective gear.[6]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves must be disposed of as hazardous waste.
-
Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to protect against splashes.[5]
-
Body Protection: A lab coat or chemically impervious apron must be worn. For significant spill cleanup, a full-body suit may be necessary.
-
Respiratory Protection: While a fume hood is the primary control, if there is a risk of exceeding exposure limits (e.g., during a large spill), a full-face respirator with appropriate cartridges should be used.[5]
-
Waste Segregation & Collection: A Step-by-Step Protocol
The cornerstone of proper chemical disposal is rigorous waste segregation at the point of generation. Mixing halogenated waste with non-halogenated waste streams leads to unnecessarily large volumes of regulated waste, significantly increasing disposal costs and environmental burden.[11][12]
Protocol for Waste Collection:
-
Select the Correct Waste Container:
-
Use only chemically compatible containers, typically high-density polyethylene (HDPE) or glass, with a secure, threaded screw cap.[11]
-
The container must be in good condition, free from cracks or leaks.
-
-
Label the Container Before Use:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write "Halogenated Organic Waste" and list all chemical constituents, including "this compound" and any solvents used. Do not use abbreviations or chemical formulas.[11]
-
-
Categorize and Deposit Waste:
-
Solid Waste: Collect unreacted chemical, contaminated weighing paper, and grossly contaminated solids in a dedicated "Halogenated Solid Waste" container.
-
Liquid Waste: Collect solutions containing the compound and spent reaction mixtures in a dedicated "Halogenated Liquid Waste" container. Crucially, any non-halogenated solvent mixed with a halogenated compound must be treated as halogenated waste. [11]
-
Contaminated Labware: Disposable items like gloves, pipette tips, and absorbent pads with incidental contamination should be placed in a sealed, labeled bag or container designated for solid hazardous waste. Sharps (needles, contaminated broken glass) must go into a designated, puncture-proof sharps container.
-
-
Maintain Safe Storage:
-
Keep waste containers securely closed at all times, except when actively adding waste.[11]
-
Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[13]
-
Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.
-
Spill & Decontamination Procedures
Accidents happen, and a prepared response is critical to mitigating risk.
Protocol for Spill Management:
-
Alert & Evacuate: Immediately alert personnel in the vicinity. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office.
-
Ventilate: Ensure the chemical fume hood is operational. For spills outside a hood, increase ventilation to the area if it is safe to do so.
-
Assemble Cleanup Materials: Use a spill kit containing inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), chemical-resistant gloves, goggles, and waste bags. Do not use combustible materials like paper towels to clean up large spills.
-
Contain & Absorb: Cover the spill with absorbent material, working from the outside in to prevent spreading.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate Surfaces: The goal of decontamination is to neutralize and remove any remaining chemical residue.
-
Wipe the spill area with a cloth soaked in a germicidal detergent solution.[14]
-
Follow with a wipe using a solvent known to dissolve the compound, such as ethanol or acetone, to remove any remaining traces.
-
All cleaning materials (wipes, gloves, etc.) must be disposed of as halogenated hazardous waste.[15]
-
Final Disposal Pathway: The Role of Licensed Professionals
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[15][16] This is illegal and environmentally irresponsible.
The only acceptable disposal route is through a licensed hazardous waste management company. This is typically coordinated through your institution's EHS department. The collected and properly labeled waste containers will be picked up and transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).
The standard and most effective treatment technology for halogenated organic waste is high-temperature incineration. [17][18] This process destroys the organic molecule. Specialized incinerators are equipped with "scrubbers" or other emission control systems to neutralize the acidic gases (hydrogen bromide and hydrogen chloride) that are formed during the combustion of halogenated compounds, preventing their release into the atmosphere.[17][19]
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for handling materials contaminated with this compound.
Caption: Decision tree for segregating waste contaminated with this compound.
References
- 1. This compound | 654655-68-2 [chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound | C16H11BrClN | CID 57471585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. echemi.com [echemi.com]
- 6. nj.gov [nj.gov]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. epa.gov [epa.gov]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. nipissingu.ca [nipissingu.ca]
- 13. echemi.com [echemi.com]
- 14. publications.ashp.org [publications.ashp.org]
- 15. benchchem.com [benchchem.com]
- 16. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 17. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 19. researchgate.net [researchgate.net]
Navigating the Synthesis Landscape: A Senior Application Scientist's Guide to Safely Handling 3-Benzyl-6-bromo-2-chloroquinoline
For the discerning researcher in the fast-paced world of drug development, the synthesis of novel molecular entities is both an art and a science. The compound 3-Benzyl-6-bromo-2-chloroquinoline, a halogenated quinoline derivative, represents a scaffold of significant interest. Its structural motifs suggest potential applications in medicinal chemistry, likely as an intermediate for more complex, biologically active molecules[1]. However, its handling demands a meticulous and informed approach to safety. This guide is designed to provide you, our trusted scientific partners, with the essential, immediate safety and logistical information required for the proficient and secure handling of this compound. We will delve into the causality behind each procedural choice, ensuring a self-validating system of laboratory safety.
Hazard Assessment: Understanding the Intrinsic Risks
Quinoline itself is classified as a hazardous substance. It is known to be an irritant to the skin, eyes, and respiratory tract. Of significant concern is its designation as a potential carcinogen and mutagen, necessitating handling with extreme caution to minimize any level of exposure[2]. The American Industrial Hygiene Association (AIHA) has recommended a Workplace Environmental Exposure Limit (WEEL) for quinoline of 0.001 ppm as an 8-hour time-weighted average, underscoring the need for stringent exposure controls[2].
The presence of bromine and chlorine atoms on the aromatic ring introduces further considerations. Halogenated aromatic compounds can be toxic and may be absorbed through the skin. A critical, and often overlooked, danger arises during thermal decomposition. In the event of a fire or excessive heating, these compounds can release highly toxic and corrosive gases, including hydrogen bromide (HBr) and hydrogen chloride (HCl).
Key Physicochemical and Hazard Data
| Property | Value/Information | Source |
| Molecular Formula | C₁₆H₁₁BrClN | BenchChem[1] |
| Molecular Weight | 332.63 g/mol | BenchChem[1] |
| Known Incompatibilities | Strong oxidizing agents | BenchChem[1] |
| Hazardous Decomposition | Carbon oxides, nitrogen oxides, halogenated compounds (HBr, HCl) | BenchChem[1] |
| Parent Compound Hazards (Quinoline) | Skin, eye, and respiratory irritant; Potential carcinogen and mutagen | NJ Department of Health[2] |
The Last Line of Defense: Personal Protective Equipment (PPE)
Engineering controls, such as fume hoods, are the primary means of exposure reduction. However, robust PPE is the critical final barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the specific hazards of this compound.
Hand Protection: Selecting the Appropriate Gloves
Standard latex gloves are insufficient for handling this compound. The aromatic and halogenated nature of this compound dictates the need for gloves with high chemical resistance.
-
Primary Recommendation: Nitrile gloves are a preferred choice for incidental contact due to their good resistance to a range of chemicals and their tendency to tear visibly when punctured.
-
For Extended Contact or Immersion: Viton™ or Butyl rubber gloves should be considered. Viton™ offers excellent resistance to chlorinated and aromatic solvents. While Butyl rubber is good for many chemicals, it performs poorly with aromatic and halogenated hydrocarbons, making it a less ideal choice for this specific compound. Always consult the glove manufacturer's compatibility charts for specific breakthrough times.
Body Protection: More Than a Simple Lab Coat
A standard cotton lab coat will not provide adequate protection against splashes of a solution containing this compound.
-
Gown: A disposable, long-sleeved gown made of a material tested for resistance to chemicals is required. The gown should have a solid front and close in the back, with tight-fitting elastic or knit cuffs to prevent exposure at the wrist.
-
Apron: For tasks with a higher risk of splashing, a chemical-resistant apron worn over the gown is recommended.
Eye and Face Protection: A Non-Negotiable Standard
-
Safety Glasses: At a minimum, safety glasses with side shields are mandatory.
-
Chemical Splash Goggles: For any procedure involving liquids or the potential for splashes, chemical splash goggles that form a seal around the eyes are essential.
-
Face Shield: When handling larger quantities or during procedures with a significant splash risk, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.
Respiratory Protection: When Engineering Controls Need Support
All work with this compound, especially when in solid, powder form or when heating solutions, must be conducted in a certified chemical fume hood.
-
In a Fume Hood: Under normal operating conditions within a functioning fume hood, respiratory protection is typically not required.
-
Outside of a Fume Hood or in Case of Spill: If there is a potential for aerosol generation outside of a fume hood, or during a large spill cleanup, a NIOSH-approved respirator is necessary. A full-face respirator with cartridges appropriate for organic vapors and acid gases (to protect against potential decomposition products) would be the most protective option. All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit testing, in accordance with OSHA standards.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is crucial to minimizing risk. The following workflow provides a procedural guide for the safe handling of this compound in a laboratory setting.
Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for the procedure.
-
Ensure the work area is clean and free of clutter.
-
Don all required PPE: double nitrile gloves, a chemical-resistant gown, and chemical splash goggles.
-
Assemble all necessary chemicals, solvents, and equipment within the fume hood.
-
-
Handling:
-
When weighing the solid compound, do so carefully on a tared weigh paper or in a container to minimize the generation of dust.
-
If transferring the solid, use a spatula and avoid pouring, which can create airborne particles.
-
When dissolving the compound, add the solvent to the solid slowly. If heating is required, use a controlled heating mantle and ensure the setup is secure.
-
Given the reactivity of the chloro- and bromo- positions to nucleophilic substitution, be mindful of the reagents being used. Reactions should be planned to avoid unintended side reactions[3].
-
-
Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with the compound. A suitable solvent wash followed by soap and water is typically effective.
-
Place all contaminated disposable materials (gloves, weigh papers, etc.) into a designated hazardous waste container.
-
Disposal Plan: Responsible Stewardship of Chemical Waste
The disposal of this compound and associated waste must be handled in accordance with institutional and regulatory guidelines. As a halogenated organic compound, it requires special disposal procedures.
-
Waste Segregation is Key: All waste containing this compound, including excess solid, solutions, and contaminated materials, must be collected in a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste"[4].
-
Do Not Mix: Never mix halogenated waste with non-halogenated organic waste. The disposal costs and methods for these two waste streams are different, and mixing can create a more complex and expensive disposal challenge[4].
-
Container Management:
-
Use a container that is compatible with the waste (e.g., a glass or polyethylene container for organic solvents).
-
Keep the container closed at all times, except when adding waste.
-
Label the container with a hazardous waste tag as soon as the first drop of waste is added. The label should clearly state "Halogenated Organic Waste" and list the chemical constituents.
-
-
Institutional Procedures: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.
Emergency Procedures: Preparedness for the Unexpected
In the event of an exposure or spill, a rapid and informed response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill:
-
Small Spill (in a fume hood): Absorb the spill with an inert material such as vermiculite, dry sand, or a chemical absorbent pad. Place the absorbed material into a sealed, labeled container for halogenated waste.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert others. Contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill without the proper training and equipment.
-
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, advancing the frontiers of science while prioritizing the well-being of your team.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
